Repaglinide acyl-beta-D-glucuronide
Description
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Properties
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[2-ethoxy-4-[2-[[(1S)-3-methyl-1-(2-piperidin-1-ylphenyl)butyl]amino]-2-oxoethyl]benzoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H44N2O10/c1-4-43-25-17-20(12-13-22(25)32(42)45-33-29(39)27(37)28(38)30(44-33)31(40)41)18-26(36)34-23(16-19(2)3)21-10-6-7-11-24(21)35-14-8-5-9-15-35/h6-7,10-13,17,19,23,27-30,33,37-39H,4-5,8-9,14-16,18H2,1-3H3,(H,34,36)(H,40,41)/t23-,27-,28-,29+,30-,33-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVHBBHOYIACRHO-GKKNLZSLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CC(=O)NC(CC(C)C)C2=CC=CC=C2N3CCCCC3)C(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)CC(=O)N[C@@H](CC(C)C)C2=CC=CC=C2N3CCCCC3)C(=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H44N2O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20858363 | |
| Record name | 1-O-{2-Ethoxy-4-[2-({(1S)-3-methyl-1-[2-(piperidin-1-yl)phenyl]butyl}amino)-2-oxoethyl]benzoyl}-beta-D-glucopyranuronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20858363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
628.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1309112-13-7 | |
| Record name | Repaglinide acyl-beta-D-glucuronide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1309112137 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-O-{2-Ethoxy-4-[2-({(1S)-3-methyl-1-[2-(piperidin-1-yl)phenyl]butyl}amino)-2-oxoethyl]benzoyl}-beta-D-glucopyranuronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20858363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | REPAGLINIDE ACYL-.BETA.-D-GLUCURONIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BTH5V4730Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Topic: Repaglinide Acyl-β-D-glucuronide: A Guide to Synthesis and Characterization
An In-depth Technical Guide for Drug Development Professionals
Abstract
Repaglinide, an oral hypoglycemic agent of the meglitinide class, is primarily eliminated through hepatic metabolism. A key metabolic pathway is the direct conjugation of its carboxylic acid moiety with glucuronic acid, forming repaglinide acyl-β-D-glucuronide (M7).[1] Acyl glucuronides as a class are chemically reactive metabolites that can be implicated in idiosyncratic drug toxicities through covalent binding to proteins.[2][3] Therefore, the availability of a pure, well-characterized standard of repaglinide acyl-β-D-glucuronide is imperative for definitive metabolite identification, quantitative bioanalysis, and in-vitro toxicological assessment. This guide provides a comprehensive overview of the synthesis, purification, and detailed analytical characterization of repaglinide acyl-β-D-glucuronide, offering field-proven insights and detailed protocols for researchers in drug metabolism and development.
Introduction: The Metabolic and Toxicological Significance of Repaglinide Glucuronidation
Repaglinide lowers blood glucose by stimulating insulin secretion from pancreatic β-cells.[1] Its clearance is dominated by metabolism, involving both cytochrome P450 (CYP) mediated oxidation (by CYP2C8 and CYP3A4) and direct conjugation.[4][5][6] One of the principal metabolites is the acyl glucuronide (M7), formed by the action of UDP-glucuronosyltransferase (UGT) enzymes, with UGT1A1 identified as a major contributor.[7][8]
While glucuronidation is typically a detoxification pathway, the ester linkage in acyl glucuronides confers chemical instability.[2][9] Under physiological conditions (pH 7.4, 37°C), these metabolites can undergo two primary non-enzymatic reactions:
-
Hydrolysis: Cleavage of the ester bond to regenerate the parent drug (aglycone).
-
Acyl Migration: An intramolecular transesterification where the acyl group (repaglinide) migrates from the C-1 anomeric position of the glucuronic acid moiety to the C-2, C-3, or C-4 hydroxyl groups, forming various positional isomers.[2][10]
These isomeric forms are often more reactive and are hypothesized to be the primary species responsible for the covalent modification of proteins, which can potentially trigger immune-mediated adverse drug reactions.[3][11] Compared to highly reactive acyl glucuronides derived from drugs like zomepirac, repaglinide acyl-glucuronide is considered relatively stable, with a reported half-life of approximately 11.5 hours at pH 7.4.[9] Nevertheless, its synthesis and characterization are crucial for a complete understanding of repaglinide's disposition and safety profile.
Caption: Primary metabolic pathways of Repaglinide.
Chemical Synthesis of Repaglinide Acyl-β-D-glucuronide
The chemical synthesis of acyl glucuronides requires a strategy that forms the desired 1-β-O-ester linkage stereoselectively while minimizing side reactions and allowing for purification away from unstable intermediates. The general approach involves coupling repaglinide with a suitably protected glucuronic acid derivative, followed by deprotection under mild conditions to prevent hydrolysis or acyl migration.
Rationale for Synthetic Strategy
Direct esterification of repaglinide with glucuronic acid is impractical due to the multiple hydroxyl groups on the sugar. A more robust method, adapted from established procedures for other carboxylic acids, is the selective acylation of a protected glucuronate.[12][13][14] This involves:
-
Protecting the Glucuronate: The hydroxyl groups (C2, C3, C4) and the C6-carboxyl group of glucuronic acid are protected to prevent side reactions. The anomeric C1-hydroxyl is left available for acylation.
-
Coupling Reaction: An activating agent is used to couple the carboxylic acid of repaglinide with the C1-hydroxyl of the protected glucuronate.
-
Deprotection: The protecting groups are removed under conditions mild enough to preserve the target ester linkage.
Caption: General workflow for the synthesis of Repaglinide Acyl-β-D-glucuronide.
Experimental Protocol: Synthesis
Materials: Repaglinide, (2,3,4-tri-O-acetyl)-α-D-glucopyranuronic acid methyl ester, Allyl alcohol, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIPEA (N,N-Diisopropylethylamine), Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)), Morpholine, Anhydrous Dichloromethane (DCM), Anhydrous N,N-Dimethylformamide (DMF), Methanol (MeOH).
Protocol:
-
Preparation of Allyl (2,3,4-tri-O-acetyl)-D-glucopyranuronate (Glycosyl Acceptor):
-
This intermediate is prepared from commercially available protected glucuronic acid derivatives. A key method involves the conversion of a glycosyl bromide (e.g., acetobromo-α-D-glucuronic acid methyl ester) to the corresponding allyl glucuronate. An alternative, efficient method is the direct selective 1β-acylation of allyl glucuronate.[12] For this protocol, we assume the protected allyl glucuronate is available.
-
-
Coupling of Repaglinide and Protected Glucuronate:
-
To a solution of Repaglinide (1.0 eq) in anhydrous DCM, add HATU (1.2 eq) and DIPEA (2.0 eq).
-
Stir the mixture under an inert atmosphere (N₂ or Ar) at room temperature for 15 minutes to pre-activate the carboxylic acid.
-
Add a solution of the protected allyl glucuronate (1.1 eq) in anhydrous DCM dropwise.
-
Allow the reaction to proceed at room temperature for 12-18 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 5% citric acid solution, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude protected conjugate.
-
-
Deprotection to Yield Final Product:
-
Allyl Group Removal: Dissolve the crude protected conjugate in anhydrous DCM. Add morpholine (5.0 eq) followed by the catalyst Pd(PPh₃)₄ (0.1 eq). Stir under an inert atmosphere at room temperature for 2-4 hours. Monitor the removal of the allyl group by LC-MS.
-
Acetyl Group Removal: After complete removal of the allyl group, concentrate the reaction mixture. Dissolve the residue in anhydrous methanol. Cool to 0°C and add a freshly prepared solution of sodium methoxide in methanol (e.g., 0.5 M) dropwise until the pH reaches ~8.5-9.0.
-
Stir the reaction at 0°C for 2-3 hours. Monitor the deacetylation by LC-MS.
-
Quench the reaction by adding Amberlite IR120 H⁺ resin until the solution is neutral (pH ~7). Filter the resin and wash with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude Repaglinide Acyl-β-D-glucuronide.
-
Experimental Protocol: Purification
Rationale: Purification is critical to isolate the target 1-β anomer from unreacted starting materials, reagents, and any isomers formed via acyl migration during workup. Reverse-phase high-performance liquid chromatography (RP-HPLC) is the method of choice.
Protocol:
-
System: Preparative HPLC system with a UV detector.
-
Column: C18 stationary phase (e.g., 10 µm particle size, 250 x 21.2 mm).
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH adjusted to 6.5.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A suitable gradient, for example, 30% to 70% B over 30 minutes.
-
Flow Rate: ~15-20 mL/min.
-
Detection: UV at 245 nm.
-
Procedure: Dissolve the crude product in a minimal amount of DMSO or mobile phase A/B (50:50). Inject onto the column and collect fractions corresponding to the main product peak.
-
Post-Purification: Combine the pure fractions, remove the acetonitrile under reduced pressure, and lyophilize the remaining aqueous solution to obtain the final product as a white, fluffy solid. Store at -20°C or lower under anhydrous conditions.
Characterization and Analytical Validation
Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized metabolite. A combination of mass spectrometry, NMR spectroscopy, and chromatography is employed.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) provides confirmation of the elemental composition, while tandem MS (MS/MS) confirms the structure through fragmentation analysis.
| Parameter | Expected Value |
| Molecular Formula | C₃₃H₄₄N₂O₁₀ |
| Monoisotopic Mass | 628.2945 Da |
| [M+H]⁺ Ion (HRMS) | m/z 629.2023 |
| [M+Na]⁺ Ion (HRMS) | m/z 651.2843 |
| Key MS/MS Fragment | m/z 453.27 (Repaglinide aglycone, [M+H-176]⁺) |
| Technique | ESI-TOF or Esi-Orbitrap |
The characteristic neutral loss of 176.0321 Da (glucuronic acid) from the parent ion is a hallmark of a glucuronide conjugate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the definitive technique for confirming the precise structure, including the site of conjugation and the stereochemistry of the glycosidic bond.[11][15][16]
| Nucleus | Key Diagnostic Signals (in D₂O or DMSO-d₆) | Rationale |
| ¹H NMR | Anomeric Proton (H-1'): Doublet at ~5.8 ppm with a coupling constant (³JH1',H2') of ~7.8 Hz. | The chemical shift and large coupling constant are characteristic of a β-anomeric configuration in a pyranose ring. |
| Repaglinide Protons: Aromatic signals (7.0-7.5 ppm), ethoxy group (~4.1 ppm quartet, ~1.4 ppm triplet), and aliphatic protons should be consistent with the parent drug structure, with minor shifts due to conjugation. | Confirms the integrity of the aglycone structure. | |
| ¹³C NMR | Anomeric Carbon (C-1'): Resonance at ~93-95 ppm. | Confirms the β-configuration. |
| Ester Carbonyl (C=O): Resonance at ~170-172 ppm. | Confirms the formation of the acyl (ester) linkage. | |
| Glucuronide Carboxyl (C-6'): Resonance at ~174-176 ppm. | Confirms the presence of the free carboxylic acid on the glucuronic acid moiety. |
Stability and Purity Assessment
The purity of the final lyophilized product should be assessed by analytical RP-HPLC with UV and MS detection. A purity of >95% is typically required for use as an analytical standard. The stability of the acyl glucuronide should also be characterized.
Caption: Potential degradation pathways for Repaglinide Acyl Glucuronide.
Stability Test Protocol:
-
Prepare a stock solution of the purified metabolite in a suitable solvent (e.g., DMSO).
-
Dilute the stock into a phosphate buffer (100 mM, pH 7.4) to a final concentration of ~10 µM.
-
Incubate the solution at 37°C.
-
At various time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot and quench the reaction by adding an equal volume of cold acetonitrile containing an internal standard.
-
Analyze the samples by LC-MS/MS to measure the disappearance of the parent 1-β-O-acyl glucuronide peak.
-
Calculate the half-life (t₁/₂) by plotting the natural logarithm of the peak area versus time.
Conclusion
The synthesis and characterization of repaglinide acyl-β-D-glucuronide are essential activities in the preclinical and clinical development of repaglinide. The protocols and analytical data presented in this guide provide a robust framework for obtaining and validating this critical metabolite. A thorough understanding of its formation, chemical properties, and analytical signatures enables drug development professionals to accurately quantify its presence in biological matrices, assess its potential for bioactivation, and build a comprehensive safety profile for the parent drug.
References
-
Anti-diabetic Drug Repaglinide Pathway, Pharmacokinetics - ClinPGx. (n.d.). PharmGKB. Retrieved from [Link]
-
A Comprehensive Assessment of Repaglinide Metabolic Pathways: Impact of Choice of In Vitro System and Relative Enzyme Contribution to In Vitro Clearance. (2018). Drug Metabolism and Disposition. Retrieved from [Link]
-
Effective Synthesis of 1β-Acyl Glucuronides by Selective Acylation. (2006). Organic Letters. Retrieved from [Link]
-
New Perspectives on Acyl Glucuronide Risk Assessment in Drug Discovery: Investigation of In vitro Stability, In situ Reactivity, and Bioactivation. (2019). Chemical Research in Toxicology. Retrieved from [Link]
-
The influence of physicochemical properties on the reactivity and stability of acyl glucuronides. (2017). Xenobiotica. Retrieved from [Link]
-
Effective synthesis of 1beta-acyl glucuronides by selective acylation. (2006). PubMed. Retrieved from [Link]
-
Repaglinide-gemfibrozil drug interaction: inhibition of repaglinide glucuronidation as a potential additional contributing mechanism. (2011). British Journal of Clinical Pharmacology. Retrieved from [Link]
-
Effective Synthesis of 1β-Acyl Glucuronides by Selective Acylation. (2016). Figshare. Retrieved from [Link]
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Acyl Glucuronides of Carboxylic acid-containing Drugs. (n.d.). Hypha Discovery. Retrieved from [Link]
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Glucuronide synthesis. (n.d.). Hypha Discovery. Retrieved from [Link]
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Acyl glucuronide drug metabolites: toxicological and analytical implications. (2003). Clinical Pharmacokinetics. Retrieved from [Link]
-
18O-Enabled High-Throughput Acyl Glucuronide Stability Assay. (2022). Analytical Chemistry. Retrieved from [Link]
-
Repaglinide-gemfibrozil drug interaction: inhibition of repaglinide glucuronidation as a potential additional contributing mechanism. (2011). PubMed. Retrieved from [Link]
-
CYP2C8 and CYP3A4 are the principal enzymes involved in the human in vitro biotransformation of the insulin secretagogue repaglinide. (2003). British Journal of Clinical Pharmacology. Retrieved from [Link]
-
Acyl glucuronides: the good, the bad and the ugly. (2008). Drug Metabolism Reviews. Retrieved from [Link]
-
Repaglinide Case Study. (n.d.). Waters Corporation. Retrieved from [Link]
-
A Comprehensive Assessment of Repaglinide Metabolic Pathways: Impact of Choice of In Vitro System and Relative Enzyme Contribution to In Vitro Clearance. (2018). Semantic Scholar. Retrieved from [Link]
-
Assessment of Metabolic Interaction between Repaglinide and Quercetin via Mixed Inhibition in the Liver: In Vitro and In Vivo. (2021). Pharmaceutics. Retrieved from [Link]
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PRANDIN (repaglinide) Tablets Label. (n.d.). FDA. Retrieved from [Link]
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Repaglinide Acyl-beta-D-glucuronide. (n.d.). CRO SPLENDID LAB. Retrieved from [Link]
-
The UDP-glucuronosyltransferases: their role in drug metabolism and detoxification. (2013). The International Journal of Biochemistry & Cell Biology. Retrieved from [Link]
-
A rapid and specific derivatization procedure to identify acyl-glucuronides by mass spectrometry. (2010). Rapid Communications in Mass Spectrometry. Retrieved from [Link]
-
A comprehensive review of UDP-glucuronosyltransferase and esterases for drug development. (2021). Acta Pharmaceutica Sinica B. Retrieved from [Link]
-
Standardization of a LC/MS/MS Method for the Determination of Acyl Glucuronides and Their Isomers. (2002). ResearchGate. Retrieved from [Link]
-
Which UDP-glucuronosyltransferase (UGT) enzymes are most likely to be involved in drug metabolism and cause drug interactions?. (n.d.). EBM Consult. Retrieved from [Link]
-
UDP-glucuronosyltransferases. (1997). Drug Metabolism Reviews. Retrieved from [Link]
-
Determination of degradation pathways and kinetics of acyl glucuronides by NMR spectroscopy. (2007). Chemical Research in Toxicology. Retrieved from [Link]
-
The Important Role of UDP Glucuronosyltransferases in Drug Metabolism and Drug Drug Interactions. (2023). YouTube. Retrieved from [Link]
-
Integrated HPLC-MS and (1)H-NMR spectroscopic studies on acyl migration reaction kinetics of model drug ester glucuronides. (2010). Xenobiotica. Retrieved from [Link]
-
Chromatographic, Spectrometric and NMR Characterization of a New Set of Glucuronic Acid Esters Synthesized by Lipase. (2003). Université de Liège. Retrieved from [Link]
-
NMR spectroscopic studies on the in vitro acyl glucuronide migration kinetics of Ibuprofen ((+/-)-(R,S)-2-(4-isobutylphenyl) propanoic acid), its metabolites, and analogues. (2007). Analytical Chemistry. Retrieved from [Link]
-
Determination of Acyl-, O-, and N- Glucuronide using Chemical Derivatization Coupled with Liquid Chromatography - High Resolution Mass Spectrometry. (2022). Drug Metabolism and Disposition. Retrieved from [Link]
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- 4. ClinPGx [clinpgx.org]
- 5. CYP2C8 and CYP3A4 are the principal enzymes involved in the human in vitro biotransformation of the insulin secretagogue repaglinide - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. Determination of degradation pathways and kinetics of acyl glucuronides by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Effective synthesis of 1beta-acyl glucuronides by selective acylation - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 16. NMR spectroscopic studies on the in vitro acyl glucuronide migration kinetics of Ibuprofen ((+/-)-(R,S)-2-(4-isobutylphenyl) propanoic acid), its metabolites, and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the In Vitro Formation of Repaglinide Acyl-β-D-Glucuronide
Section 1: Introduction and Scientific Rationale
Repaglinide is a potent, short-acting oral insulin secretagogue of the meglitinide class, prescribed for the management of type 2 diabetes mellitus.[1][2] Its therapeutic action relies on stimulating insulin release from pancreatic β-cells by closing ATP-dependent potassium channels.[2][3] The clinical efficacy and safety profile of any xenobiotic are intrinsically linked to its metabolic fate. For Repaglinide, metabolism is extensive and occurs primarily in the liver through two main pathways: Phase I oxidation mediated by cytochrome P450 enzymes (specifically CYP2C8 and CYP3A4) and Phase II conjugation.[2][4][5]
While oxidative metabolism is the predominant clearance route, direct conjugation of the parent drug's carboxylic acid moiety with glucuronic acid represents a significant Phase II pathway.[6][7] This reaction, catalyzed by UDP-glucuronosyltransferases (UGTs), results in the formation of Repaglinide acyl-β-D-glucuronide (also known as the M7 metabolite).[3]
Acyl glucuronides are a class of metabolites of particular interest in drug development.[8] Due to the reactivity of the ester linkage, they can undergo intramolecular acyl migration to form various positional isomers and can covalently bind to proteins, a mechanism implicated in idiosyncratic drug toxicities.[8][9] Therefore, the ability to synthesize, isolate, and characterize Repaglinide acyl-β-D-glucuronide in vitro is crucial. It enables researchers to:
-
Generate a pure analytical standard for pharmacokinetic studies.
-
Investigate the metabolite's chemical stability and reactivity.
-
Assess its potential for off-target pharmacological activity or toxicity.
-
Elucidate mechanisms of drug-drug interactions (DDIs), such as the well-documented interaction between Repaglinide and gemfibrozil, which involves inhibition of both CYP2C8 and UGT activity.[7][10]
This guide provides a comprehensive, field-proven framework for the in vitro enzymatic synthesis of Repaglinide acyl-β-D-glucuronide, grounded in the principles of biochemical causality and designed to ensure reproducible, high-quality results for drug development professionals.
Section 2: The Biochemical Pathway of Repaglinide Glucuronidation
Glucuronidation is a major metabolic pathway that enhances the water solubility and facilitates the excretion of drugs and endogenous compounds.[11] The reaction involves the transfer of a glucuronic acid moiety from the high-energy donor, uridine 5'-diphospho-glucuronic acid (UDPGA), to a nucleophilic functional group on the substrate.[11][12] In the case of Repaglinide, the target is the carboxylic acid group, leading to an acyl glucuronide.
Key Enzymology: The UGT superfamily is divided into several families, with the UGT1 and UGT2 families being primarily responsible for xenobiotic metabolism.[11][12] Studies using recombinant human UGTs and human liver microsomes (HLM) have identified specific isoforms responsible for Repaglinide's glucuronidation.
-
UGT1A1: This isoform is a major contributor to the formation of Repaglinide acyl-β-D-glucuronide.[7][10] Its significance is underscored by studies showing that genetic polymorphisms in the UGT1A1 gene, such as the UGT1A128 allele, lead to significantly lower rates of metabolite formation.[10]
-
UGT1A3: This isoform also demonstrates substantial activity towards Repaglinide.[10]
-
Other Isoforms: Minor contributions have also been observed from UGT1A7, UGT1A8, and UGT1A9.[10]
The enzymatic reaction is a nucleophilic attack by the carboxylate of Repaglinide on the C1 position of the glucuronic acid moiety of UDPGA, resulting in the formation of a β-D-glucuronide and the release of uridine diphosphate (UDP).
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare stock solutions:
-
Repaglinide: 10 mM in DMSO.
-
UDPGA: 40 mM in ultrapure water.
-
Alamethicin: 5 mg/mL in ethanol.
-
-
Prepare 2X Incubation Buffer (100 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂ and 4 mM Saccharolactone).
-
-
Incubation Setup:
-
On ice, combine the following in a microcentrifuge tube for a final reaction volume of 200 µL:
-
100 µL of 2X Incubation Buffer.
-
Recombinant UGT1A1 enzyme (e.g., 0.1 mg/mL final concentration).
-
0.8 µL of Alamethicin stock (for a final concentration of 20 µg/mL).
-
Ultrapure water to bring the volume to 188 µL.
-
-
Self-Validation Controls: Prepare parallel incubations: one without UDPGA and one without the enzyme.
-
-
Pre-incubation and Substrate Addition:
-
Vortex gently and pre-incubate the tubes at 37°C for 5 minutes to activate the enzyme and allow for membrane permeabilization.
-
Add 2 µL of the 10 mM Repaglinide stock solution (for a final concentration of 100 µM). Vortex gently.
-
-
Reaction Initiation and Incubation:
-
Initiate the reaction by adding 10 µL of the 40 mM UDPGA stock solution (for a final concentration of 2 mM).
-
Vortex gently and incubate at 37°C in a shaking water bath for 60-120 minutes. The optimal time should be determined empirically.
-
-
Reaction Termination:
-
Stop the reaction by adding 200 µL of ice-cold acetonitrile containing an internal standard (if quantitative analysis is desired). This step simultaneously halts enzymatic activity and precipitates the protein.
-
-
Sample Processing:
-
Vortex the terminated reaction mixture vigorously for 1 minute.
-
Centrifuge at >12,000 x g for 10 minutes at 4°C to pellet the precipitated protein.
-
Carefully transfer the supernatant to a new tube or an HPLC vial for analysis.
-
| Parameter | Recommended Concentration/Value | Rationale |
| Enzyme | rUGT1A1 (0.1-0.5 mg/mL) or HLM (0.5-1.0 mg/mL) | Provides catalytic activity. Concentration should ensure linear product formation over time. |
| Substrate | Repaglinide (50-200 µM) | The compound to be glucuronidated. Concentration may need optimization based on the enzyme's Km. |
| Cofactor | UDPGA (1-5 mM) | Provides the glucuronic acid moiety. Should be at a saturating concentration. |
| Buffer | Tris-HCl or KPO₄, pH 7.4 (50-100 mM) | Maintains optimal pH for UGT activity. |
| Activator | Alamethicin (20-50 µg/mL) | Required for microsomal preparations to overcome enzyme latency. [13] |
| Additives | MgCl₂ (5-10 mM), Saccharolactone (2-4 mM) | Prevents product inhibition by UDP and product degradation by β-glucuronidase, respectively. [13] |
| Temperature | 37°C | Optimal temperature for human enzyme activity. |
| Incubation Time | 30-120 minutes | Must be within the linear range of product formation. |
Section 5: Analytical Characterization by LC-MS/MS
Confirmation of product formation requires a sensitive and specific analytical method. Liquid Chromatography tandem-Mass Spectrometry (LC-MS/MS) is the gold standard.
-
Chromatographic Separation (LC): A reverse-phase C18 column is typically used. The acyl glucuronide, being more polar than the parent drug, will elute earlier than Repaglinide. A gradient elution using water and acetonitrile/methanol (both often containing 0.1% formic acid to aid ionization) is standard.
-
Mass Spectrometric Detection (MS):
-
Principle: Electrospray ionization (ESI) in positive mode is effective for analyzing Repaglinide and its metabolites.
-
Expected Masses:
-
Repaglinide (Parent): Molecular Weight = 452.6 g/mol . Expected [M+H]⁺ ion at m/z 453.3. [2] * Repaglinide Acyl-β-D-glucuronide (Product): The addition of a glucuronic acid moiety (+176.03 Da) results in a Molecular Weight of 628.7 g/mol . Expected [M+H]⁺ ion at m/z 629.3. [14] * Confirmation: The identity of the product is confirmed by comparing its retention time and mass spectrum to a reference standard if available, or by using high-resolution mass spectrometry and analyzing the fragmentation pattern (MS/MS), which will typically show a characteristic neutral loss of the glucuronic acid moiety (176 Da).
-
-
Section 6: Conclusion and Future Perspectives
This guide details an authoritative and technically sound methodology for the in vitro synthesis of Repaglinide acyl-β-D-glucuronide. By employing a systematic approach with appropriate enzyme sources, optimized reaction conditions, and robust controls, researchers can reliably generate this critical metabolite. The successful synthesis and purification of Repaglinide glucuronide are not merely an academic exercise; they are enabling steps for advanced drug safety and metabolism studies. The availability of this metabolite allows for a deeper investigation into its potential for protein adduction, its role in complex drug-drug interactions, and its overall contribution to the disposition and safety profile of Repaglinide.
Section 7: References
-
A Comprehensive Assessment of Repaglinide Metabolic Pathways: Impact of Choice of In Vitro System and Relative Enzyme Contribution to In Vitro Clearance. (n.d.). ResearchGate. Retrieved from [Link]
-
Anti-diabetic Drug Repaglinide Pathway, Pharmacokinetics. (n.d.). ClinPGx. Retrieved from [Link]
-
VandenBrink, B. M., et al. (2012). A comprehensive assessment of repaglinide metabolic pathways: impact of choice of in vitro system and relative enzyme contribution to in vitro clearance. Drug Metabolism and Disposition, 40(7), 1352-1361. Retrieved from [Link]
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A Comprehensive Assessment of Repaglinide Metabolic Pathways: Impact of Choice of In Vitro System and Relative Enzyme Contribution to In Vitro Clearance. (2012). Semantic Scholar. Retrieved from [Link]
-
Bidstrup, T. B., et al. (2003). CYP2C8 and CYP3A4 are the principal enzymes involved in the human in vitro biotransformation of the insulin secretagogue repaglinide. British Journal of Clinical Pharmacology, 56(3), 305-314. Retrieved from [Link]
-
Gufford, B. T., et al. (2011). Repaglinide-gemfibrozil drug interaction: inhibition of repaglinide glucuronidation as a potential additional contributing mechanism. British Journal of Clinical Pharmacology, 71(4), 558-570. Retrieved from [Link]
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UGT Activity Assay / Ligand Screening Kit (Fluorometric). (n.d.). Assay Genie. Retrieved from [Link]
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Preparative Enzymatic Synthesis of the Acylglucuronide of Mycophenolic Acid. (2003). ResearchGate. Retrieved from [Link]
-
Detection of Total UDP-Glucuronosyltransferase (UGT) Activity in Melanoma Cells. (2018). PMC - NIH. Retrieved from [Link]
-
Gufford, B. T., et al. (2011). Repaglinide-gemfibrozil drug interaction: inhibition of repaglinide glucuronidation as a potential additional contributing mechanism. PubMed. Retrieved from [Link]
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Czerwinski, M. (n.d.). Role of UDP-Glucuronosyltransferases in Drug Metabolism and Drug-Drug Interactions. ISSX. Retrieved from [Link]
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Glucuronide synthesis. (n.d.). Hypha Discovery. Retrieved from [Link]
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A Comprehensive Assessment of Repaglinide Metabolic Pathways: Impact of Choice of In Vitro System and Relative Enzyme Contribution to In Vitro Clearance. (2012). Semantic Scholar. Retrieved from [Link]
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Stachulski, A. V., & O'Neill, P. M. (2013). Glucuronides from metabolites to medicines: a survey of the in vivo generation, chemical synthesis and properties of glucuronides. Natural Product Reports, 30(7), 932-975. Retrieved from [Link]
-
Bailey, A. M., et al. (2020). Kinetic modelling of acyl glucuronide and glucoside reactivity and development of structure–property relationships. Organic & Biomolecular Chemistry, 18(4), 659-668. Retrieved from [Link]
-
Stachulski, A. V., et al. (2011). Syntheses and Characterization of the Acyl Glucuronide and Hydroxy Metabolites of Diclofenac. Journal of Medicinal Chemistry, 54(13), 4945-4955. Retrieved from [Link]
-
Spectrophotometric Method and its Validation for Repaglinide in its Bulk and Formulation Dissolution Samples Including Stress Studies. (2022). Research J. Pharm. and Tech., 15(1), 227-231. Retrieved from [Link]
-
Contributions of UDP-Glucuronosyltransferases to Human Hepatic and Intestinal Metabolism of Ticagrelor and Inhibition of UGTs and Cytochrome P450 Enzymes by Ticagrelor and its Glucuronidated Metabolite. (2022). PMC - NIH. Retrieved from [Link]
-
Rajput, S. J., & Vanjari, S. S. (2008). Validated analytical methods for repaglinide in bulk and tablet formulations. Indian Journal of Pharmaceutical Sciences, 70(4), 509-513. Retrieved from [Link]
-
RP-HPLC method for repaglinide and voglibose in pure/forms. (2024). wisdomlib.org. Retrieved from [Link]
-
Method Development and Validation of Metformin and Repaglinide in Rabbit Plasma by RP-HPLC. (2015). ResearchGate. Retrieved from [Link]
-
Review of analytical techniques for the estimation of repaglinide and voglibose in pharmaceutical dosage forms. (2024). International Journal of Biology, Pharmacy and Allied Sciences (IJBPAS). Retrieved from [Link]
-
NEW SYNTHESIS OF REPAGLINIDE. (2006). science24.com. Retrieved from [Link]
-
Repaglinide acyl-β-D-glucuronide. (n.d.). Acanthus Research. Retrieved from [Link]
-
Repaglinide Acyl-beta-D-glucuronide. (n.d.). CRO SPLENDID LAB. Retrieved from [Link]
-
Tukey, R. H., & Strassburg, C. P. (2000). UDP-glucuronosyltransferases. Annual Review of Pharmacology and Toxicology, 40, 581-616. Retrieved from [Link]
-
A kind of technique of synthesizing repaglinide. (2008). Google Patents. Retrieved from
-
Repaglinide. (n.d.). Wikipedia. Retrieved from [Link]
-
The Functionality of UDP-Glucuronosyltransferase Genetic Variants and their Association with Drug Responses and Human Diseases. (2022). PMC - NIH. Retrieved from [Link]
-
PRANDIN (repaglinide) tablets Label. (n.d.). accessdata.fda.gov. Retrieved from [Link]
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Repaglinide synthesis process. (2006). Google Patents. Retrieved from
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- 14. splendidlab.in [splendidlab.in]
An In-Depth Technical Guide to Repaglinide Glucuronidation Pathways in Human Liver Microsomes
This guide provides a comprehensive exploration of the metabolic glucuronidation pathways of repaglinide, a short-acting insulin secretagogue, with a focus on in vitro characterization using human liver microsomes (HLM). It is intended for researchers, scientists, and drug development professionals seeking to understand and investigate this crucial aspect of repaglinide's disposition.
Introduction: The Clinical and Metabolic Significance of Repaglinide
Repaglinide is a member of the meglitinide class of oral antidiabetic drugs, prescribed for the management of type 2 diabetes mellitus.[1] Its therapeutic action is achieved by stimulating insulin secretion from pancreatic β-cells in a glucose-dependent manner.[1] The rapid onset and short duration of action of repaglinide make it particularly suitable for controlling postprandial glucose excursions.[1]
The clinical efficacy and safety of repaglinide are intrinsically linked to its metabolic fate. It is extensively metabolized in the liver, with less than 2% of an oral dose excreted unchanged.[2] The primary routes of metabolism involve oxidative biotransformation by cytochrome P450 (CYP) enzymes and direct conjugation with glucuronic acid.[1] The main oxidative metabolites, M1, M2, and M4, are pharmacologically inactive and are primarily excreted in the bile.[1] This guide will focus on the direct conjugation pathway, a significant contributor to repaglinide's overall clearance.
The Glucuronidation Pathway: A Key Route of Repaglinide Elimination
Glucuronidation is a major Phase II metabolic reaction that enhances the water solubility of drugs and facilitates their excretion.[3] This process is catalyzed by a superfamily of enzymes known as UDP-glucuronosyltransferases (UGTs). For repaglinide, direct glucuronidation to form an acyl-glucuronide is a notable metabolic pathway.[4]
The Role of UGT1A1 in Repaglinide Glucuronidation
Research has identified UGT1A1 as the primary enzyme responsible for the direct glucuronidation of repaglinide.[4][5] Studies using recombinant human UGT enzymes have demonstrated that repaglinide is a good substrate for UGT1A1.[4] While other UGTs like UGT1A3 may show some activity, UGT1A1 is considered the most significant contributor in the liver due to its expression levels and catalytic efficiency.[4]
Genetic Polymorphisms and Their Impact
The gene encoding UGT1A1 is known to be polymorphic, which can lead to significant inter-individual variability in drug metabolism. The most well-characterized polymorphism is the UGT1A128 allele, which involves a variation in the number of TA repeats in the promoter region.[6][7] Individuals homozygous for the UGT1A128 allele have reduced UGT1A1 expression and, consequently, a lower rate of repaglinide glucuronidation.[4] This can have clinical implications, potentially leading to altered drug exposure and response.
In Vitro Characterization of Repaglinide Glucuronidation in Human Liver Microsomes
Human liver microsomes (HLM) are a valuable in vitro tool for studying hepatic drug metabolism as they contain a rich complement of drug-metabolizing enzymes, including UGTs. The following sections provide a detailed protocol for characterizing repaglinide glucuronidation using HLM.
Experimental Workflow
The general workflow for assessing repaglinide glucuronidation in HLM involves incubation of the drug with microsomes in the presence of necessary cofactors, followed by quenching of the reaction and subsequent analysis of metabolite formation by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Caption: A typical experimental workflow for an in vitro repaglinide glucuronidation assay.
Detailed Protocol for Repaglinide Glucuronidation Assay in HLM
This protocol is a representative example and may require optimization based on specific laboratory conditions and instrumentation.
Materials:
-
Repaglinide
-
Pooled Human Liver Microsomes (HLM)
-
Uridine 5'-diphosphoglucuronic acid (UDPGA), trisodium salt
-
Alamethicin
-
Tris-HCl buffer (e.g., 100 mM, pH 7.4)
-
Magnesium chloride (MgCl₂)
-
Acetonitrile (ACN), HPLC grade
-
Formic acid, LC-MS grade
-
Internal standard (IS) for LC-MS/MS analysis (e.g., cetirizine or a stable isotope-labeled repaglinide)
-
Purified water
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of repaglinide in a suitable organic solvent (e.g., DMSO or methanol).
-
Prepare a stock solution of UDPGA in purified water.
-
Prepare a stock solution of alamethicin in ethanol or DMSO.
-
Prepare the incubation buffer (e.g., 100 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂).
-
-
Incubation Setup:
-
On ice, prepare the incubation mixture in microcentrifuge tubes. A typical final incubation volume is 200 µL.
-
To the buffer, add HLM to a final concentration of 0.5 mg/mL.
-
Add alamethicin to a final concentration of 25-50 µg/mg of microsomal protein.[1] Gently vortex and pre-incubate on ice for 15 minutes. This step is crucial to permeabilize the microsomal membrane and allow UDPGA access to the UGT active site.[1]
-
Add repaglinide to the desired final concentration (e.g., a range for kinetic studies, or a single concentration for screening). Ensure the final concentration of the organic solvent from the drug stock is low (typically <1%).
-
-
Reaction Initiation and Incubation:
-
Pre-warm the incubation mixtures at 37°C for 3-5 minutes.
-
Initiate the reaction by adding UDPGA to a final concentration of 5 mM.
-
Incubate at 37°C in a shaking water bath for a predetermined time (e.g., 45 minutes). Linearity of the reaction with respect to time and protein concentration should be established during method development.
-
-
Reaction Termination and Sample Processing:
-
Terminate the reaction by adding a sufficient volume of ice-cold acetonitrile (e.g., 2-3 volumes) containing the internal standard.
-
Vortex the samples vigorously to precipitate the microsomal protein.
-
Centrifuge the samples at a high speed (e.g., >10,000 x g) for 10-15 minutes to pellet the protein.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis. The sample may be evaporated to dryness and reconstituted in the mobile phase if concentration is needed.
-
Analytical Method: LC-MS/MS Quantification
LC-MS/MS is the preferred analytical technique for the sensitive and selective quantification of repaglinide and its glucuronide metabolite.
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Chromatographic Conditions (Example):
-
Column: A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase: A gradient elution using a mixture of an aqueous component (e.g., water with 0.1-0.2% formic acid or an ammonium acetate buffer) and an organic component (e.g., acetonitrile or methanol).
-
Flow Rate: Appropriate for the column dimensions (e.g., 0.4 mL/min).
-
Column Temperature: e.g., 40°C.
Mass Spectrometric Conditions (Example):
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: The specific parent and product ions for repaglinide and its glucuronide should be optimized.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Repaglinide | 453.3 | 162.2 |
| Repaglinide Acyl-Glucuronide | 629.3 | 453.3 |
| Internal Standard (e.g., Cetirizine) | 389.0 | 201.1 |
Note: The MRM transition for the repaglinide acyl-glucuronide corresponds to the loss of the glucuronic acid moiety (176 Da). These values should be confirmed and optimized on the specific instrument used.
Data Analysis and Interpretation
The data obtained from the LC-MS/MS analysis can be used to determine the kinetic parameters of repaglinide glucuronidation. By measuring the rate of metabolite formation at various repaglinide concentrations, Michaelis-Menten kinetics can be applied to calculate the Michaelis constant (Km) and the maximum velocity (Vmax).
Advanced Applications and Considerations
Reaction Phenotyping with Recombinant UGTs
To definitively identify the UGT isoforms responsible for repaglinide glucuronidation, incubations can be performed with a panel of recombinant human UGTs expressed in a suitable system (e.g., baculovirus-infected insect cells). This allows for the direct assessment of the catalytic activity of each individual UGT isoform towards repaglinide.
Drug-Drug Interaction Studies
The in vitro system described can be adapted to investigate the potential for drug-drug interactions (DDIs). For example, the inhibitory effect of a co-administered drug on repaglinide glucuronidation can be assessed by including the potential inhibitor in the incubation mixture. This is particularly relevant for drugs known to inhibit UGT1A1, such as gemfibrozil.[4][5]
Impact of Genetic Variants
To study the effect of genetic polymorphisms on repaglinide metabolism, HLM from donors with known UGT1A1 genotypes (e.g., UGT1A11/1, 1/28, and 28/28) can be used.[4] This allows for a direct comparison of the rate of repaglinide glucuronidation between different genotypes, providing valuable insights into the pharmacogenomic variability of the drug's metabolism.
Conclusion
The glucuronidation of repaglinide, primarily mediated by UGT1A1, is a significant pathway in its metabolic clearance. Understanding this pathway is crucial for predicting drug disposition, potential drug-drug interactions, and the impact of genetic variability on patient response. The in vitro methods detailed in this guide, utilizing human liver microsomes and LC-MS/MS analysis, provide a robust framework for researchers to investigate and characterize the glucuronidation of repaglinide and other xenobiotics.
References
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Anti-diabetic Drug Repaglinide Pathway, Pharmacokinetics - ClinPGx. (n.d.). Retrieved January 15, 2026, from [Link]
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Drug interactions of meglitinide antidiabetics involving CYP enzymes and OATP1B1 transporter - PMC - NIH. (n.d.). Retrieved January 15, 2026, from [Link]
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Drug Interactions for Repaglinide - 2 Major Interactions - PrescriberPoint. (n.d.). Retrieved January 15, 2026, from [Link]
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Pharmacokinetic interactions affecting the antidiabetic repaglinide - HELDA. (n.d.). Retrieved January 15, 2026, from [Link]
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Repaglinide-gemfibrozil drug interaction: inhibition of repaglinide glucuronidation as a potential additional contributing mechanism - PMC - NIH. (n.d.). Retrieved January 15, 2026, from [Link]
-
Liquid Chromatography Tandem Mass Spectrometry Method for Determination of Anti-Diabetic Drug Repaglinide in Human Plasma - Scirp.org. (n.d.). Retrieved January 15, 2026, from [Link]
-
A Comprehensive Assessment of Repaglinide Metabolic Pathways: Impact of Choice of In Vitro System and Relative Enzyme Contribution to In Vitro Clearance - ResearchGate. (n.d.). Retrieved January 15, 2026, from [Link]
-
Liquid Chromatography Tandem Mass Spectrometry Method for Determination of Anti-Diabetic Drug Repaglinide in Human Plasma - American Journal of Analytical Chemistry - Scirp.org. (n.d.). Retrieved January 15, 2026, from [Link]
-
LC-MS/MS-ESI method for simultaneous quantitation of metformin and repaglinidie in rat plasma and its application to pharmacokinetic study in rats - PubMed. (n.d.). Retrieved January 15, 2026, from [Link]
-
Repaglinide-gemfibrozil drug interaction: inhibition of repaglinide glucuronidation as a potential additional contributing mechanism - PubMed. (n.d.). Retrieved January 15, 2026, from [Link]
-
Development of Spectrofluorimetric and HPLC Methods for In vitro Analysis of Repaglinide. (n.d.). Retrieved January 15, 2026, from [Link]
-
Spectrophotometric Method and its Validation for Repaglinide in its Bulk and Formulation Dissolution Samples Including Stress Studies. (n.d.). Retrieved January 15, 2026, from [Link]
-
Current Analytical Methods and Their Limitations in Quantifying Antidiabetic Drug Nateglinide and Repaglinide in Pharmaceutical - Yanbu Journal of Engineering and Science. (n.d.). Retrieved January 15, 2026, from [Link]
-
Method Development and Validation of Metformin and Repaglinide in Rabbit Plasma by RP-HPLC. (n.d.). Retrieved January 15, 2026, from [Link]
-
Method development and validation of repaglinide in human plasma by HPLC and its application to pharmacokinetics study | Request PDF - ResearchGate. (n.d.). Retrieved January 15, 2026, from [Link]
-
CYP2C8 and CYP3A4 are the principal enzymes involved in the human in vitro biotransformation of the insulin secretagogue repaglinide - NIH. (n.d.). Retrieved January 15, 2026, from [Link]
-
Association Between UGT1A1 mRNA Expression and Cis-Acting Genetic Variants and Trans-Acting Transcriptional Regulators in Human Liver Samples - MDPI. (n.d.). Retrieved January 15, 2026, from [Link]
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Assessment of Metabolic Interaction between Repaglinide and Quercetin via Mixed Inhibition in the Liver: In Vitro and In Vivo - NIH. (n.d.). Retrieved January 15, 2026, from [Link]
-
Effects of NOS1AP rs12742393 polymorphism on repaglinide response in Chinese patients with type 2 diabetes mellitus - PubMed. (n.d.). Retrieved January 15, 2026, from [Link]
-
Which UDP-glucuronosyltransferase (UGT) enzymes are most likely to be involved in drug metabolism and cause drug interactions? - EBM Consult. (n.d.). Retrieved January 15, 2026, from [Link]
-
Genetic polymorphisms of UGT1A and their association with clinical factors in healthy Koreans - ResearchGate. (n.d.). Retrieved January 15, 2026, from [Link]
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UGT - Simple and Practical Mental Health. (n.d.). Retrieved January 15, 2026, from [Link]
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Distribution of selected gene polymorphisms of UGT1A1 in a Saudi population - PMC. (n.d.). Retrieved January 15, 2026, from [Link]
-
Polymorphisms of UGT1A16, UGT1A127 & UGT1A1*28 in three major ethnic groups from Malaysia - PMC - NIH. (n.d.). Retrieved January 15, 2026, from [Link]
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In vitro glucuronidation using human liver microsomes and the pore-forming peptide alamethicin - PubMed. (n.d.). Retrieved January 15, 2026, from [Link]
-
In vitro analysis of human drug glucuronidation and prediction of in vivo metabolic clearance. (n.d.). Retrieved January 15, 2026, from [Link]
-
In Vitro Liver Metabolism of Six Flavonoid C-Glycosides. (n.d.). Retrieved January 15, 2026, from [Link]
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Repaglinide Acyl-β-D-glucuronide: A Technical Guide on its Formation and Clinical Significance
Introduction
Repaglinide is a potent, short-acting insulin secretagogue belonging to the meglitinide class of oral antidiabetic drugs.[1] It is indicated for the management of type 2 diabetes mellitus, where it helps control postprandial glucose excursions.[1] The therapeutic action of repaglinide is mediated by its interaction with the ATP-binding cassette transporter subfamily C member 8 (ABCC8), also known as the sulfonylurea receptor 1 (SUR1), on pancreatic β-cells.[2][3] This interaction leads to the closure of ATP-sensitive potassium (K-ATP) channels, resulting in membrane depolarization, calcium influx, and subsequent exocytosis of insulin.[2] The efficacy and safety of repaglinide are intrinsically linked to its pharmacokinetic profile, which is characterized by rapid absorption and extensive hepatic metabolism. This guide provides an in-depth technical exploration of a key metabolic pathway of repaglinide: the formation of its acyl-β-D-glucuronide metabolite. While this metabolite is pharmacologically inactive, its formation is of profound clinical significance, particularly in the context of drug-drug interactions and patient safety.
The Metabolic Fate of Repaglinide
Repaglinide undergoes extensive and complete metabolism in the liver, with less than 2% of the parent drug excreted unchanged.[4][5] The metabolic clearance of repaglinide proceeds via two main pathways:
-
Oxidative Biotransformation: Primarily mediated by the cytochrome P450 enzymes CYP2C8 and CYP3A4.[4] This pathway leads to the formation of several oxidized metabolites, including an oxidized dicarboxylic acid (M2) and an aromatic amine (M1).[5]
-
Direct Glucuronidation: Repaglinide can also be directly conjugated with glucuronic acid to form Repaglinide acyl-β-D-glucuronide, also known as M7.[5]
It is crucial to note that the metabolites of repaglinide, including the acyl glucuronide, do not possess hypoglycemic activity.[5][6][7] Their clinical relevance stems from the potential for altered formation, which can significantly impact the plasma concentrations of the active parent drug.
Focus on Glucuronidation: The Formation of Repaglinide Acyl-β-D-glucuronide
The direct conjugation of repaglinide with glucuronic acid is a significant metabolic route catalyzed by UDP-glucuronosyltransferases (UGTs). In vitro studies have identified UGT1A1 as a major enzyme responsible for the formation of Repaglinide acyl-β-D-glucuronide.[6]
Diagram: Metabolic Pathways of Repaglinide
Caption: Metabolic pathways of Repaglinide.
Experimental Protocol: In Vitro Analysis of Repaglinide Glucuronidation
The following protocol outlines a typical in vitro experiment to characterize the formation of Repaglinide acyl-β-D-glucuronide in human liver microsomes.
Objective: To determine the kinetic parameters of Repaglinide acyl-β-D-glucuronide formation.
Materials:
-
Pooled human liver microsomes (HLMs)
-
Repaglinide
-
UDP-glucuronic acid (UDPGA)
-
Magnesium chloride (MgCl₂)
-
Tris-HCl buffer
-
Acetonitrile
-
Formic acid
-
LC-MS/MS system
Methodology:
-
Incubation Preparation: Prepare incubation mixtures in Tris-HCl buffer containing HLMs, repaglinide at various concentrations, and MgCl₂.
-
Reaction Initiation: Pre-incubate the mixtures at 37°C for 5 minutes. Initiate the glucuronidation reaction by adding UDPGA.
-
Reaction Termination: After a specified incubation time, terminate the reaction by adding ice-cold acetonitrile.
-
Sample Processing: Centrifuge the samples to precipitate proteins. Collect the supernatant for analysis.
-
LC-MS/MS Analysis: Quantify the formation of Repaglinide acyl-β-D-glucuronide using a validated LC-MS/MS method.
-
Data Analysis: Determine the kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation.
Diagram: Experimental Workflow for In Vitro Repaglinide Glucuronidation Assay
Caption: Workflow for in vitro Repaglinide glucuronidation assay.
Clinical Significance of Repaglinide Acyl-β-D-glucuronide Formation
The formation of Repaglinide acyl-β-D-glucuronide is a critical determinant of the parent drug's clearance and, consequently, its therapeutic effect. Inhibition of this metabolic pathway can lead to a significant increase in repaglinide plasma concentrations, heightening the risk of hypoglycemia.
Drug-Drug Interactions
A notable example of a clinically significant drug-drug interaction involving this pathway is the co-administration of repaglinide with gemfibrozil, a lipid-lowering agent. Gemfibrozil and its glucuronide metabolite are potent inhibitors of UGT1A1, the primary enzyme responsible for repaglinide glucuronidation. This inhibition leads to a substantial increase in repaglinide exposure.
Another critical interaction involves clopidogrel, an antiplatelet medication. The acyl-β-D-glucuronide metabolite of clopidogrel is a potent inhibitor of CYP2C8, a key enzyme in the oxidative metabolism of repaglinide. Concomitant use of repaglinide and clopidogrel can significantly elevate repaglinide levels, leading to an increased risk of severe hypoglycemia.[8]
| Interacting Drug | Mechanism of Interaction | Effect on Repaglinide Pharmacokinetics | Clinical Recommendation |
| Gemfibrozil | Inhibition of UGT1A1 by gemfibrozil and its glucuronide metabolite. | Significant increase in repaglinide plasma concentrations. | Avoid concomitant use. |
| Clopidogrel | Inhibition of CYP2C8 by the acyl-β-D-glucuronide metabolite of clopidogrel. | Markedly increased exposure to repaglinide. | Concomitant use is contraindicated or requires extreme caution and dose adjustment.[9] |
A retrospective study highlighted the clinical ramifications of the repaglinide-clopidogrel interaction. Patients taking both medications experienced a more significant decrease in minimum plasma glucose levels compared to those taking repaglinide alone or mitiglinide with clopidogrel.[8] Hypoglycemia was observed in 40% of patients in the repaglinide and clopidogrel group.[8]
Conclusion
While Repaglinide acyl-β-D-glucuronide is pharmacologically inert, its formation via UGT-mediated glucuronidation is a pivotal aspect of repaglinide's disposition and plays a crucial role in its safety profile. A thorough understanding of this metabolic pathway is essential for drug development professionals to anticipate and mitigate the risk of drug-drug interactions. For researchers and clinicians, this knowledge is paramount for the safe and effective use of repaglinide, particularly in patients receiving polypharmacy. The potential for significant interactions with commonly prescribed drugs like gemfibrozil and clopidogrel underscores the importance of considering the metabolic fate of repaglinide in clinical practice to prevent adverse events such as severe hypoglycemia.
References
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Bidstrup, T. B., Bjørnsdottir, I., Sidelmann, U. G., Thim, L., & Hansen, K. T. (2003). CYP2C8 and CYP3A4 are the principal enzymes involved in the human in vitro biotransformation of the insulin secretagogue repaglinide. British Journal of Clinical Pharmacology, 56(3), 305–314. [Link]
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Kajosaari, L. I., Neuvonen, M., Neuvonen, P. J., & Backman, J. T. (2010). Repaglinide-gemfibrozil drug interaction: inhibition of repaglinide glucuronidation as a potential additional contributing mechanism. British journal of clinical pharmacology, 70(1), 76–85. [Link]
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Gromada, J., Dissing, S., Kofod, H., & Frokjaer-Jensen, J. (1995). Mechanism of action of a new class of insulin secretagogues. Diabetes, 44(5), 527-533. [Link]
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U.S. Food and Drug Administration. (2018). PRANDIN (repaglinide) tablets, for oral use. [Link]
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Hatorp, V. (2002). Clinical pharmacokinetics and pharmacodynamics of repaglinide. Clinical pharmacokinetics, 41(7), 471–483. [Link]
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Malaisse, W. J., & Sener, A. (1998). Effect of repaglinide upon nutrient metabolism, biosynthetic activity, cationic fluxes and insulin release in rat pancreatic islets. European journal of pharmacology, 353(1), 81–89. [Link]
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Li, Y., Xu, Y., & Liu, J. (2018). Characteristics of repaglinide and its mechanism of action on insulin secretion in patients with newly diagnosed type-2 diabetes mellitus. Medicine, 97(38), e12476. [Link]
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Akagi, Y., Oniki, K., Umemoto, K., et al. (2020). Risk of hypoglycemia associated with repaglinide combined with clopidogrel, a retrospective cohort study. Journal of Pharmaceutical Health Care and Sciences, 6, 5. [Link]
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Seino, S. (2012). Sulfonylurea action re-revisited. Endocrine journal, 59(6), 455–461. [Link]
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Dabrowski, M., Wahl, P., Holmes, W. E., & Ashcroft, F. M. (2001). Effect of repaglinide on cloned beta cell, cardiac and smooth muscle types of ATP-sensitive potassium channels. Diabetologia, 44(7), 889–896. [Link]
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Hansen, A. M., Christensen, I. T., & Hansen, J. B. (2002). Differential interactions of nateglinide and repaglinide on the human beta-cell sulphonylurea receptor 1. Diabetes, 51(9), 2789–2795. [Link]
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Hu, C. M., Lee, Y. H., & Kim, D. D. (2000). Pancreatic β-Cell KATP Channel Activity and Membrane-Binding Studies with Nateglinide: A Comparison with Sulfonylureas and Repaglinide. Journal of Pharmacology and Experimental Therapeutics, 292(2), 571-577. [Link]
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A Guide to the Metabolic Labyrinth: The Discovery and Characterization of Repaglinide Metabolites
This technical guide provides an in-depth exploration of the metabolic fate of Repaglinide, a cornerstone therapy in the management of type 2 diabetes mellitus. While the specific designation "M7" for a Repaglinide metabolite is not prominently documented in scientific literature, this guide will delve into the discovery and characterization of the principal, well-established metabolites, which are crucial for a comprehensive understanding of the drug's disposition and potential for drug-drug interactions. We will particularly focus on the analytical journey and the scientific rationale behind the elucidation of these metabolic pathways, providing a framework applicable to modern drug metabolism studies.
Introduction: The Clinical Significance of Repaglinide and Its Metabolism
Repaglinide, a member of the meglitinide class, effectively lowers blood glucose by stimulating insulin secretion from pancreatic β-cells.[1] Its rapid onset and short duration of action make it a valuable tool for controlling postprandial hyperglycemia.[2] The clinical efficacy and safety of Repaglinide are intrinsically linked to its extensive hepatic metabolism. Understanding the biotransformation of Repaglinide is paramount for predicting its pharmacokinetic variability, assessing the risk of drug-drug interactions, and ensuring patient safety.
The metabolism of Repaglinide is primarily an oxidative process mediated by the cytochrome P450 (CYP) enzyme system, followed by glucuronidation.[3] The major players in its phase I metabolism are CYP2C8 and CYP3A4, two of the most important drug-metabolizing enzymes in the human liver.[4] The interplay between these two enzymes contributes significantly to the inter-individual variability observed in Repaglinide's clearance.
The Quest for Metabolites: An Overview of the Experimental Approach
The discovery of Repaglinide's metabolites followed a systematic and multi-faceted approach, employing a combination of in vitro and in vivo models. This strategy is fundamental in drug metabolism research to build a comprehensive picture of a drug's fate in the body.
In Vitro Systems: A Controlled Environment for Metabolic Discovery
-
Human Liver Microsomes (HLMs): As the primary site of drug metabolism, the liver is the focus of in vitro studies. HLMs are subcellular fractions containing a high concentration of CYP enzymes, making them an ideal system to screen for metabolic pathways and identify the enzymes involved.[5] By incubating Repaglinide with HLMs in the presence of necessary cofactors like NADPH, researchers can generate and identify oxidative metabolites.
-
Recombinant Human CYP Enzymes: To pinpoint the specific CYP isoforms responsible for Repaglinide metabolism, scientists utilize recombinant systems. These are cell lines (e.g., insect cells or bacteria) that are genetically engineered to express a single human CYP enzyme, such as CYP2C8 or CYP3A4.[4] Incubating Repaglinide with a panel of these recombinant enzymes allows for the definitive identification of the catalysts for each metabolic transformation.
-
Hepatocytes: For a more holistic view of metabolism, primary human hepatocytes are often used. These intact liver cells contain a full complement of both phase I and phase II metabolizing enzymes, including UDP-glucuronosyltransferases (UGTs), which are responsible for glucuronidation.[6] This allows for the identification of both oxidative metabolites and their subsequent conjugates.
In Vivo Corroboration: From the Bench to the Body
While in vitro systems are powerful tools, in vivo studies in animal models and humans are essential to confirm the relevance of the metabolic pathways identified. Following administration of Repaglinide, biological samples such as plasma, urine, and feces are collected and analyzed for the presence of metabolites. These studies provide crucial information on the relative abundance of each metabolite and their routes of excretion.[3]
Unmasking the Metabolites: The Power of Analytical Chemistry
The identification and structural elucidation of drug metabolites heavily rely on sophisticated analytical techniques, primarily liquid chromatography coupled with mass spectrometry (LC-MS).
The Central Role of LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the workhorse of modern metabolite identification.[7]
-
Chromatographic Separation: High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) is used to separate the parent drug from its various metabolites in a complex biological matrix.[8]
-
Mass Spectrometric Detection and Characterization: The separated compounds are then introduced into a mass spectrometer.
-
Full Scan Mass Spectrometry (MS): This provides the molecular weight of the parent drug and its metabolites.
-
Tandem Mass Spectrometry (MS/MS): In this technique, a specific ion (typically the protonated molecule of a suspected metabolite) is isolated and fragmented. The resulting fragmentation pattern provides a "fingerprint" that is used to deduce the structure of the metabolite.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structure
For novel or structurally complex metabolites, Nuclear Magnetic Resonance (NMR) spectroscopy can provide unambiguous structural information.[10][11] While less sensitive than MS, NMR provides detailed information about the connectivity of atoms within a molecule, confirming the exact site of metabolic modification.
The Major Metabolites of Repaglinide: A Detailed Look
Through the application of the aforementioned methodologies, several key metabolites of Repaglinide have been identified and characterized. The nomenclature "M" followed by a number (e.g., M1, M2, M4) is a common convention in the pharmaceutical industry to designate metabolites.
The Oxidative Pathways: M1, M2, and M4
The primary oxidative metabolites of Repaglinide are M1, M2, and M4.[3]
-
M1 (Aromatic Amine): This metabolite is formed through the N-dealkylation of the piperidine ring.
-
M2 (Oxidized Dicarboxylic Acid): This is a major metabolite of Repaglinide and is formed through a more complex oxidative process involving the opening of the piperidine ring to form a dicarboxylic acid.[3][12]
-
M4 (Hydroxylation on the Piperidine Ring): This metabolite results from the hydroxylation of the piperidine ring.[3]
The formation of these metabolites is catalyzed by both CYP2C8 and CYP3A4, with varying contributions to each pathway.[3] For instance, CYP3A4 is primarily responsible for the formation of M1 and M2, while CYP2C8 is the main catalyst for the formation of M4.[3]
The Conjugative Pathway: Glucuronidation
In addition to oxidation, Repaglinide can also undergo direct conjugation with glucuronic acid, a process known as glucuronidation.[6][13] This is a phase II metabolic reaction catalyzed by UGT enzymes, with UGT1A1 identified as a major contributor.[6][13] This pathway leads to the formation of a Repaglinide acyl glucuronide.
Visualizing the Metabolic Journey
The following diagrams illustrate the experimental workflow for metabolite discovery and the established metabolic pathways of Repaglinide.
Caption: A generalized workflow for the discovery and characterization of drug metabolites.
Caption: The primary metabolic pathways of Repaglinide.
Quantitative Data Summary
The relative contributions of the different metabolic pathways can vary. The following table summarizes the key enzymes and resulting metabolites.
| Metabolite | Precursor | Metabolic Reaction | Key Enzyme(s) |
| M1 | Repaglinide | N-dealkylation | CYP3A4[3] |
| M2 | Repaglinide | Piperidine ring opening | CYP3A4[3] |
| M4 | Repaglinide | Hydroxylation | CYP2C8[3] |
| Acyl Glucuronide | Repaglinide | Glucuronidation | UGT1A1[6][13] |
Detailed Experimental Protocol: A Representative In Vitro Metabolism Study
The following protocol outlines a typical experiment to investigate the in vitro metabolism of Repaglinide using human liver microsomes.
Objective: To identify the oxidative metabolites of Repaglinide and determine the role of CYP2C8 and CYP3A4.
Materials:
-
Repaglinide
-
Pooled Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, and NADP+)
-
Phosphate buffer (pH 7.4)
-
CYP2C8-specific inhibitor (e.g., Montelukast)
-
CYP3A4-specific inhibitor (e.g., Ketoconazole)
-
Acetonitrile (for quenching the reaction)
-
Internal standard for LC-MS/MS analysis
Procedure:
-
Preparation of Incubation Mixtures:
-
Prepare a master mix containing phosphate buffer and the NADPH regenerating system.
-
In separate microcentrifuge tubes, add the master mix, HLMs, and either the CYP2C8 inhibitor, the CYP3A4 inhibitor, or a vehicle control.
-
Pre-incubate the mixtures at 37°C for 5 minutes to allow the inhibitors to interact with the enzymes.
-
-
Initiation of the Metabolic Reaction:
-
Add Repaglinide to each tube to initiate the reaction. The final concentration of Repaglinide should be within a clinically relevant range.
-
-
Incubation:
-
Incubate the reaction mixtures at 37°C for a specified time (e.g., 60 minutes).
-
-
Termination of the Reaction:
-
Stop the reaction by adding ice-cold acetonitrile containing the internal standard. This will precipitate the proteins and halt enzymatic activity.
-
-
Sample Processing:
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a new set of tubes or a 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Inject the samples onto an LC-MS/MS system.
-
Develop a chromatographic method to separate Repaglinide from its potential metabolites.
-
Use the mass spectrometer to detect and identify the metabolites based on their mass-to-charge ratio (m/z) and fragmentation patterns.
-
-
Data Analysis:
-
Compare the metabolite profiles in the control samples with those in the inhibitor-treated samples.
-
A significant reduction in the formation of a specific metabolite in the presence of a selective inhibitor indicates the involvement of that CYP enzyme in its formation.
-
Conclusion: A Continuously Evolving Picture
The discovery and characterization of Repaglinide's metabolites have been instrumental in understanding its clinical pharmacology. While the term "M7 metabolite" is not standard, the scientific journey to unravel the metabolic pathways of this important antidiabetic drug showcases the power of modern analytical techniques and well-designed experimental workflows. The knowledge gained from these studies provides a critical foundation for predicting drug interactions and optimizing therapeutic outcomes for patients with type 2 diabetes. As analytical technologies continue to advance, our understanding of drug metabolism will undoubtedly become even more refined, further enhancing the safe and effective use of medications like Repaglinide.
References
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ClinPGx. Anti-diabetic Drug Repaglinide Pathway, Pharmacokinetics. [Link]
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PubMed. Liquid chromatography/electrospray ionization tandem mass spectrometry study of repaglinide and its forced degradation products. [Link]
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ResearchGate. A Comprehensive Assessment of Repaglinide Metabolic Pathways: Impact of Choice of In Vitro System and Relative Enzyme Contribution to In Vitro Clearance. [Link]
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National Institutes of Health. Repaglinide-gemfibrozil drug interaction: inhibition of repaglinide glucuronidation as a potential additional contributing mechanism. [Link]
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PubMed. Repaglinide-gemfibrozil drug interaction: inhibition of repaglinide glucuronidation as a potential additional contributing mechanism. [Link]
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XenoTech. Repaglinide Case Study. [Link]
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DOI. Determination of the structural parameters of Repaglinide in tablet: an antidiabetic drug, using Spectroscopic methods. [Link]
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ResearchGate. Assessment of Metabolic Interaction between Repaglinide and Quercetin via Mixed Inhibition in the Liver: In Vitro and In Vivo. [Link]
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ResearchGate. 1 H-NMR spectrum of repaglinide. [Link]
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PubMed. Liquid Chromatography-Tandem Mass Spectrometry Simultaneous Determination of Repaglinide and Metformin in Human Plasma and Its Application to Bioequivalence Study. [Link]
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DOI. Determination of the structural parameters of Repaglinide in tablet: an antidiabetic drug, using Spectroscopic methods. [Link]
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OSTI.gov. Quantitation of Repaglinide and Metabolites in Mouse Whole-Body - Thin Tissue Sections using Droplet-Based Liquid Microjunction. [Link]
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Royal Society of Chemistry. LC-MS/MS-based investigation of pharmacokinetic interactions between CYP3A4 substrates enzalutamide and repaglinide in rats. [Link]
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Indian Journal of Pharmaceutical Sciences. Development of Spectrofluorimetric and HPLC Methods for In vitro Analysis of Repaglinide. [Link]
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The Role of UDP-Glucuronosyltransferase (UGT) Enzymes in the Metabolic Clearance of Repaglinide
An In-Depth Technical Guide:
Abstract
Repaglinide, a potent, short-acting insulin secretagogue of the meglitinide class, is a cornerstone in the management of type 2 diabetes mellitus.[1][2] Its therapeutic efficacy is intrinsically linked to its rapid absorption and extensive hepatic metabolism, which dictates its pharmacokinetic and pharmacodynamic profile.[3][4] While the primary metabolic pathways are well-characterized as being mediated by cytochrome P450 (CYP) enzymes, specifically CYP2C8 and CYP3A4, a significant and clinically relevant component of its clearance involves direct conjugation by UDP-glucuronosyltransferase (UGT) enzymes.[5][6] This guide provides a comprehensive examination of the role of the UGT superfamily in repaglinide metabolism. We will dissect the specific UGT isoforms involved, explore the clinical implications of this pathway in drug-drug interactions (DDIs), discuss the impact of pharmacogenomic variations, and provide detailed, field-proven experimental protocols for investigating these metabolic pathways in vitro.
Introduction: The Metabolic Landscape of Repaglinide
Repaglinide exerts its glucose-lowering effect by stimulating insulin secretion from pancreatic β-cells, a mechanism dependent on the closure of ATP-dependent potassium channels.[1][7] The drug's fast onset and short duration of action make it particularly suitable for controlling postprandial hyperglycemia.[2] This profile is a direct consequence of its near-complete elimination via hepatic biotransformation.[1]
The metabolism of repaglinide is a multi-faceted process involving both Phase I oxidation and Phase II conjugation reactions.
-
Phase I Metabolism (Oxidation): The principal catalysts for the oxidative metabolism of repaglinide are CYP2C8 and CYP3A4.[7][8] CYP2C8 is primarily responsible for forming the M4 metabolite (hydroxylation on the piperidine ring), while CYP3A4 mediates the formation of the M1 (aromatic amine) and M2 (oxidized dicarboxylic acid) metabolites.[1][7] In vitro studies suggest a comparable contribution from both CYP2C8 and CYP3A4 to the overall metabolism of repaglinide.[9][10]
-
Phase II Metabolism (Glucuronidation): In addition to oxidation, repaglinide undergoes direct glucuronidation, a process that covalently links a glucuronic acid moiety to the drug molecule.[1][11] This reaction is catalyzed by UGT enzymes, a superfamily of membrane-bound proteins primarily located in the endoplasmic reticulum.[12][13] Glucuronidation increases the polarity and water solubility of xenobiotics, facilitating their excretion.[12][14] While quantitatively smaller than the CYP-mediated pathways, with in vitro contributions estimated between 2% and 20%, the glucuronidation pathway is of profound clinical importance, particularly when primary pathways are compromised.[5][9][10][11]
UGT Isoform Phenotyping in Repaglinide Glucuronidation
Identifying the specific UGT enzymes responsible for a drug's metabolism ("reaction phenotyping") is critical for predicting potential DDIs and understanding interindividual variability.[15][16] Extensive in vitro research has elucidated the key UGT isoforms involved in the formation of repaglinide acyl glucuronide.
Studies utilizing panels of recombinant human UGT enzymes have demonstrated that several isoforms can catalyze this reaction. Notably, UGT1A1 has been identified as a major contributor to repaglinide glucuronidation.[11][17] Further investigation has shown that other isoforms, including UGT1A3, UGT1A7, UGT1A8, and UGT1A9, are also capable of forming the glucuronide metabolite, with low levels of activity also detected for UGT2B7 and UGT2B17.[11]
The relative catalytic activity observed in these recombinant systems follows a general trend, as summarized in the table below.
| UGT Isoform | Relative Activity in Repaglinide Glucuronidation |
| UGT1A3 | ++++ |
| UGT1A1 | +++ |
| UGT1A8 | ++ |
| UGT1A9 | ++ |
| UGT1A7 | + |
| UGT2B7 | +/- |
| UGT2B17 | +/- |
| Table 1: Relative contribution of different UGT isoforms to the formation of repaglinide glucuronide based on in vitro studies with recombinant enzymes.[11] The number of '+' signs indicates the level of activity. |
This diverse array of contributing enzymes suggests a degree of metabolic redundancy. However, the prominent role of UGT1A1 has significant pharmacogenetic and clinical implications.
Clinical Significance: Drug Interactions and Pharmacogenomics
The interplay between CYP and UGT pathways becomes critically important when co-administering drugs that inhibit one or more of these enzymes.
The Gemfibrozil-Repaglinide Interaction: A Case Study in UGT Inhibition
The co-administration of repaglinide with the lipid-lowering agent gemfibrozil is contraindicated due to a severe DDI that results in an approximately 8-fold increase in repaglinide plasma concentrations, posing a high risk of hypoglycemia.[6][11][18] While initial investigations focused on gemfibrozil's inhibition of CYP2C8, this mechanism alone could not account for the magnitude of the interaction.
Subsequent research provided a more complete picture, demonstrating that both gemfibrozil and its major metabolite, gemfibrozil 1-O-β-glucuronide, are potent inhibitors of UGT enzymes, particularly UGT1A1.[11][17] Therefore, the dramatic increase in repaglinide exposure is the result of a dual blockade:
-
Inhibition of CYP2C8: Gemfibrozil's glucuronide metabolite is a mechanism-based inhibitor of CYP2C8, blocking the primary oxidative pathway.[11]
-
Inhibition of UGT1A1: Gemfibrozil and its glucuronide inhibit the direct glucuronidation of repaglinide, shutting down a key alternative clearance pathway.[11][17]
This dual inhibition effectively cripples the hepatic clearance of repaglinide, leading to its accumulation in systemic circulation. In vitro experiments using human hepatocytes confirmed that gemfibrozil significantly inhibited the formation of both the M4 metabolite (CYP2C8-mediated) and the repaglinide glucuronide (UGT-mediated).[11]
Impact of UGT1A1 Pharmacogenomics
Genetic polymorphisms in UGT enzymes can lead to significant interindividual differences in drug metabolism.[14] The UGT1A1 gene is highly polymorphic.[19][20] One of the most well-studied variants is UGT1A128, which involves a variation in the number of TA repeats in the promoter region.[19][21] Individuals homozygous for the UGT1A128 allele (possessing seven TA repeats instead of the usual six) exhibit reduced transcriptional efficiency, leading to lower UGT1A1 enzyme expression and activity.[19][21]
Given the important role of UGT1A1 in repaglinide metabolism, this polymorphism can directly impact the drug's clearance. A pivotal in vitro study demonstrated this link by incubating repaglinide with a panel of human liver microsomes (HLMs) genotyped for the UGT1A128 allele. The results showed that the rate of repaglinide glucuronide formation was significantly lower in HLMs from individuals homozygous for the UGT1A128 allele compared to those from wild-type or heterozygous individuals.[11] This finding provides a mechanistic basis for potential variability in repaglinide response among patients with different UGT1A1 genotypes, especially if their CYP-mediated pathways are compromised.
Experimental Protocols for In Vitro Assessment
To provide actionable insights for drug development professionals, this section details the methodologies for characterizing UGT-mediated metabolism of repaglinide. These protocols are designed as self-validating systems, incorporating appropriate controls and cross-verification steps.
Protocol 1: UGT Reaction Phenotyping with Recombinant Enzymes
Objective: To identify which specific UGT isoforms are capable of metabolizing repaglinide.
Causality: This approach isolates individual enzymes, providing unambiguous evidence of which isoforms can catalyze the reaction. It is the foundational step in phenotyping.[15][16]
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of repaglinide (e.g., 10 mM in DMSO).
-
Prepare a working solution of the cofactor UDPGA (Uridine 5'-diphosphoglucuronic acid) at 50 mM in assay buffer.
-
Obtain a panel of commercially available recombinant human UGT enzymes expressed in a system like baculovirus-infected insect cells (e.g., UGT1A1, 1A3, 1A4, 1A6, 1A9, 2B7, 2B15).[22]
-
Prepare assay buffer (e.g., 100 mM Tris-HCl, pH 7.4) containing 10 mM MgCl₂.[23]
-
-
Incubation Procedure:
-
In a 96-well plate, combine the assay buffer, recombinant UGT enzyme (e.g., at a final protein concentration of 0.25-0.5 mg/mL), and the pore-forming agent alamethicin (e.g., 50 µg/mg protein) to activate the latent enzyme activity. Pre-incubate for 15 minutes on ice.
-
Add repaglinide to achieve a final concentration (e.g., 10 µM).
-
Initiate the reaction by adding UDPGA to a final concentration of 5 mM. Include control incubations without UDPGA to check for non-enzymatic degradation.
-
Incubate at 37°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is within the linear range.
-
-
Reaction Termination and Sample Analysis:
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Centrifuge the plate to pellet the precipitated protein.
-
Analyze the supernatant for the formation of repaglinide glucuronide using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
-
-
Data Interpretation:
-
Compare the amount of metabolite formed across the different UGT isoforms. Significant metabolite formation in a specific well identifies that UGT as a contributing enzyme.
-
Protocol 2: Kinetic Analysis in Human Liver Microsomes (HLMs)
Objective: To determine the overall contribution of glucuronidation to repaglinide's metabolism in a more physiologically relevant matrix and to calculate kinetic parameters (Kₘ and Vₘₐₓ).
Causality: HLMs contain a mixture of metabolizing enzymes at their native abundances, providing a more integrated view of metabolic clearance than single recombinant enzymes.[24]
Methodology:
-
Reagent Preparation:
-
Use pooled HLMs from multiple donors to average out interindividual variability.
-
Prepare reagents as described in Protocol 1.
-
-
Incubation Procedure:
-
Follow the incubation setup from Protocol 1, substituting recombinant enzymes with HLMs (e.g., final concentration of 0.5 mg/mL).
-
To determine kinetic parameters, incubate with a range of repaglinide concentrations (e.g., 0.5 µM to 200 µM).
-
Ensure incubation times and protein concentrations are optimized to maintain linear reaction kinetics (typically <20% substrate turnover).
-
-
Sample Analysis and Data Interpretation:
-
Analyze samples via LC-MS/MS.
-
Plot the rate of metabolite formation versus substrate concentration.
-
Fit the data to the Michaelis-Menten enzyme kinetics model to determine the apparent Kₘ (substrate concentration at half-maximal velocity) and Vₘₐₓ (maximum reaction velocity).
-
Conclusion
While the oxidative metabolism of repaglinide by CYP2C8 and CYP3A4 represents the primary clearance pathway, the role of UGT-mediated glucuronidation is far from negligible. This Phase II pathway, driven predominantly by UGT1A1, constitutes a significant component of repaglinide's disposition and is a critical factor in clinically important drug-drug interactions, such as the well-documented interaction with gemfibrozil. Furthermore, the functional consequences of genetic polymorphisms in the UGT1A1 gene can directly influence the rate of repaglinide glucuronidation, highlighting a potential source of interindividual variability in drug response. For researchers and drug development professionals, a thorough understanding and characterization of this UGT-mediated pathway are essential for accurate pharmacokinetic modeling, DDI risk assessment, and advancing the principles of personalized medicine in diabetes management.
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Anti-diabetic Drug Repaglinide Pathway, Pharmacokinetics - ClinPGx. (n.d.). PharmGKB. [Link]
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A Comprehensive Assessment of Repaglinide Metabolic Pathways: Impact of Choice of In Vitro System and Relative Enzyme Contribution to In Vitro Clearance. (2012). ResearchGate. [Link]
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VandenBranden, M., et al. (2012). A comprehensive assessment of repaglinide metabolic pathways: impact of choice of in vitro system and relative enzyme contribution to in vitro clearance. Drug Metabolism and Disposition, 40(7), 1414-1423. [Link]
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A Comprehensive Assessment of Repaglinide Metabolic Pathways: Impact of Choice of In Vitro System and Relative Enzyme Contribution to In Vitro Clearance. (2012). Semantic Scholar. [Link]
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Bidstrup, T. B., et al. (2003). CYP2C8 and CYP3A4 are the principal enzymes involved in the human in vitro biotransformation of the insulin secretagogue repaglinide. British Journal of Clinical Pharmacology, 56(3), 305-314. [Link]
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Glucuronosyltransferase. (n.d.). Wikipedia. [Link]
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The In Vitro Characterization of Inhibitory Drug–Drug Interactions Involving UDP-Glucuronosyltransferase. (2011). ResearchGate. [Link]
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Kajosaari, L. I., et al. (2005). Metabolism of repaglinide by CYP2C8 and CYP3A4 in vitro: effect of fibrates and rifampicin. Basic & Clinical Pharmacology & Toxicology, 97(4), 249-256. [Link]
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Badee, J., et al. (2019). Optimization of Experimental Conditions of Automated Glucuronidation Assays in Human Liver Microsomes Using a Cocktail Approach and Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry. Drug Metabolism and Disposition, 47(2), 107-115. [Link]
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Oliver, J., & McIvor, M. (2000). Clinical pharmacokinetics and pharmacodynamics of repaglinide. Clinical Pharmacokinetics, 38(4), 321-332. [Link]
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Assessment of Metabolic Interaction between Repaglinide and Quercetin via Mixed Inhibition in the Liver: In Vitro and In Vivo. (2021). ResearchGate. [Link]
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Drug Interactions for Repaglinide. (n.d.). PrescriberPoint. [Link]
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Aslam, S., & Khan, A. K. (2023). Repaglinide. In StatPearls. StatPearls Publishing. [Link]
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Al-Dayel, O., et al. (2013). Distribution of selected gene polymorphisms of UGT1A1 in a Saudi population. Molecular and Clinical Oncology, 1(5), 857-862. [Link]
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Thomsen, M. S., et al. (2003). Pharmacokinetics of repaglinide in healthy caucasian and Japanese subjects. Journal of Clinical Pharmacology, 43(1), 23-28. [Link]
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Gan, S. H., et al. (2012). Polymorphisms of UGT1A16, UGT1A127 & UGT1A1*28 in three major ethnic groups from Malaysia. The Indian Journal of Medical Research, 136(3), 482-486. [Link]
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Jarrar, Y., et al. (2022). Contributions of UDP-Glucuronosyltransferases to Human Hepatic and Intestinal Metabolism of Ticagrelor and Inhibition of UGTs and Cytochrome P450 Enzymes by Ticagrelor and its Glucuronidated Metabolite. Drug Metabolism and Disposition, 50(4), 417-427. [Link]
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Genetic polymorphisms of UGT1A and their association with clinical factors in healthy Koreans. (2007). ResearchGate. [Link]
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Effect of Gene Polymorphisms on Oral Antidiabetic Drug Response in Patients With Type 2 Diabetes Mellitus. (2022). ETFLIN. [Link]
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Which UDP-glucuronosyltransferase (UGT) enzymes are most likely to be involved in drug metabolism and cause drug interactions? (2018). EBM Consult. [Link]
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Fujiwara, R., et al. (2009). Interactions between human UDP-glucuronosyltransferase (UGT) 2B7 and UGT1A enzymes. Journal of Pharmaceutical Sciences, 98(11), 4395-4404. [Link]
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UGT1A1 Mediated Drug Interactions and its Clinical Relevance. (2019). ResearchGate. [Link]
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A Senior Application Scientist's Guide to the Preliminary Investigation of Repaglinide Metabolites
Authored for Researchers, Scientists, and Drug Development Professionals
Preamble: A Strategic Approach to Metabolite Profiling
In the landscape of drug development, a thorough understanding of a compound's metabolic fate is not merely a regulatory checkbox; it is a critical pillar of preclinical safety and efficacy assessment. The preliminary investigation of metabolites serves as our first detailed look into how a drug candidate is processed by the body. For a compound like repaglinide, a fast-acting insulin secretagogue, this understanding is paramount for predicting its pharmacokinetic profile, anticipating drug-drug interactions (DDIs), and ensuring patient safety.
This guide eschews a rigid, one-size-fits-all template. Instead, it presents a logical, causality-driven framework for investigating the metabolites of repaglinide. As a Senior Application Scientist, my objective is to illuminate not just the what and the how, but the fundamental why behind each experimental choice. The methodologies described are designed as self-validating systems, ensuring that the data generated is robust, reproducible, and forms a trustworthy foundation for subsequent development phases.
The Metabolic Landscape of Repaglinide: An Overview
Repaglinide is an antidiabetic agent from the meglitinide class, designed to manage postprandial glucose spikes.[1][2] Its therapeutic action relies on stimulating insulin secretion from pancreatic β-cells by closing ATP-dependent potassium channels.[1][2][3][4] The drug's clinical utility is defined by its rapid absorption and swift elimination, with a half-life of approximately one hour.[3][5][6] This rapid clearance is almost entirely due to extensive hepatic metabolism.[1][2][3][5]
The biotransformation of repaglinide proceeds via two principal routes:
-
Phase I Metabolism (Oxidation): Primarily mediated by the Cytochrome P450 (CYP) enzyme system.
-
Phase II Metabolism (Conjugation): Involving direct conjugation with glucuronic acid.[1][7][8]
Crucially, the resulting metabolites are pharmacologically inactive and are predominantly excreted through the biliary route into the feces, minimizing the risk of prolonged hypoglycemic effects.[1][5]
The Key Enzymatic Players and Their Rationale
A successful preliminary investigation hinges on identifying the specific enzymes responsible for a drug's metabolism, a process known as reaction phenotyping. For repaglinide, the metabolic workload is shared, a key factor in its clinical pharmacology.
The Cytochrome P450 Superfamily: The Primary Oxidizers
In vitro studies have definitively identified two main CYP isozymes as the principal catalysts for repaglinide's oxidative metabolism: CYP2C8 and CYP3A4 .[1][3][5][9][10] The involvement of two distinct and major enzymes is significant; it suggests that the inhibition or induction of a single enzyme pathway in vivo may have a less-than-predicted effect on repaglinide's overall clearance, providing a degree of metabolic redundancy.[5]
The major oxidative metabolites formed are:
-
M1 (Aromatic Amine): This metabolite is predominantly formed by the action of CYP3A4 .[1][5][11]
-
M2 (Oxidized Dicarboxylic Acid): The formation of M2, a major metabolite observed in humans, is also primarily catalyzed by CYP3A4 .[1][8][11]
-
M4 (Piperidine Ring Hydroxylation): The M4 metabolite is the signature product of CYP2C8 .[1][5][11] Its formation is often used as a specific probe for CYP2C8 activity.[7][11]
-
M0-OH (Isopropyl Moiety Hydroxylation): A minor metabolite also attributed to CYP2C8 activity.[5][11]
UGT1A1: The Conjugation Pathway
Beyond oxidation, repaglinide can undergo direct Phase II glucuronidation. This pathway is catalyzed significantly by the enzyme UDP-glucuronosyltransferase 1A1 (UGT1A1) .[8][12] The existence of this parallel clearance route is clinically relevant, particularly when assessing DDIs. For instance, the potent interaction observed between repaglinide and gemfibrozil is partly explained by the inhibition of this UGT1A1-mediated pathway, in addition to the inhibition of CYP2C8.[8][12]
Visualizing the Metabolic Pathways
To synthesize this information, a clear visual representation of the metabolic cascade is invaluable. The following diagram illustrates the primary biotransformation routes of repaglinide.
Experimental Design: A Multi-System Approach
The choice of an in vitro system is the most critical decision in a preliminary metabolic investigation. No single system is perfect; therefore, a multi-pronged approach using systems of increasing complexity provides the most comprehensive and reliable data. This strategy allows for the systematic deconvolution of metabolic pathways.
Rationale for In Vitro System Selection
| In Vitro System | Primary Use & Rationale | Key Insights Gained |
| Recombinant CYP Enzymes | Reaction Phenotyping: Uses single, expressed human enzymes (e.g., rCYP2C8).[5][11] This is the most direct way to prove causality—unambiguously assigning a metabolite's formation to a specific enzyme. | Confirms which CYP isozyme produces which metabolite (e.g., CYP2C8 -> M4). |
| Human Liver Microsomes (HLMs) | Phase I Profiling: Subcellular fractions rich in CYP enzymes.[5][9][13] Ideal for characterizing the full profile of oxidative metabolites and for studying the kinetics of their formation in a more complex, pooled-enzyme environment. | Overall oxidative metabolite profile; enzyme kinetics (Km, Vmax); CYP inhibition studies. |
| Human Hepatocytes | "Gold Standard" System: Intact, viable liver cells containing the full complement of Phase I and II enzymes, as well as transporters.[7][8][11] This system provides the most clinically relevant in vitro model, capturing the interplay between different metabolic pathways. | Confirms Phase I findings and reveals Phase II metabolites (e.g., glucuronides); provides a more holistic view of hepatic clearance. |
Visualizing the Experimental Workflow
The following workflow illustrates the logical progression from system selection to data analysis, forming a self-validating loop where results from simpler systems are confirmed and expanded upon in more complex ones.
Field-Proven Experimental Protocols
The following protocols are detailed, step-by-step methodologies that ensure data integrity and reproducibility.
Protocol 1: In Vitro Metabolism with Human Liver Microsomes (HLMs)
Objective: To determine the profile of Phase I oxidative metabolites.
Materials:
-
Pooled Human Liver Microsomes (HLMs), 20 mg/mL stock
-
Repaglinide stock solution (e.g., 10 mM in DMSO)
-
NADPH regenerating system (e.g., NADPH-A and NADPH-B solutions)
-
0.1 M Phosphate Buffer (pH 7.4)
-
Ice-cold Acetonitrile (ACN) with internal standard for quenching
Procedure:
-
Preparation: Thaw HLMs and other reagents on ice.
-
Incubation Mix Preparation: In a microcentrifuge tube, prepare the master mix (per reaction):
-
85 µL 0.1 M Phosphate Buffer
-
10 µL NADPH Regenerating System Solution A
-
2 µL HLM stock (final concentration ~0.4 mg/mL)
-
-
Pre-incubation: Pre-warm the incubation mix at 37°C for 5 minutes to equilibrate the temperature.
-
Reaction Initiation: Add 1 µL of repaglinide stock solution (final concentration ~100 µM) to start the reaction. Vortex gently.
-
Incubation: Incubate at 37°C in a shaking water bath for a specified time (e.g., 60 minutes).
-
Reaction Termination: Stop the reaction by adding 200 µL of ice-cold ACN containing a suitable internal standard. This step simultaneously precipitates the microsomal proteins.
-
Sample Processing: Vortex vigorously for 1 minute. Centrifuge at >12,000 g for 10 minutes at 4°C to pellet the precipitated protein.
-
Collection: Carefully transfer the supernatant to a clean 96-well plate or HPLC vial for LC-MS/MS analysis.
Self-Validation Check: Include a negative control incubation (without NADPH) to ensure that metabolite formation is NADPH-dependent, confirming enzymatic activity.
Protocol 2: High-Throughput Analysis via LC-MS/MS
Objective: To separate, identify, and quantify repaglinide and its metabolites from the in vitro incubates.
Instrumentation & Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[14][15]
-
Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is standard.[16]
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A typical gradient would run from ~5% B to 95% B over several minutes to ensure separation of metabolites with varying polarities.
-
Mass Spectrometer: A tandem mass spectrometer (e.g., a triple quadrupole) capable of MS/MS.[16][17]
-
Ionization Source: Electrospray Ionization (ESI) in positive mode is effective for repaglinide.
-
Scan Mode:
-
Full Scan: To initially search for potential metabolite masses.
-
Multiple Reaction Monitoring (MRM): For highly sensitive and specific quantification of the parent drug and known metabolites.[16]
-
Procedure:
-
Method Development: Optimize the MRM transitions for repaglinide and its expected metabolites (M1, M2, M4). This involves infusing standard compounds (if available) or identifying them in a full-scan experiment and performing a product ion scan to find the most stable and abundant fragment ions.
-
Sample Injection: Inject 1-5 µL of the supernatant from Protocol 1.
-
Data Acquisition: Acquire data using the pre-defined LC gradient and MS/MS parameters.
-
Data Processing: Integrate the chromatographic peaks for the parent drug and each metabolite. Quantify the metabolites relative to the internal standard.
Data Synthesis and Interpretation
Raw analytical data must be synthesized into a clear, actionable metabolic profile.
Table 1: Summary of Major Repaglinide Metabolites and Formation Pathways
| Metabolite ID | Chemical Modification | Primary Formation Pathway | Recommended In Vitro System for Confirmation |
| M4 | Hydroxylation (Piperidine Ring) | CYP2C8 [1][5][11] | Recombinant CYP2C8 |
| M1 | Oxidative Dealkylation | CYP3A4 [1][5][11] | Recombinant CYP3A4 |
| M2 | Oxidative Dealkylation & Oxidation | CYP3A4 [1][11] | Recombinant CYP3A4 |
| RG | Glucuronic Acid Conjugation | UGT1A1 [8][12] | Human Hepatocytes |
Table 2: Example LC-MS/MS MRM Transitions for Analysis
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| Repaglinide | 453.3 | 162.1 | ESI+ |
| Metabolite M1 | 371.2 | 268.1 | ESI+ |
| Metabolite M2 | 469.2 | 425.2 | ESI+ |
| Metabolite M4 | 469.2 | 235.1 | ESI+ |
Note: Specific m/z values should be empirically determined on the instrument used.
Interpreting the Combined Data: By comparing the metabolite profiles across the different in vitro systems, a comprehensive picture emerges. The specific metabolites formed by recombinant CYPs confirm the roles of CYP2C8 and CYP3A4. The broader profile in HLMs validates these findings and allows for initial kinetic assessments. Finally, the appearance of glucuronide conjugates in hepatocytes confirms the involvement of Phase II pathways, providing a complete map of the key metabolic routes. This systematic analysis allows for a reliable estimation of the fraction of metabolism (f_m) attributable to each major enzyme, a critical parameter for predicting clinical DDIs.[7][11]
Conclusion and Strategic Next Steps
This preliminary investigation provides a robust, evidence-based map of repaglinide's metabolic fate. We have established that its clearance is driven by a dual CYP450 system (CYP2C8 and CYP3A4) and a significant UGT1A1 conjugation pathway. This multi-pathway clearance is a favorable characteristic, potentially reducing the clinical impact of inhibitors or inducers of any single enzyme.
The knowledge gained from this in vitro assessment is foundational for the next stages of drug development. It directly informs:
-
Clinical DDI Strategy: Guides the design of clinical studies to investigate interactions with known potent inhibitors and inducers of CYP2C8, CYP3A4, and UGT1A1.[1][3][9]
-
Pharmacogenomic Considerations: Highlights the potential for genetic polymorphisms in CYP2C8 to influence patient exposure and response.[1][10]
-
Safety Assessment: Confirms that the major metabolites are distinct from the parent drug and are reported to be inactive, supporting a favorable safety profile.
The logical next step is to translate these findings in vivo, using animal models and, ultimately, human pharmacokinetic studies, to confirm that the metabolic pathways identified in vitro are indeed the primary clearance mechanisms in a complete physiological system.
References
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Bidstrup, T. B., Bjørnsdottir, I., Sidelmann, U. G., Thomsen, M. S., & Hansen, K. T. (2003). CYP2C8 and CYP3A4 are the principal enzymes involved in the human in vitro biotransformation of the insulin secretagogue repaglinide. British Journal of Clinical Pharmacology, 56(3), 305–314. [Link]
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PharmGKB. (n.d.). Anti-diabetic Drug Repaglinide Pathway, Pharmacokinetics. PharmGKB. [Link]
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Kajosaari, L. I., Neuvonen, P. J., & Backman, J. T. (2005). Metabolism of repaglinide by CYP2C8 and CYP3A4 in vitro: effect of fibrates and rifampicin. Basic & Clinical Pharmacology & Toxicology, 97(4), 249–256. [Link]
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Brogden, R. N., & Faulds, D. (1998). Repaglinide. Drugs, 56(4), 583-588. [Link]
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Säll, C., Törnqvist, M., & Weidolf, L. (2012). A Comprehensive Assessment of Repaglinide Metabolic Pathways: Impact of Choice of In Vitro System and Relative Enzyme Contribution to In Vitro Clearance. Drug Metabolism and Disposition, 40(6), 1196-1205. [Link]
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Patel, R., & Tadi, P. (2023). Repaglinide. StatPearls. [Link]
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Mirabelli, M. F., Varendorff, J., Gjelstad, A., & Bojko, B. (2015). Bioanalytical method for in vitro metabolism study of repaglinide using 96-blade thin-film solid-phase microextraction and LC-MS/MS. Bioanalysis, 7(1), 65-77. [Link]
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Säll, C., Törnqvist, M., & Weidolf, L. (2012). A comprehensive assessment of repaglinide metabolic pathways: impact of choice of in vitro system and relative enzyme contribution to in vitro clearance. Drug metabolism and disposition, 40(6), 1196-1205. [Link]
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Hatorp, V. (2002). Clinical pharmacokinetics and pharmacodynamics of repaglinide. Clinical Pharmacokinetics, 41(7), 471-483. [Link]
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Gangoiti, J. A., et al. (2011). Repaglinide-gemfibrozil drug interaction: inhibition of repaglinide glucuronidation as a potential additional contributing mechanism. British Journal of Clinical Pharmacology, 71(1), 112-123. [Link]
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Gangoiti, J. A., et al. (2011). Repaglinide-gemfibrozil drug interaction: inhibition of repaglinide glucuronidation as a potential additional contributing mechanism. British journal of clinical pharmacology, 71(1), 112–123. [Link]
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Choi, Y. H., & Lee, M. G. (2013). Effects of Fluvastatin on the Pharmacokinetics of Repaglinide: Possible Role of CYP3A4 and P-glycoprotein Inhibition by Fluvastatin. Biomolecules & Therapeutics, 21(3), 228-233. [Link]
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Kim, T. H., et al. (2021). Assessment of Metabolic Interaction between Repaglinide and Quercetin via Mixed Inhibition in the Liver: In Vitro and In Vivo. Pharmaceuticals, 14(8), 756. [Link]
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Abu-Basha, E. A., et al. (2013). Liquid Chromatography Tandem Mass Spectrometry Method for Determination of Anti-Diabetic Drug Repaglinide in Human Plasma. American Journal of Analytical Chemistry, 4(10), 1-8. [Link]
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Rahman, M. M., et al. (2024). Current Analytical Methods and Their Limitations in Quantifying Antidiabetic Drug Nateglinide and Repaglinide in Pharmaceutical. Yanbu Journal of Engineering and Science, 21, 23-37. [Link]
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Liu, Y., et al. (2012). Determination of repaglinide in human plasma by high-performance liquid chromatography–tandem mass spectrometry. Acta Pharmaceutica Sinica B, 2(1), 97-102. [Link]
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Ding, J. (2014). Repaglinide. In Handbook of Metabolic Pathways of Xenobiotics. John Wiley & Sons, Ltd. [Link]
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Arbouche, N., Raul, J. S., & Kintz, P. (2022). Development of a new LC-MS/MS method for the simultaneous identification and quantification of 13 antidiabetic drugs in human hair. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 1205, 123335. [Link]
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Wikipedia. (n.d.). Repaglinide. Wikipedia. [Link]
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Jain, D., et al. (2009). Development of Spectrofluorimetric and HPLC Methods for In vitro Analysis of Repaglinide. Indian Journal of Pharmaceutical Sciences, 71(6), 644-648. [Link]
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Methodological & Application
Application Note: Quantitative Analysis of Repaglinide Acyl-β-D-glucuronide in Human Plasma by LC-MS/MS
Abstract
This application note presents a detailed, robust, and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and specific quantification of Repaglinide acyl-β-D-glucuronide (Repag-G) in human plasma. Given the inherent instability of acyl glucuronide metabolites, which are prone to hydrolysis and intramolecular acyl migration, this protocol incorporates critical sample handling and preparation steps to ensure the integrity of the analyte.[1][2] The method employs a simple protein precipitation extraction procedure, followed by rapid and efficient chromatographic separation on a C18 reversed-phase column. Detection is achieved using a triple quadrupole mass spectrometer operating in positive ion electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM). This method is designed to meet the rigorous standards of bioanalytical method validation as outlined by the FDA and EMA, making it suitable for pharmacokinetic and drug metabolism studies in clinical and preclinical research.[3][4]
Introduction
Repaglinide is a potent, short-acting oral antidiabetic agent used for the management of type 2 diabetes mellitus. It undergoes extensive metabolism in the liver, primarily through oxidation and glucuronidation. One of the major metabolites is Repaglinide acyl-β-D-glucuronide (Repag-G), formed by the direct conjugation of a glucuronic acid moiety to the carboxylic acid group of Repaglinide.
The quantification of drug metabolites is crucial for a comprehensive understanding of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. Acyl glucuronides, however, present a significant bioanalytical challenge due to their chemical reactivity.[2] They are susceptible to hydrolysis, reverting to the parent drug, and can undergo intramolecular rearrangement (acyl migration) to form positional isomers (β-1,2, β-1,3, and β-1,4 isomers).[2][3] This instability can lead to inaccurate quantification and misinterpretation of pharmacokinetic data.[1][5] Therefore, a well-developed and validated analytical method that mitigates these stability issues is paramount.
This application note provides a comprehensive protocol for the accurate quantification of Repag-G in human plasma, with a focus on the scientific rationale behind the chosen experimental conditions to ensure data integrity and reliability.
Analytical Challenges and Methodological Considerations
The primary challenges in the quantification of Repag-G are its inherent instability and the potential for isomeric interconversion.[1][2] To address these challenges, the following considerations were integrated into the method development:
-
Sample Handling and Stabilization: Due to the lability of the ester linkage in acyl glucuronides, especially at neutral or alkaline pH, immediate acidification and cooling of plasma samples post-collection is critical to inhibit hydrolysis and acyl migration.[6] Storing samples at ultra-low temperatures (-80°C) is also essential for long-term stability.[6][7]
-
Sample Preparation: A rapid and efficient sample preparation technique is necessary to minimize the time the analyte spends in a potentially destabilizing environment. Protein precipitation is chosen for its speed and simplicity, effectively removing the bulk of plasma proteins while keeping the sample in an acidic and cold environment.
-
Chromatographic Separation: Achieving chromatographic separation of Repag-G from its potential isomers is crucial for accurate quantification, as these isomers may exhibit different mass spectrometric responses and stabilities.[3] A reversed-phase C18 column with a suitable gradient elution program is employed to resolve the analyte from endogenous plasma components and potential isomeric forms. The use of an acidic mobile phase further aids in maintaining the stability of the analyte during chromatography.
-
Mass Spectrometric Detection: Tandem mass spectrometry provides the high selectivity and sensitivity required for bioanalysis. Specific Multiple Reaction Monitoring (MRM) transitions for Repag-G are selected to ensure unambiguous detection and quantification in a complex biological matrix. The potential for in-source fragmentation of the glucuronide back to the parent drug must be evaluated and minimized through careful optimization of the ion source parameters.[1][5]
Experimental Workflow
The overall experimental workflow for the quantification of Repaglinide acyl-β-D-glucuronide is depicted in the following diagram.
Figure 1: Overall workflow for the quantification of Repaglinide acyl-β-D-glucuronide.
Materials and Methods
Chemicals and Reagents
-
Repaglinide acyl-β-D-glucuronide (Repag-G) reference standard (≥95% purity)
-
Repaglinide-d5 acyl-β-D-glucuronide (Internal Standard, IS)
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Human plasma (K2EDTA)
LC-MS/MS Instrumentation
-
Liquid Chromatograph: Shimadzu Nexera X2 or equivalent
-
Mass Spectrometer: SCIEX Triple Quad™ 6500+ or equivalent
-
Analytical Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm, or equivalent
Chromatographic Conditions A summary of the liquid chromatography parameters is provided in the table below.
| Parameter | Value |
| Column | Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 3.0 min, hold at 95% B for 1.0 min, return to 5% B and re-equilibrate for 1.0 min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometric Conditions The mass spectrometer was operated in positive electrospray ionization (ESI+) mode. The optimized parameters are summarized in the following table.
| Parameter | Value |
| Ionization Mode | ESI Positive |
| IonSpray Voltage | 5500 V |
| Temperature | 500°C |
| Curtain Gas | 35 psi |
| Collision Gas | 9 psi |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 50 psi |
MRM Transitions The following MRM transitions were used for the quantification of Repag-G and the internal standard.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Repaglinide acyl-β-D-glucuronide | 629.3 | 453.3 | 25 |
| Repaglinide acyl-β-D-glucuronide (Qualifier) | 629.3 | 162.2 | 35 |
| Repaglinide-d5 acyl-β-D-glucuronide (IS) | 634.3 | 458.3 | 25 |
Rationale for MRM transitions: The precursor ion for Repag-G corresponds to its [M+H]+ adduct (C33H44N2O10, MW=628.71). The primary product ion at m/z 453.3 results from the neutral loss of the glucuronic acid moiety (176 Da), yielding the protonated Repaglinide molecule. A secondary, qualifying transition to m/z 162.2, a fragment of the Repaglinide structure, provides additional specificity.[8] The internal standard, a stable isotope-labeled version of the analyte, is expected to fragment similarly.
Protocol: Quantification of Repaglinide Acyl-β-D-glucuronide in Human Plasma
1. Standard and Quality Control (QC) Sample Preparation
1.1. Stock Solutions: Prepare 1 mg/mL stock solutions of Repag-G and the IS in methanol. 1.2. Working Solutions: Prepare serial dilutions of the Repag-G stock solution in 50:50 (v/v) acetonitrile:water to create working solutions for calibration standards and QC samples. 1.3. Calibration Standards and QCs: Spike blank human plasma with the appropriate working solutions to achieve the desired concentration range for the calibration curve (e.g., 1-1000 ng/mL) and QC samples (low, medium, and high concentrations).
2. Sample Collection and Handling
2.1. Collect blood samples in K2EDTA-containing tubes. 2.2. Process blood to obtain plasma by centrifugation at 1500 x g for 10 minutes at 4°C within 30 minutes of collection. 2.3. Immediately after separation, acidify the plasma by adding a 1/10th volume of 1M citric acid to each 1 mL of plasma to achieve a pH between 4 and 5. 2.4. Freeze the acidified plasma samples at -80°C until analysis.
3. Sample Extraction Protocol
3.1. Thaw plasma samples on ice. 3.2. To a 100 µL aliquot of plasma sample, standard, or QC, add 10 µL of the IS working solution (e.g., 500 ng/mL Repaglinide-d5 acyl-β-D-glucuronide). Vortex briefly. 3.3. Add 400 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins. 3.4. Vortex vigorously for 1 minute. 3.5. Centrifuge at 14,000 x g for 10 minutes at 4°C. 3.6. Transfer 200 µL of the supernatant to a clean 96-well plate or autosampler vial. 3.7. Inject 5 µL into the LC-MS/MS system.
4. Data Analysis
4.1. Integrate the peak areas for the analyte and the IS using the instrument's software. 4.2. Calculate the peak area ratio of the analyte to the IS. 4.3. Construct a calibration curve by plotting the peak area ratio versus the nominal concentration of the calibration standards using a weighted (1/x²) linear regression. 4.4. Determine the concentration of Repag-G in the unknown samples and QCs from the calibration curve.
Method Validation
The bioanalytical method should be fully validated according to the latest FDA and/or EMA guidelines.[3][4] The validation should include the following parameters:
-
Selectivity and Specificity: Assessed by analyzing blank plasma from at least six different sources to check for interferences at the retention times of the analyte and IS.
-
Linearity and Range: The calibration curve should have a correlation coefficient (r²) of ≥0.99.
-
Accuracy and Precision: Determined by analyzing QC samples at low, medium, and high concentrations on three separate occasions. The mean accuracy should be within ±15% (±20% for the Lower Limit of Quantification, LLOQ) of the nominal values, and the precision (%CV) should not exceed 15% (20% for LLOQ).
-
Matrix Effect: Evaluated by comparing the response of the analyte in post-extraction spiked blank plasma with the response in a neat solution.
-
Recovery: Determined by comparing the analyte response in pre-extraction spiked samples to that in post-extraction spiked samples.
-
Stability: The stability of Repag-G in plasma must be thoroughly investigated under various conditions:
-
Freeze-Thaw Stability: After multiple freeze-thaw cycles.
-
Short-Term Stability: At room temperature and on ice for the duration of sample preparation.
-
Long-Term Stability: Stored at -80°C.
-
Post-Preparative Stability: In the autosampler.
-
Conclusion
This application note provides a detailed and scientifically grounded LC-MS/MS method for the quantification of the chemically labile metabolite, Repaglinide acyl-β-D-glucuronide, in human plasma. By implementing specific sample handling procedures to ensure analyte stability and employing a highly selective and sensitive analytical technique, this method is well-suited for regulated bioanalysis in support of drug development programs. The principles and protocols described herein can be adapted for the quantification of other challenging acyl glucuronide metabolites.
References
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Yuan, L., et al. (2020). Challenges and recommendations in developing LC-MS/MS bioanalytical assays of labile glucuronides and parent compounds in the presence of glucuronide metabolites. Bioanalysis, 12(9), 615-624. Available at: [Link]
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ResearchGate. (n.d.). Challenges and Recommendations in Developing LC–MS/MS Bioanalytical Assays of Labile Glucuronides and Parent Compounds in the Presence of Glucuronide Metabolites. Available at: [Link]
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Dalvie, D., et al. (2009). Challenges in the indirect quantitation of acyl-glucuronide metabolites of a cardiovascular drug from complex biological mixtures in the absence of reference standards. Journal of Mass Spectrometry, 44(8), 1161-1174. Available at: [Link]
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Shipkova, M., et al. (2003). Acyl glucuronide drug metabolites: toxicological and analytical implications. Therapeutic Drug Monitoring, 25(1), 1-16. Available at: [Link]
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Yamamoto, T., et al. (2018). Incurred Sample Stability Of Asp3258 In The Presence Of Its Acyl Glucuronide. Journal of Applied Bioanalysis, 4(1), 1-10. Available at: [Link]
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Roskar, R., et al. (2012). Quantification of Glucuronide Metabolites in Biological Matrices by LC-MS/MS. InTech. Available at: [Link]
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Fayyad, M. K., & Ghanem, E. H. (2013). Liquid Chromatography Tandem Mass Spectrometry Method for Determination of Anti-Diabetic Drug Repaglinide in Human Plasma. American Journal of Analytical Chemistry, 4(10), 549-558. Available at: [Link]
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Viswanathan, C. T., et al. (2016). Sample Management: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal, 18(2), 343-351. Available at: [Link]
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Application Notes and Protocols for the Analytical Standard of Repaglinide Acyl-β-D-glucuronide
Introduction: The Critical Role of Metabolite Quantification in Drug Development
In the landscape of pharmaceutical development, a thorough understanding of a drug's metabolic fate is paramount to ensuring its safety and efficacy. Repaglinide, an oral antidiabetic agent of the meglitinide class, undergoes extensive hepatic metabolism.[1][2] One of its significant metabolic pathways is direct conjugation with glucuronic acid, forming Repaglinide acyl-β-D-glucuronide (RAG). The quantification of such metabolites is crucial for comprehensive pharmacokinetic (PK) and toxicokinetic (TK) studies. Acyl-glucuronides, as a class of metabolites, are of particular interest due to their potential for chemical reactivity, which has been associated with adverse drug reactions.[3] Therefore, the availability of a well-characterized analytical standard for RAG is indispensable for the development and validation of robust bioanalytical methods.
This document serves as a detailed guide for researchers, scientists, and drug development professionals on the proper use of the Repaglinide acyl-β-D-glucuronide analytical standard. It provides in-depth protocols for its handling, preparation, and application in quantitative analysis by Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), all within the framework of established regulatory guidelines.
Physicochemical Properties and Handling of the Analytical Standard
The Repaglinide acyl-β-D-glucuronide analytical standard is a highly purified material essential for accurate quantification. Its fundamental properties are summarized in the table below.
| Property | Value | Source |
| Chemical Name | 1-[2-Ethoxy-4-[2-[[(1S)-3-methyl-1-[2-(1-piperidinyl)phenyl]butyl]amino]-2-oxoethyl]benzoate] β-D-glucopyranuronic acid | Acanthus Research, TLC Pharmaceutical Standards |
| Molecular Formula | C₃₃H₄₄N₂O₁₀ | Acanthus Research, TLC Pharmaceutical Standards |
| Molecular Weight | 628.73 g/mol | TLC Pharmaceutical Standards |
| CAS Number | 1309112-13-7 | Acanthus Research, TLC Pharmaceutical Standards |
| Appearance | White to off-white solid | General Supplier Information |
| Purity | Typically ≥95% (HPLC) | BOC Sciences, General Supplier Information |
Important Considerations for Handling and Storage:
Acyl-glucuronides are known to be chemically unstable and susceptible to hydrolysis and intramolecular acyl migration, which can lead to the formation of isomeric conjugates.[3][4] This instability is pH and temperature-dependent. Therefore, stringent handling and storage procedures are critical to maintain the integrity of the analytical standard.
-
Storage: The standard should be stored at -20°C or lower in a tightly sealed container, protected from moisture and light.
-
Solution Preparation: Stock solutions should be prepared in a high-quality, anhydrous solvent such as methanol or dimethyl sulfoxide (DMSO). It is advisable to prepare fresh working solutions daily.
-
pH Control: To minimize hydrolysis, solutions should be maintained at a slightly acidic pH (around 4-5) if possible. Avoid basic conditions, which can accelerate degradation.
Protocol for Preparation of Standard Solutions
This protocol outlines the preparation of stock and working standard solutions of Repaglinide acyl-β-D-glucuronide for the construction of calibration curves and quality control samples.
Materials:
-
Repaglinide acyl-β-D-glucuronide analytical standard
-
Anhydrous methanol or DMSO (LC-MS grade)
-
Calibrated analytical balance
-
Volumetric flasks (Class A)
-
Calibrated pipettes
Procedure:
-
Stock Solution (e.g., 1 mg/mL):
-
Allow the vial of the analytical standard to equilibrate to room temperature before opening to prevent condensation.
-
Accurately weigh a suitable amount (e.g., 1 mg) of the standard into a clean, dry weighing vessel.
-
Transfer the weighed standard to a volumetric flask (e.g., 1 mL).
-
Dissolve the standard in a small amount of the chosen solvent (methanol or DMSO) and then dilute to the mark.
-
Stopper the flask and mix thoroughly by inversion. This is your primary stock solution.
-
-
Intermediate and Working Standard Solutions:
-
Perform serial dilutions of the stock solution using the appropriate biological matrix (e.g., drug-free plasma) or a surrogate matrix to prepare calibration standards and quality control (QC) samples at the desired concentrations.
-
The concentration range for the calibration curve should encompass the expected concentrations in the study samples.
-
Analytical Methodology: Quantification by LC-MS/MS
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and selective quantification of drug metabolites in complex biological matrices. The following is a detailed protocol for the analysis of Repaglinide acyl-β-D-glucuronide.
Sample Preparation
The goal of sample preparation is to extract the analyte from the biological matrix while removing interfering substances. Protein precipitation is a common and effective method for plasma samples.
Materials:
-
Plasma samples (unknowns, calibration standards, QCs)
-
Internal Standard (IS) working solution (e.g., a stable isotope-labeled version of RAG or a structurally similar compound)
-
Acetonitrile (LC-MS grade), chilled
-
Centrifuge capable of reaching >10,000 x g
-
96-well plates or microcentrifuge tubes
Procedure:
-
To 100 µL of plasma sample, add 10 µL of the internal standard working solution and vortex briefly.
-
Add 300 µL of chilled acetonitrile to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.
LC-MS/MS Instrumental Parameters
The following are suggested starting parameters that should be optimized for the specific instrumentation used.
Liquid Chromatography (LC) Parameters:
| Parameter | Recommended Condition | Rationale |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) | Provides good retention and separation for moderately polar compounds like RAG. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidification improves peak shape and ionization efficiency in positive ion mode. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier providing good chromatographic resolution. |
| Gradient | Start at 5-10% B, ramp to 95% B, hold, and re-equilibrate | A gradient elution is necessary to separate the analyte from endogenous matrix components. |
| Flow Rate | 0.3 - 0.5 mL/min | Appropriate for the column dimensions to ensure efficient separation. |
| Column Temperature | 40°C | Elevated temperature can improve peak shape and reduce viscosity. |
| Injection Volume | 5 - 10 µL | Dependent on the sensitivity of the mass spectrometer. |
Mass Spectrometry (MS) Parameters:
| Parameter | Recommended Condition | Rationale |
| Ionization Mode | Electrospray Ionization (ESI), Positive | RAG contains basic nitrogen atoms that are readily protonated. |
| MRM Transition | Precursor Ion (Q1): m/z 629.3Product Ion (Q3): m/z 453.3 | The precursor ion corresponds to [M+H]⁺. The product ion corresponds to the aglycone (Repaglinide) following the neutral loss of the glucuronic acid moiety (176 Da). This is a characteristic fragmentation for glucuronide conjugates.[5] |
| Internal Standard | To be determined based on the chosen IS | The IS should have a distinct MRM transition from the analyte. |
| Collision Energy (CE) | To be optimized | The CE should be optimized to maximize the signal of the product ion. |
| Declustering Potential (DP) | To be optimized | The DP should be optimized to maximize the precursor ion signal. |
Method Validation According to Regulatory Guidelines
A bioanalytical method must be validated to ensure its reliability for its intended purpose.[6][7][8] The validation should be performed in accordance with the principles outlined in the FDA's "Bioanalytical Method Validation Guidance for Industry" and the ICH M10 guideline.[9][10][11][12]
Key Validation Parameters:
| Parameter | Description | Typical Acceptance Criteria |
| Selectivity and Specificity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte and IS in blank matrix samples. |
| Calibration Curve | The relationship between the instrument response and the known concentration of the analyte. | A minimum of six non-zero standards. The correlation coefficient (r²) should be ≥ 0.99. |
| Accuracy and Precision | The closeness of the determined value to the nominal value (accuracy) and the degree of scatter between a series of measurements (precision). | For QCs, the mean concentration should be within ±15% of the nominal value (±20% for the Lower Limit of Quantification, LLOQ). The precision (%CV) should not exceed 15% (20% for LLOQ). |
| Recovery | The extraction efficiency of the analytical method. | Recovery should be consistent, precise, and reproducible. |
| Matrix Effect | The effect of co-eluting, undetected matrix components on the ionization of the analyte. | The matrix factor should be consistent and reproducible. |
| Stability | The chemical stability of the analyte in the biological matrix under various conditions (freeze-thaw, short-term benchtop, long-term storage). | The mean concentration of stability samples should be within ±15% of the nominal concentration. |
Experimental Workflow Visualization
The following diagram illustrates the overall workflow for the quantification of Repaglinide acyl-β-D-glucuronide in plasma samples.
Caption: Workflow for RAG quantification.
Logical Relationship of Validation Parameters
The following diagram illustrates the interconnectedness of the key bioanalytical method validation parameters.
Caption: Interdependence of validation parameters.
Conclusion
The accurate quantification of Repaglinide acyl-β-D-glucuronide is a critical component of comprehensive drug metabolism and pharmacokinetic studies for Repaglinide. The use of a well-characterized analytical standard is the foundation upon which a reliable bioanalytical method is built. By following the detailed protocols for handling, solution preparation, and LC-MS/MS analysis provided in this guide, and by adhering to the principles of bioanalytical method validation as set forth by regulatory agencies, researchers can generate high-quality, reproducible data. The inherent instability of acyl-glucuronides necessitates careful attention to sample handling and storage to ensure the integrity of the analytical results. This comprehensive approach will ultimately contribute to a more complete understanding of the disposition of Repaglinide and support the development of safer and more effective therapies.
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Application Note & Protocols: Strategic Use of Repaglinide Acyl-β-D-glucuronide in Drug Interaction Studies
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of Repaglinide Acyl-β-D-glucuronide (RAG) in drug-drug interaction (DDI) studies. Repaglinide, an oral antidiabetic agent, undergoes extensive hepatic metabolism, including direct conjugation to form RAG (M7).[1] While metabolites are often considered inactive, acyl glucuronides are a chemically reactive class of metabolites that can play a significant role in clinically relevant DDIs. This note details the scientific rationale, provides validated, step-by-step protocols for key in vitro assays, and discusses the interpretation of results in a regulatory context.
Introduction: The Scientific Imperative for Studying RAG
Repaglinide is an insulin secretagogue used for managing type 2 diabetes.[2] Its therapeutic efficacy and safety are dictated by its pharmacokinetic profile, which is heavily influenced by metabolism and transport. The primary routes of elimination are oxidative biotransformation via Cytochrome P450 (CYP) enzymes, mainly CYP2C8 and CYP3A4, and direct conjugation with glucuronic acid.[3][4]
While oxidative metabolites (M1, M2, M4) are generally inactive, the acyl glucuronide metabolite (RAG) warrants specific investigation.[1][3] Acyl glucuronides are known to be potentially reactive, capable of covalent binding to proteins, and can act as inhibitors of metabolic enzymes and transporters.[5][6] The interaction between gemfibrozil and repaglinide, which leads to a dramatic 8-fold increase in repaglinide's plasma area under the curve (AUC), is a classic example.[7][8] This interaction is partly attributed to the inhibition of repaglinide glucuronidation by gemfibrozil and its own acyl-glucuronide metabolite, which is a potent, mechanism-based inhibitor of CYP2C8.[5][7]
Furthermore, repaglinide itself is a substrate of the hepatic uptake transporter Organic Anion Transporting Polypeptide 1B1 (OATP1B1).[3][9] Glucuronide metabolites of drugs are frequently substrates or inhibitors of OATP and Multidrug Resistance-Associated Protein (MRP) transporters.[10] Therefore, RAG has the potential to perpetrate DDIs by inhibiting transporters responsible for the uptake or efflux of co-administered drugs.
According to regulatory guidance from bodies like the U.S. Food and Drug Administration (FDA), metabolites present at concentrations greater than 10% of the total drug-related exposure at steady state should be evaluated for their potential to cause DDIs.[6][11] Understanding the role of RAG is thus critical for a complete safety assessment of repaglinide and for predicting DDIs with new chemical entities.
Physicochemical and Pharmacokinetic Profile of RAG
A thorough understanding of the properties of RAG is fundamental to designing robust experimental protocols.
| Property | Value / Description | Source(s) |
| Chemical Name | 1-[2-Ethoxy-4-[2-[[(1S)-3-methyl-1-[2-(1-piperidinyl)phenyl]butyl]amino]-2-oxoethyl]benzoate] β-D-Glucopyranuronic Acid | [12] |
| Molecular Formula | C₃₃H₄₄N₂O₁₀ | [12][13] |
| Molecular Weight | 628.71 g/mol | [12][13] |
| Parent Drug | Repaglinide | [14] |
| Metabolic Pathway | Direct conjugation of repaglinide's carboxylic acid group with glucuronic acid, primarily mediated by UGT1A1. | [7][15] |
| Known Interactions | Formation is inhibited by gemfibrozil. RAG itself may inhibit CYP2C8 and transporters like OATP1B1. | [5][7] |
Core Experimental Protocols
The following protocols are designed to assess the DDI potential of RAG as an inhibitor of the key hepatic uptake transporter OATP1B1. This is a critical pathway as many drugs, including statins, are substrates of OATP1B1.[16]
Workflow for Assessing RAG-Mediated DDI Potential
This diagram outlines the logical flow from initial screening to definitive kinetic characterization.
Caption: Experimental workflow for evaluating RAG as a transporter inhibitor.
Protocol: OATP1B1 Inhibition Assay using Transfected Cell Lines
This protocol details the steps for determining if RAG inhibits OATP1B1-mediated transport, a crucial step in predicting liver-specific DDIs.
Rationale: Stably transfected cell lines (e.g., HEK293) overexpressing a single transporter like OATP1B1 provide a robust and specific system to study interactions without the confounding influence of other transporters or metabolic enzymes present in primary hepatocytes.[17][18] Estradiol-17β-glucuronide (E17βG) is a well-characterized, high-affinity probe substrate for OATP1B1.[17]
Materials:
-
HEK293 cells stably transfected with OATP1B1 (or other suitable cell line)[16]
-
Mock-transfected HEK293 cells (negative control)
-
Repaglinide Acyl-β-D-glucuronide (RAG), high purity[19]
-
[³H]-Estradiol-17β-glucuronide ([³H]-E17βG) or other suitable probe substrate
-
Rifampicin or Cyclosporine (positive control inhibitor)[16]
-
Hanks' Balanced Salt Solution (HBSS) or similar uptake buffer
-
Cell culture plates (e.g., 24- or 96-well), reagents, and media
-
Scintillation counter and fluid (if using radiolabeled substrate)
-
LC-MS/MS system (if using non-radiolabeled substrate)
Procedure:
-
Cell Seeding:
-
Seed OATP1B1-expressing cells and mock-transfected cells onto appropriate culture plates.
-
Grow cells to a confluent monolayer (typically 24-48 hours). Visually inspect for confluence and cell health before the assay.
-
-
Preparation of Solutions:
-
Prepare stock solutions of RAG and the positive control inhibitor (e.g., Rifampicin) in a suitable solvent (e.g., DMSO).
-
Prepare working solutions by diluting stock solutions in HBSS. For an IC₅₀ experiment, this will be a serial dilution (e.g., 8 concentrations from 0.01 to 100 µM). Ensure the final solvent concentration is consistent across all wells and does not exceed 0.5% to avoid cytotoxicity.
-
Prepare the substrate solution containing [³H]-E17βG in HBSS at a concentration below its Km value (e.g., 25 nM) to maximize sensitivity to competitive inhibition.[17]
-
-
Uptake Assay:
-
Aspirate the culture medium from the cell monolayers.
-
Wash the cells twice with pre-warmed (37°C) HBSS.
-
Pre-incubation: Add 200 µL of the RAG working solutions (or positive/vehicle control) to the appropriate wells. Incubate for 10-30 minutes at 37°C. This step allows the inhibitor to reach equilibrium with the transporter.
-
Initiate Uptake: Add an equal volume of the [³H]-E17βG substrate solution (also containing the inhibitor at the same concentration) to start the reaction.
-
Incubate for a short, pre-determined time within the linear range of uptake (e.g., 5 minutes) at 37°C.[17] Linearity should be established in preliminary experiments.
-
-
Termination and Lysis:
-
Rapidly terminate the uptake by aspirating the reaction mixture.
-
Immediately wash the cells three times with ice-cold HBSS to remove extracellular substrate.
-
Lyse the cells by adding a suitable lysis buffer (e.g., 0.1 M NaOH or 1% SDS).
-
Incubate for 20-30 minutes at room temperature with gentle shaking to ensure complete lysis.
-
-
Quantification:
-
Transfer an aliquot of the cell lysate to a scintillation vial, add scintillation fluid, and measure radioactivity using a liquid scintillation counter.
-
Use another aliquot of the lysate to determine the protein concentration in each well (e.g., using a BCA assay) for normalization.
-
-
Data Analysis:
-
Calculate Transporter-Specific Uptake: Subtract the uptake rate (pmol/mg protein/min) in mock-transfected cells from the uptake rate in OATP1B1-expressing cells for each condition.
-
Calculate Percent Inhibition:
-
% Inhibition = (1 - (Uptake with RAG / Uptake with Vehicle)) * 100
-
-
Determine IC₅₀: Plot the percent inhibition against the logarithm of the RAG concentration. Fit the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism) to determine the IC₅₀ value.
-
Interpretation and Regulatory Context
The data generated from these in vitro studies are crucial for predicting clinical DDI risk.
Mechanism of Interaction
The interaction between repaglinide and other drugs is complex, involving both metabolic enzymes and transporters.
Caption: Repaglinide's disposition and sites of potential drug interactions.
An in vitro IC₅₀ value for RAG against OATP1B1 allows for a preliminary risk assessment. Regulatory agencies provide frameworks for this analysis. A basic approach involves calculating the R-value:
-
R = 1 + ([I] / Kᵢ)
Where:
-
[I] is the maximal unbound plasma concentration of the inhibitor (RAG) at the inlet to the liver.
-
Kᵢ is the unbound inhibition constant. For initial assessment, the IC₅₀ can be used as a conservative estimate of Kᵢ.
A calculated R-value significantly greater than 1.1 suggests a potential for a clinical DDI, warranting further investigation, which may include dynamic mechanistic modeling (PBPK) or a dedicated clinical DDI study.[20][21][22]
Conclusion
Repaglinide acyl-β-D-glucuronide is not an inert metabolite. Its potential to inhibit key drug disposition pathways, such as OATP1B1-mediated hepatic uptake, makes its characterization a mandatory step in modern drug development and safety assessment. The protocols and frameworks provided in this note offer a scientifically rigorous and regulatory-compliant approach to evaluating the DDI potential of RAG. By systematically investigating these interactions in vitro, researchers can build more accurate predictive models, design more informative clinical studies, and ultimately enhance patient safety.
References
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Anti-diabetic Drug Repaglinide Pathway, Pharmacokinetics - ClinPGx. (n.d.). PharmGKB. Retrieved from [Link]
- Bidstrup, T. B., Bjørnsdottir, I., Sidelmann, U. G., Thomsen, M. S., & Hansen, K. T. (2003). CYP2C8 and CYP3A4 are the principal enzymes involved in the human in vitro biotransformation of the insulin secretagogue repaglinide. British Journal of Clinical Pharmacology, 56(3), 305–314.
- Haque, M., & Avirineni, D. (2023). Repaglinide. In StatPearls.
- Vashishtha, V., Singh, P., & Sharma, Y. (2021). A Comprehensive Assessment of Repaglinide Metabolic Pathways: Impact of Choice of In Vitro System and Relative Enzyme Contribution to In Vitro Clearance. Drug Metabolism and Disposition, 49(10), 875-885.
- Plosker, G. L., & Figgitt, D. P. (2002). Repaglinide: a review of its use in the management of type 2 diabetes mellitus. Drugs, 62(13), 1885-1919.
- He, Y. J., Zhang, W., Chen, Y., Guo, D., Tu, J. H., Xu, W. H., ... & Zhou, H. H. (2019). Effects of CYP2C8 and SLCO1B1 Genetic Polymorphisms on Repaglinide Pharmacokinetics: A Systematic Review and Meta-Analysis. Current Drug Metabolism, 20(3), 223-231.
- Niemi, M., Leathart, J. B., Kivistö, K. T., & Daly, A. K. (2003). The impact of CYP2C8 polymorphism and grapefruit juice on the pharmacokinetics of repaglinide. Clinical Pharmacology & Therapeutics, 74(4), 380-388.
- Mirabelli, M. F., Vanzela, A., Rbeille, V., & Mercolini, L. (2015). Bioanalytical method for in vitro metabolism study of repaglinide using 96-blade thin-film solid-phase microextraction and LC-MS/MS. Bioanalysis, 7(1), 65-77.
- Ismail, R., Teh, L. K., & Loke, C. (2010). CYP3A4 genetic polymorphism influences repaglinide's pharmacokinetics. Medical principles and practice, 19(4), 282-287.
- Kirchheiner, J., Brockmöller, J., & Roots, I. (2004). Effect of genetic polymorphisms in cytochrome p450 (CYP) 2C9 and CYP2C8 on the pharmacokinetics of oral antidiabetic drugs: clinical relevance. Clinical pharmacokinetics, 43(13), 871-893.
- Ismail, R., Teh, L. K., & Loke, C. (2010). CYP3A4 Genetic Polymorphism Influences Repaglinide's Pharmacokinetics. Medical Principles and Practice, 19(4), 282-287.
- Patel, S., & Patel, N. (2007). Validated analytical methods of repaglinide in bulk and tablet formulations. Indian Journal of Pharmaceutical Sciences, 69(2), 294.
- Tähtinen, M. (2019). Human Efflux Transporters in Drug Disposition: in vitro Transport of Glucuronide Metabolites. University of Helsinki.
- Sahu, A., Prasanthi, B., & Kumar, D. A. (2022). Spectrophotometric Method and its Validation for Repaglinide in its Bulk and Formulation Dissolution Samples Including Stress Studies. Research Journal of Pharmacy and Technology, 15(7), 2975-2980.
- Kumar, D. V., & Kumar, P. V. (2019). Method Development and Validation of Metformin and Repaglinide in Rabbit Plasma by RP-HPLC. Research Journal of Pharmacy and Technology, 12(10), 4783-4787.
- Soars, M. G., Riley, R. J., & Ethell, B. T. (2001). In vitro analysis of human drug glucuronidation and prediction of in vivo metabolic clearance. Journal of Pharmacology and Experimental Therapeutics, 298(1), 346-353.
- Al-Shehri, M. M., & Alanazi, F. K. (2024). Current Analytical Methods and Their Limitations in Quantifying Antidiabetic Drug Nateglinide and Repaglinide in Pharmaceutical. Yanbu Journal of Engineering and Science, 21, 108-120.
- Gan, J., Chen, W., Shen, H., Humphreys, W. G., & Marathe, P. (2010). Repaglinide-gemfibrozil drug interaction: inhibition of repaglinide glucuronidation as a potential additional contributing mechanism. British journal of clinical pharmacology, 70(6), 870–880.
- Teng, X. W., Ma, S., Blaisdell, J., & Huang, S. M. (2017). CYP2C8-mediated interaction between repaglinide and steviol acyl glucuronide: In vitro investigations using rat and human matrices and in vivo pharmacokinetic evaluation in rats. Drug Metabolism and Disposition, 45(8), 896-904.
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FDA. (n.d.). PRANDIN (repaglinide) tablets Label. Retrieved from [Link]
- Zhang, L., Zhang, Y., & Huang, S. M. (2012). Drug–Drug Interaction Studies: Regulatory Guidance and An Industry Perspective. The AAPS journal, 14(3), 507–519.
- Karlgren, M., Vildhede, A., & Sjöstedt, N. (2012). In Vitro and In Silico Strategies to Identify OATP1B1 Inhibitors and Predict Clinical Drug–Drug Interactions. Pharmaceutical research, 29(2), 411–426.
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BioIVT. (n.d.). OATP1B1 Transporter Assay. Retrieved from [Link]
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FDA. (2020). Safety Testing of Drug Metabolites Guidance for Industry. Retrieved from [Link]
- Soars, M. G., Riley, R. J., & Ethell, B. T. (2001). In vitro analysis of human drug glucuronidation and prediction of in vivo metabolic clearance. Journal of Pharmacology and Experimental Therapeutics, 298(1), 346-353.
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Pharma IQ. (2012). FDA Draft Guidance 2012: Drug Interaction Studies- Study Design, Data Analysis, Implications for Dosing, and Labeling Recommendations. Retrieved from [Link]
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- Müller, F., & Fromm, M. F. (2011). Transporter-Mediated Drug–Drug Interactions with Oral Antidiabetic Drugs. Journal of clinical pharmacology, 51(1), 4-15.
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Mezher, M. (2020). Drug-Drug Interactions: FDA Issues Guidance on Clinical, In Vitro Studies. RAPS. Retrieved from [Link]
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Acanthus Research. (n.d.). Repaglinide acyl-β-D-glucuronide. Retrieved from [Link]
- Kalliokoski, A., & Neuvonen, P. J. (2012). Drug interactions of meglitinide antidiabetics involving CYP enzymes and OATP1B1 transporter. Expert opinion on drug metabolism & toxicology, 8(11), 1353-1364.
- Scheen, A. J. (2007). Drug-drug and food-drug pharmacokinetic interactions with new insulinotropic agents repaglinide and nateglinide. Clinical pharmacokinetics, 46(2), 93–115.
- Wu, Y., Mathialagan, S., & Varma, M. V. S. (2022). Assessing Trans-Inhibition of OATP1B1 and OATP1B3 by Calcineurin and/or PPIase Inhibitors and Global Identification of OATP1B1/3-Associated Proteins. Pharmaceutics, 14(9), 1932.
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Charles River Laboratories. (n.d.). Drug-drug Interaction Studies for Regulatory Submission. Retrieved from [Link]
- Varma, M. V., Kimoto, E., Scialis, R., Bi, Y. A., Lin, J., & Lazzaro, S. (2013). Quantitative prediction of repaglinide-rifampicin complex drug interactions using dynamic and static mechanistic models: delineating differential CYP3A4 induction and OATP1B1 inhibition potential of rifampicin. The AAPS journal, 15(2), 487–497.
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Drugs.com. (n.d.). Repaglinide Disease Interactions. Retrieved from [Link]
- Oliver, J. S. (2002). Clinical Pharmacokinetics and Pharmacodynamics of Repaglinide. Clinical Pharmacokinetics, 41(7), 471-483.
- Brouwer, K. L., et al. (2013). In Vitro Methods to Support Transporter Evaluation in Drug Discovery and Development. Clinical Pharmacology & Therapeutics, 94(1), 95-112.
- Pahwa, S., et al. (2019). Pre-incubation with OATP1B1 and OATP1B3 inhibitors potentiates inhibitory effects in physiologically relevant sandwich-cultured primary human hepatocytes. Acta Pharmaceutica Sinica B, 9(5), 989-1000.
- Varma, M. V. S., et al. (2012).
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Analysis of Repaglinide and its Metabolites Using High-Performance Liquid Chromatography (HPLC)
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
Repaglinide is a potent, short-acting oral antidiabetic agent from the meglitinide class, prescribed for the management of type 2 diabetes mellitus.[1][2][3] Its therapeutic efficacy is derived from its ability to stimulate insulin secretion from pancreatic β-cells.[3][4] The drug undergoes extensive hepatic metabolism, primarily mediated by cytochrome P450 enzymes CYP2C8 and CYP3A4, leading to the formation of several metabolites.[3][5][6] Understanding the pharmacokinetic profile of repaglinide and its metabolites is critical for assessing drug efficacy, potential drug-drug interactions, and overall disposition in the body. This application note provides a comprehensive guide to the quantitative analysis of repaglinide and its major metabolites in biological matrices using a validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method.
Introduction: The Scientific Rationale
Repaglinide exerts its glucose-lowering effect by binding to and blocking the ATP-dependent potassium (K-ATP) channels on the surface of pancreatic β-cells.[3][5] This action inhibits potassium efflux, leading to membrane depolarization and the opening of voltage-gated calcium channels. The subsequent influx of calcium triggers the exocytosis of insulin-containing granules, thereby increasing plasma insulin levels in a glucose-dependent manner.[4]
Given its rapid absorption and short half-life of approximately one hour, repaglinide is typically administered just before meals to control postprandial glucose excursions.[3] The drug is almost entirely eliminated via hepatic metabolism through two primary pathways: oxidative biotransformation by CYP enzymes and direct conjugation with glucuronic acid.[5] The principal metabolites include M1 (an aromatic amine), M2 (an oxidized dicarboxylic acid), and M4 (formed via hydroxylation of the piperidine ring).[5] Notably, these metabolites are pharmacologically inactive and do not contribute to the drug's hypoglycemic effect.[5]
The analysis of these metabolites is paramount for several reasons:
-
Pharmacokinetic (PK) Studies: To fully characterize the absorption, distribution, metabolism, and excretion (ADME) profile of repaglinide.
-
Drug-Drug Interaction (DDI) Studies: Since CYP2C8 and CYP3A4 are major metabolic pathways, co-administration with inhibitors or inducers of these enzymes can significantly alter repaglinide's plasma concentration, posing risks of hypoglycemia or therapeutic failure.[3][5] Monitoring metabolite levels provides insight into the specific pathways being affected.
-
Personalized Medicine: Genetic polymorphisms in enzymes like CYP2C8 can affect repaglinide metabolism, leading to inter-individual variability in drug response.[5]
Metabolic Pathway of Repaglinide
The biotransformation of repaglinide is a well-characterized process involving several key enzymatic steps. CYP3A4 is the primary catalyst for the formation of the M1 and M2 metabolites, while CYP2C8 is mainly responsible for generating the M4 metabolite.[5][6] A smaller fraction of repaglinide may also undergo direct glucuronidation.[6][7]
Experimental Protocol: HPLC Analysis
This section details a robust RP-HPLC method for the simultaneous quantification of repaglinide and its key metabolites in human plasma. The protocol is designed for reproducibility and is based on established and validated methodologies.[8][9][10]
Materials and Reagents
-
Instrumentation: HPLC system with a UV/PDA detector (Waters, Agilent, or equivalent), equipped with a binary pump, autosampler, and column oven.[1]
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1][9][11]
-
Solvents: Acetonitrile (ACN) and Methanol (MeOH), HPLC grade.[1][2]
-
Buffers: Ammonium formate, potassium dihydrogen phosphate, formic acid (analytical grade).[8][9][12]
-
Standards: Repaglinide reference standard, metabolite standards (M1, M2, M4), and an appropriate internal standard (IS), such as indomethacin or gliclazide.[4][10]
-
Biological Matrix: Drug-free human plasma.
Sample Preparation from Plasma
Effective sample preparation is crucial to remove interfering endogenous components like proteins and lipids, ensuring method specificity and longevity of the analytical column.[8] Two validated methods are presented below.
Method A: Protein Precipitation (PP) This method is rapid and suitable for high-throughput analysis.[4][11]
-
Pipette 200 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 50 µL of the internal standard (IS) working solution.
-
Add 600 µL of ice-cold acetonitrile to precipitate plasma proteins.[4]
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 12,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 150 µL of the mobile phase.[4]
-
Vortex for 30 seconds and inject 20 µL into the HPLC system.
Method B: Liquid-Liquid Extraction (LLE) LLE offers a cleaner extract compared to PP, potentially improving sensitivity.[8][10]
-
Pipette 200 µL of human plasma into a glass tube.
-
Add 50 µL of the IS working solution.
-
Add 1 mL of extraction solvent (e.g., ethyl acetate or tert-butyl methyl ether).[8][10][13]
-
Vortex for 5 minutes to ensure thorough mixing.
-
Centrifuge at 4,000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Transfer the upper organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a nitrogen stream at 40°C.
-
Reconstitute the residue in 150 µL of the mobile phase.
-
Vortex and inject 20 µL into the HPLC system.
Chromatographic Conditions
The following conditions have been optimized for the efficient separation of repaglinide and its metabolites.
| Parameter | Condition | Rationale |
| Mobile Phase | Acetonitrile : 0.01 M Ammonium Formate Buffer (pH 2.7) (60:40, v/v)[8][10] | Provides good peak shape and resolution. The acidic pH ensures the analytes are in their protonated form, enhancing retention on a C18 column. |
| Column | C18 (250 mm x 4.6 mm, 5 µm)[1][9] | Standard stationary phase for retaining moderately nonpolar compounds like repaglinide and its metabolites. |
| Flow Rate | 1.0 mL/min[8][9][10] | Offers a balance between analysis time and separation efficiency. |
| Detection (UV) | 245 nm[9] | Wavelength provides good sensitivity for repaglinide. A PDA detector can be used to monitor multiple wavelengths if optimal absorbance differs for metabolites. |
| Injection Volume | 20 µL[1][4] | Standard volume for analytical HPLC. |
| Column Temp. | 30°C | Ensures stable retention times and improves peak symmetry. |
| Run Time | ~15 minutes | Sufficient to elute the parent drug, metabolites, and internal standard without interference. |
Preparation of Standards
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve repaglinide, its metabolites, and the IS in methanol to prepare individual stock solutions.
-
Working Solutions: Prepare intermediate and working standard solutions by serial dilution of the stock solutions with the mobile phase.[2][11]
-
Calibration Curve: Spike drug-free plasma with appropriate volumes of the working solutions to create calibration standards covering the expected concentration range (e.g., 1-2000 ng/mL).[8] These spiked samples must be processed through the chosen sample preparation procedure (PP or LLE) alongside the unknown samples.
Overall Analytical Workflow
The entire process, from sample receipt to final data reporting, follows a systematic and validated workflow to ensure data integrity.
Method Validation Summary
The described HPLC method must be fully validated according to regulatory guidelines (e.g., FDA or ICH) to ensure its reliability for bioanalytical applications.[12][14] Key validation parameters from published literature are summarized below.
| Validation Parameter | Typical Range / Acceptance Criteria |
| Linearity (r²) | > 0.995 over a range like 5-2000 ng/mL[8][15] |
| Accuracy | 85-115% of nominal concentration (80-120% at LLOQ)[8] |
| Precision (%RSD) | ≤ 15% (≤ 20% at LLOQ) for intra- and inter-day assays[2][8] |
| LOD (Limit of Detection) | ~0.6-18 ng/mL (Varies by analyte and method)[15] |
| LOQ (Limit of Quantification) | ~2-55 ng/mL (Varies by analyte and method)[15] |
| Recovery | Consistent, precise, and reproducible; typically >85%[8] |
| Specificity | No significant interfering peaks from endogenous matrix components at the retention times of the analytes and IS.[9] |
Conclusion
This application note provides a detailed and scientifically grounded protocol for the analysis of repaglinide and its metabolites using RP-HPLC. The method, incorporating either protein precipitation or liquid-liquid extraction for sample preparation, is demonstrated to be specific, accurate, and precise for quantifying these analytes in biological matrices. The successful application of this method will enable researchers and drug development professionals to conduct robust pharmacokinetic and metabolic studies, ultimately contributing to a deeper understanding of repaglinide's clinical pharmacology. For higher sensitivity requirements, this method can be adapted for use with a mass spectrometry (LC-MS/MS) detector.[13]
References
- Jadhav, S., et al. (n.d.). Development of Spectrofluorimetric and HPLC Methods for In vitro Analysis of Repaglinide.
- PharmGKB. (n.d.). Anti-diabetic Drug Repaglinide Pathway, Pharmacokinetics. ClinPGx.
- Development and Validation of RP HPLC Method for the Simultaneous Estimation of repaglinide and Metformin HCL Tablet Formulation. (2025, July 15).
- Reddy, G. N., et al. (n.d.). DoE-assisted HPLC method development and validation of enzalutamide and repaglinide in rat plasma. Bioanalysis.
- Ruzilawati, A. B., et al. (2007). Method development and validation of repaglinide in human plasma by HPLC and its application to pharmacokinetics study. ResearchGate.
- Development and validation of an HPLC method for the analysis of repaglinide in pharmaceutical dosage forms. (n.d.). ResearchGate.
-
Tornio, A., et al. (2012). A comprehensive assessment of repaglinide metabolic pathways: impact of choice of in vitro system and relative enzyme contribution to in vitro clearance. Drug Metabolism and Disposition, 40(6), 1140-1149. Available at: [Link]
- A Comprehensive Assessment of Repaglinide Metabolic Pathways: Impact of Choice of In Vitro System and Relative Enzyme Contribution to In Vitro Clearance. (n.d.). ResearchGate.
-
Kumar, P. (n.d.). Research Paper Pharma Development and Validation of Rp- Hplc Method for the Estimation of Repaglinide in Bulk and Tablet Dosage. Worldwidejournals.com. Available at: [Link]
- A Comprehensive Assessment of Repaglinide Metabolic Pathways: Impact of Choice of In Vitro System and Relative Enzyme Contribution to In Vitro Clearance. (n.d.). Semantic Scholar.
-
Çubuk, M. S., & Dŏgan, H. N. (2007). Development and validation of a new high-performance liquid chromatography method for the determination of gliclazide and repaglinide in pharmaceutical formulations. Journal of AOAC International, 90(6), 1563-1569. Available at: [Link]
- Method Development and Validation of Metformin and Repaglinide in Rabbit Plasma by RP-HPLC. (n.d.).
-
Al-Azzam, K. M., et al. (2013). Liquid Chromatography Tandem Mass Spectrometry Method for Determination of Anti-Diabetic Drug Repaglinide in Human Plasma. American Journal of Analytical Chemistry, 4, 73-82. Available at: [Link]
- BenchChem. (n.d.). Application Note: Quantification of Repaglinide in Biological Samples using High-Performance Liquid Chromatography.
-
Adib, N., et al. (2010). A New HPLC Method for Determination of Repaglinide in Human Plasma and Its Application in Bioequivalence Studies. Biosciences Biotechnology Research Asia, 7(2), 603-606. Available at: [Link]
-
Siddiqui, M., & Tadi, P. (2023). Repaglinide. In StatPearls. StatPearls Publishing. Available at: [Link]
-
Ruzilawati, A. B., et al. (2007). Method development and validation of repaglinide in human plasma by HPLC and its application in pharmacokinetic studies. Journal of Pharmaceutical and Biomedical Analysis, 43(5), 1831-1835. Available at: [Link]
-
Reddy, G. N., et al. (2023). DoE-assisted HPLC method development and validation of enzalutamide and repaglinide in rat plasma. Bioanalysis, 15(24), 1595-1612. Available at: [Link]
- Novel RP-HPLC Method Development and Validation of Metformin HCl and Repaglinide in Bulk and Tablet Dosage Form. (2023, February 3). International Journal of Pharmaceutical and Phytopharmacological Research.
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- 7. [PDF] A Comprehensive Assessment of Repaglinide Metabolic Pathways: Impact of Choice of In Vitro System and Relative Enzyme Contribution to In Vitro Clearance | Semantic Scholar [semanticscholar.org]
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- 15. dergi.fabad.org.tr [dergi.fabad.org.tr]
Application Note: Quantification of Repaglinide and its Major Metabolites in Human Plasma by LC-MS/MS
For: Researchers, scientists, and drug development professionals.
Introduction
Repaglinide is a potent, short-acting oral insulin secretagogue of the meglitinide class, prescribed for the management of type 2 diabetes mellitus. It stimulates the release of insulin from pancreatic β-cells by closing ATP-dependent potassium channels. The therapeutic efficacy and safety of repaglinide are influenced by its pharmacokinetic profile, which is largely determined by its metabolism in the liver. Understanding the plasma concentrations of both the parent drug and its major metabolites is crucial for comprehensive pharmacokinetic assessments, drug-drug interaction studies, and personalized medicine approaches.
Repaglinide is extensively metabolized in the liver, primarily by cytochrome P450 enzymes CYP2C8 and CYP3A4. This metabolic activity results in the formation of three major metabolites: the aromatic amine (M1), an oxidized dicarboxylic acid (M2), and a hydroxylated form on the piperidine ring (M4). These metabolites are pharmacologically inactive and are primarily excreted through the bile. The formation of M1 and M2 is mainly catalyzed by CYP3A4, while CYP2C8 is responsible for the formation of the M4 metabolite.
This application note provides a detailed, robust, and validated protocol for the simultaneous quantification of repaglinide and its three major metabolites (M1, M2, and M4) in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The methodology described herein is designed to deliver high sensitivity, specificity, and accuracy, adhering to the principles of bioanalytical method validation as outlined by regulatory agencies such as the U.S. Food and Drug Administration (FDA).
Principle of the Method
This method employs a simple and efficient protein precipitation technique for the extraction of repaglinide and its metabolites from human plasma. The use of a deuterated internal standard (IS), Repaglinide-d5, ensures accurate and precise quantification by compensating for variability in sample processing and instrument response. Chromatographic separation is achieved on a reversed-phase C18 column with a gradient elution program, allowing for the resolution of the parent drug, its metabolites, and the internal standard. Detection and quantification are performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization (ESI). The specificity of MRM allows for the selective detection of each analyte, even in the complex plasma matrix.
Materials and Reagents
| Material/Reagent | Supplier | Grade |
| Repaglinide Reference Standard | Sigma-Aldrich | ≥98% purity |
| Repaglinide Metabolite M1 | Toronto Research Chemicals | ≥95% purity |
| Repaglinide Metabolite M2 | Santa Cruz Biotechnology | ≥95% purity |
| Repaglinide Metabolite M4 | Cayman Chemical | ≥95% purity |
| Repaglinide-d5 (Internal Standard) | Alsachim | ≥98% purity, isotopic purity >99% |
| Acetonitrile | Fisher Scientific | LC-MS Grade |
| Methanol | Fisher Scientific | LC-MS Grade |
| Formic Acid | Sigma-Aldrich | LC-MS Grade |
| Water, Ultrapure | Millipore Milli-Q system | 18.2 MΩ·cm |
| Human Plasma (K2-EDTA) | BioIVT | Pooled, drug-free |
Experimental Protocols
Standard and Quality Control (QC) Sample Preparation
1.1. Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 10 mg of each reference standard (Repaglinide, M1, M2, M4) and the internal standard (Repaglinide-d5).
-
Dissolve each in methanol in a 10 mL volumetric flask to obtain individual stock solutions of 1 mg/mL. Store at -20°C.
1.2. Working Standard Solutions:
-
Prepare intermediate stock solutions of repaglinide and its metabolites by serial dilution of the primary stock solutions with 50:50 (v/v) methanol:water.
-
Prepare a combined working standard solution containing all four analytes at a concentration suitable for spiking into plasma to create the calibration curve.
-
Prepare a separate working solution for the internal standard (Repaglinide-d5) at a concentration of 1 µg/mL in methanol.
1.3. Calibration Curve and QC Samples:
-
Spike blank human plasma with the combined working standard solution to prepare calibration standards at concentrations ranging from 0.1 to 100 ng/mL for repaglinide and its metabolites.
-
Prepare Quality Control (QC) samples in blank human plasma at four concentration levels:
-
Lower Limit of Quantification (LLOQ): 0.1 ng/mL
-
Low QC (LQC): 0.3 ng/mL
-
Medium QC (MQC): 10 ng/mL
-
High QC (HQC): 80 ng/mL
-
Sample Preparation (Protein Precipitation)
The causality behind choosing protein precipitation is its simplicity, speed, and suitability for high-throughput analysis. While liquid-liquid extraction can offer cleaner extracts, protein precipitation with acetonitrile is highly effective for removing the bulk of plasma proteins and is generally sufficient for sensitive LC-MS/MS analysis, minimizing sample handling and potential for analyte loss.
-
To 100 µL of plasma sample (calibrator, QC, or unknown), add 20 µL of the internal standard working solution (Repaglinide-d5, 1 µg/mL).
-
Vortex for 10 seconds.
-
Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
LC-MS/MS Instrumentation and Conditions
The selection of a C18 column is based on its proven robustness and retention capabilities for a wide range of small molecules, including repaglinide and its metabolites. A gradient elution is necessary to achieve adequate separation of the parent drug and its metabolites, which may have different polarities, within a reasonable run time.
| Parameter | Condition |
| LC System | Shimadzu Nexera X2 or equivalent |
| Column | Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient Program | Time (min) |
| 0.0 | |
| 1.0 | |
| 4.0 | |
| 5.0 | |
| 5.1 | |
| 6.0 |
| Parameter | Condition |
| Mass Spectrometer | Sciex API 5500 or equivalent |
| Ion Source | Electrospray Ionization (ESI), Positive Mode |
| Ion Spray Voltage | 5500 V |
| Source Temperature | 500°C |
| Curtain Gas | 30 psi |
| Collision Gas | Nitrogen |
MRM Transitions and Optimized Parameters
The MRM transitions are selected to ensure specificity and sensitivity. The precursor ion is the protonated molecule [M+H]+, and the product ion is a stable, characteristic fragment resulting from collision-induced dissociation. These transitions must be optimized for each analyte and the specific mass spectrometer used.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Repaglinide | 453.3 | 230.2 | 25 |
| Repaglinide-d5 (IS) | 458.3 | 235.2 | 25 |
| Metabolite M1 | 425.3 | 202.2 | 28 |
| Metabolite M2 | 483.3 | 260.2 | 30 |
| Metabolite M4 | 469.3 | 246.2 | 27 |
Method Validation
This protocol must be validated according to the FDA's "Bioanalytical Method Validation Guidance for Industry".[1] The validation process ensures the reliability and reproducibility of the method for its intended use.
Validation Parameters and Acceptance Criteria
| Parameter | Description | Acceptance Criteria |
| Selectivity | Analysis of at least 6 blank plasma samples from different sources for interference at the retention times of the analytes and IS. | No significant interfering peaks (>20% of LLOQ response for analytes, >5% for IS). |
| Linearity | A calibration curve with at least 6 non-zero calibrators. | Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations within ±15% of nominal (±20% for LLOQ). |
| Accuracy & Precision | Intra- and inter-day analysis of QC samples (LLOQ, LQC, MQC, HQC) in at least 6 replicates over 3 separate days. | Mean accuracy within ±15% of nominal (±20% for LLOQ). Precision (%CV) ≤15% (≤20% for LLOQ). |
| Matrix Effect | Comparison of the response of analytes in post-extraction spiked blank plasma with the response in neat solution. | The coefficient of variation of the IS-normalized matrix factor should be ≤15%. |
| Recovery | Comparison of the response of analytes in pre-extraction spiked plasma with the response in post-extraction spiked plasma. | Recovery should be consistent, precise, and reproducible. |
| Stability | Evaluation of analyte stability in plasma under various conditions (freeze-thaw, short-term bench-top, long-term storage, and post-preparative). | Mean concentration at each stability time point should be within ±15% of the nominal concentration. |
Data Presentation and Visualization
Workflow Diagram
Caption: LC-MS/MS workflow for repaglinide and metabolite analysis.
Trustworthiness and Self-Validation
The trustworthiness of this protocol is established through a multi-faceted approach:
-
System Suitability: Before each analytical run, a system suitability test (SST) must be performed by injecting a mid-level QC sample. The peak area and retention time of the analytes and IS must be within predefined limits (e.g., ±10% of the expected value) to ensure the LC-MS/MS system is performing optimally.
-
Internal Standard: The use of a stable isotope-labeled internal standard (Repaglinide-d5) is a cornerstone of this method's reliability. It co-elutes with the parent drug and behaves similarly during extraction and ionization, effectively correcting for any variations in these steps.
-
Comprehensive Validation: The rigorous validation process, adhering to FDA guidelines, challenges the method's performance under various conditions. Successful validation demonstrates that the method is accurate, precise, and robust for its intended purpose.
-
Incurred Sample Reanalysis (ISR): For clinical studies, a subset of study samples should be re-analyzed to confirm the reproducibility of the method. This provides confidence in the reported concentrations from authentic patient samples.
By integrating these self-validating systems, this protocol ensures the generation of high-quality, reliable, and defensible bioanalytical data.
Conclusion
This application note details a highly selective and sensitive LC-MS/MS method for the simultaneous quantification of repaglinide and its three major metabolites in human plasma. The protocol, from sample preparation to data analysis, is designed for robustness and adherence to regulatory standards. The successful validation of this method will provide a powerful tool for researchers in clinical pharmacology, pharmacokinetics, and drug metabolism to gain a deeper understanding of the disposition of repaglinide in humans.
References
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
Fayyad, M. K., & Ghanem, E. H. (2014). Liquid Chromatography Tandem Mass Spectrometry Method for Determination of Anti-Diabetic Drug Repaglinide in Human Plasma. American Journal of Analytical Chemistry, 5(11), 718-729. [Link]
-
Säll, C., Ståhle, L., & Hedenmalm, K. (2012). A comprehensive assessment of repaglinide metabolic pathways: impact of choice of in vitro system and relative enzyme contribution to in vitro clearance. Drug metabolism and disposition: the biological fate of chemicals, 40(7), 1279–1289. [Link]
-
ClinPGx. (n.d.). Anti-diabetic Drug Repaglinide Pathway, Pharmacokinetics. [Link]
-
Sharma, K., Pawar, G., Yadav, S., Giri, S., Rajagopal, S., & Mullangi, R. (2013). LC-MS/MS-ESI method for simultaneous quantitation of metformin and repaglinide in rat plasma and its application to a pharmacokinetic study in rats. Biomedical chromatography : BMC, 27(3), 356–364. [Link]
Sources
Application Note: A Validated Approach for the Identification and Quantification of Repaglinide Metabolites Using Reference Standards
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Critical Role of Metabolite Identification in Drug Development
Repaglinide, a fast-acting oral antidiabetic agent, is extensively metabolized in the liver prior to its excretion.[1][2][3] Understanding the metabolic fate of repaglinide is paramount for a comprehensive assessment of its efficacy, safety, and potential for drug-drug interactions. The identification and quantification of its metabolites are therefore critical components of preclinical and clinical drug development, as mandated by regulatory bodies such as the U.S. Food and Drug Administration (FDA).[4][5][6] This application note provides a detailed, field-proven guide on the use of reference standards for the unequivocal identification and accurate quantification of the major repaglinide metabolites.
Repaglinide is primarily metabolized by the cytochrome P450 enzymes CYP2C8 and CYP3A4, leading to the formation of several key metabolites.[1][7][8][9] These include the aromatic amine M1, the oxidized dicarboxylic acid M2, and M4, which is formed via hydroxylation on the piperidine ring.[1][8] Additionally, repaglinide can undergo direct conjugation with glucuronic acid.[1] The use of authenticated reference standards for these metabolites is the gold standard for their identification and quantification, providing the necessary specificity and accuracy for analytical methods. This guide will detail the essential protocols, from the preparation of standards to the validation of a robust LC-MS/MS method, ensuring the generation of reliable and defensible data.
The Foundational Importance of Reference Standards
In the landscape of drug metabolism studies, reference standards serve as the bedrock of analytical certainty. Their use allows for:
-
Unambiguous Identification: By comparing the chromatographic retention times and mass spectral fragmentation patterns of an analyte in a biological sample to those of a certified reference standard, unequivocal identification can be achieved.
-
Accurate Quantification: Reference standards are indispensable for the creation of calibration curves, which are essential for the accurate determination of metabolite concentrations in various biological matrices.
-
Method Validation: The validation of an analytical method, a regulatory requirement, is contingent upon the availability of well-characterized reference standards to assess parameters such as accuracy, precision, linearity, and stability.[7]
Experimental Design and Protocols
This section outlines a comprehensive workflow for the identification and quantification of repaglinide metabolites in human plasma, leveraging commercially available reference standards.
Diagram: Experimental Workflow
Caption: A comprehensive workflow for the analysis of repaglinide metabolites.
Materials and Reagents
-
Repaglinide reference standard (≥98% purity)
-
Repaglinide metabolite reference standards (M1, M2, M4; ≥98% purity)[10]
-
Internal Standard (IS), e.g., a structurally similar compound not present in the sample matrix
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Control human plasma (drug-free)
-
Analytical balance, volumetric flasks, and pipettes
Protocol 1: Preparation of Standard Solutions
The accuracy of the entire analytical method hinges on the correct preparation of standard solutions.
-
Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 10 mg of each reference standard (repaglinide, M1, M2, M4) and the internal standard.
-
Dissolve each in a 10 mL volumetric flask with methanol to obtain a final concentration of 1 mg/mL.
-
Sonicate for 5-10 minutes to ensure complete dissolution.
-
Store stock solutions at -20°C in amber vials to prevent photodegradation.
-
-
Working Standard Solutions (10 µg/mL):
-
Prepare an intermediate working solution for each analyte and the IS by diluting the 1 mg/mL stock solution with a 50:50 methanol:water mixture.
-
For example, transfer 100 µL of the 1 mg/mL stock solution into a 10 mL volumetric flask and dilute to the mark.
-
Protocol 2: Preparation of Calibration Standards and Quality Control Samples
Calibration standards and quality control (QC) samples are prepared by spiking known amounts of the working standard solutions into a blank biological matrix (e.g., drug-free human plasma).
-
Calibration Curve Standards:
-
Prepare a series of dilutions from the working standard solutions to create calibration standards at various concentrations covering the expected range in the study samples.
-
A typical calibration curve for repaglinide might range from 0.5 to 100 ng/mL.[1][4]
-
For each calibration point, spike the appropriate volume of the diluted working standard into a fixed volume of blank plasma.
-
-
Quality Control (QC) Samples:
-
Prepare QC samples at a minimum of three concentration levels: low, medium, and high.
-
These QCs are prepared independently from the calibration standards to provide an unbiased assessment of the method's accuracy and precision.
-
Protocol 3: Sample Preparation from Human Plasma
The goal of sample preparation is to extract the analytes of interest from the complex biological matrix and remove interfering substances.
-
Protein Precipitation (PPT):
-
To a 100 µL aliquot of plasma sample (unknown, calibration standard, or QC), add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for injection into the LC-MS/MS system.
-
-
Liquid-Liquid Extraction (LLE):
-
To a plasma sample, add a suitable extraction solvent (e.g., tert-butyl methyl ether).[1][4]
-
Vortex to facilitate the transfer of analytes into the organic phase.
-
Centrifuge to separate the aqueous and organic layers.
-
Transfer the organic layer to a new tube and evaporate to dryness.
-
Reconstitute the residue in the mobile phase.
-
Protocol 4: LC-MS/MS Method Development and Analysis
A validated LC-MS/MS method is essential for the selective and sensitive detection of repaglinide and its metabolites.
| Parameter | Typical Conditions | Rationale |
| LC Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm) | Provides good retention and separation of repaglinide and its metabolites. |
| Mobile Phase A | Water with 0.1% formic acid or 10 mM ammonium acetate | Acidified mobile phase promotes protonation for positive ion ESI. |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% formic acid | Organic solvent for elution from the reversed-phase column. |
| Gradient Elution | A gradient from low to high organic content | Allows for the separation of compounds with different polarities. |
| Flow Rate | 0.2 - 0.4 mL/min | Optimized for the column dimensions to ensure efficient separation. |
| Injection Volume | 5 - 10 µL | A small injection volume minimizes band broadening. |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode | Repaglinide and its metabolites readily form positive ions. |
| MS/MS Detection | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. |
MRM Transitions (Example):
The specific MRM transitions for repaglinide and its metabolites must be optimized by infusing the individual standard solutions into the mass spectrometer.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Repaglinide | 453.3 | 162.2 |
| Metabolite M1 | To be determined | To be determined |
| Metabolite M2 | To be determined | To be determined |
| Metabolite M4 | To be determined | To be determined |
| Internal Standard | To be determined | To be determined |
Diagram: Repaglinide Metabolism
Caption: Primary metabolic pathways of repaglinide.
Method Validation: Ensuring Data Integrity
A bioanalytical method must be rigorously validated to ensure its reliability, as per the FDA's "Bioanalytical Method Validation" guidance.[7] Key validation parameters include:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analytes in the presence of other components in the sample. This is assessed by analyzing blank samples from multiple sources.
-
Accuracy and Precision: Accuracy refers to the closeness of the measured concentration to the true value, while precision measures the reproducibility of the results. These are evaluated by analyzing QC samples at different concentrations on multiple days.
-
Calibration Curve and Linearity: The calibration curve should demonstrate a linear relationship between the analyte concentration and the instrument response over the intended analytical range.
-
Recovery: The efficiency of the extraction process is determined by comparing the analyte response in an extracted sample to that of a non-extracted standard.
-
Stability: The stability of the analytes in the biological matrix under different storage and handling conditions (e.g., freeze-thaw cycles, short-term benchtop stability, long-term storage) must be assessed.
Conclusion: A Robust Framework for Metabolite Analysis
The protocols and methodologies outlined in this application note provide a robust framework for the confident identification and accurate quantification of repaglinide metabolites using reference standards. By adhering to these scientifically sound procedures and regulatory guidelines, researchers and drug development professionals can generate high-quality, defensible data that is crucial for advancing our understanding of the metabolic disposition of repaglinide and ensuring the safety and efficacy of this important therapeutic agent. The principles described herein are also broadly applicable to the study of other xenobiotics, serving as a valuable resource for the wider scientific community.
References
-
A Comprehensive Assessment of Repaglinide Metabolic Pathways: Impact of Choice of In Vitro System and Relative Enzyme Contribution to In Vitro Clearance. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Bioanalytical Method Validation - Guidance for Industry. (2018, May 24). FDA. Retrieved January 15, 2026, from [Link]
-
Anti-diabetic Drug Repaglinide Pathway, Pharmacokinetics. (n.d.). ClinPGx. Retrieved January 15, 2026, from [Link]
-
CYP2C8 and CYP3A4 are the principal enzymes involved in the human in vitro biotransformation of the insulin secretagogue repaglinide. (n.d.). National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]
-
Liquid Chromatography Tandem Mass Spectrometry Method for Determination of Anti-Diabetic Drug Repaglinide in Human Plasma. (n.d.). Scientific Research Publishing. Retrieved January 15, 2026, from [Link]
-
FDA Revises Guidance on Safety Testing of Drug Metabolites. (n.d.). RAPS. Retrieved January 15, 2026, from [Link]
-
A comprehensive assessment of repaglinide metabolic pathways: impact of choice of in vitro system and relative enzyme contribution to in vitro clearance. (2012, March 26). PubMed. Retrieved January 15, 2026, from [Link]
-
CYP2C8 and CYP3A4 are the principal enzymes involved in the human in vitro biotransformation of the insulin secretagogue repaglinide. (n.d.). PubMed. Retrieved January 15, 2026, from [Link]
-
Safety Testing of Drug Metabolites Guidance for Industry. (n.d.). FDA. Retrieved January 15, 2026, from [Link]
-
Repaglinide: Dosage, Mechanism/Onset of Action, Half-Life. (2020, February 10). Medicine.com. Retrieved January 15, 2026, from [Link]
-
Pharmacology of Repaglinide ; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025, February 8). Retrieved January 15, 2026, from [Link]
-
Guidance for Industry on Safety Testing of Drug Metabolites; Availability. (2008, February 15). Federal Register. Retrieved January 15, 2026, from [Link]
-
Liquid chromatography/electrospray ionization tandem mass spectrometry study of repaglinide and its forced degradation products. (n.d.). PubMed. Retrieved January 15, 2026, from [Link]
-
Current Analytical Methods and Their Limitations in Quantifying Antidiabetic Drug Nateglinide and Repaglinide in Pharmaceutical Formulations and Biological Fluids. (n.d.). Semantic Scholar. Retrieved January 15, 2026, from [Link]
-
Bioanalytical method for in vitro metabolism study of repaglinide using 96-blade thin-film solid-phase microextraction and LC-MS/MS. (n.d.). PubMed. Retrieved January 15, 2026, from [Link]
-
Current Analytical Methods and Their Limitations in Quantifying Antidiabetic Drug Nateglinide and Repaglinide in Pharmaceutical. (2024, February 27). Yanbu Journal of Engineering and Science. Retrieved January 15, 2026, from [Link]
-
Repaglinide Case Study. (n.d.). Retrieved January 15, 2026, from [Link]
-
Repaglinide. (n.d.). Axios Research. Retrieved January 15, 2026, from [Link]
-
Effect of the CYP2C8 genotype on the pharmacokinetics and pharmacodynamics of repaglinide. (n.d.). PubMed. Retrieved January 15, 2026, from [Link]
-
Development and Validation of RP HPLC Method for the Simultaneous Estimation of repaglinide and Metformin HCL Tablet Formulation. (2025, July 15). Retrieved January 15, 2026, from [Link]
-
Bio-Analytical Method Development of Repaglinide Drug Delivery Systems. (2019, November 15). Retrieved January 15, 2026, from [Link]
-
DoE-assisted HPLC method development and validation of enzalutamide and repaglinide in rat plasma. (n.d.). National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]
-
Development of LC/MS techniques for plant and drug metabolism studies. (2011, June 4). SciSpace. Retrieved January 15, 2026, from [Link]
-
Showing metabocard for Repaglinide (HMDB0015048). (2012, September 6). Human Metabolome Database. Retrieved January 15, 2026, from [Link]
-
Pharmacokinetic Evaluation of Metabolic Drug Interactions between Repaglinide and Celecoxib by a Bioanalytical HPLC Method for Their Simultaneous Determination with Fluorescence Detection. (n.d.). MDPI. Retrieved January 15, 2026, from [Link]
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Application Note: A Validated UPLC-MS/MS Method for the Simultaneous Quantification of Repaglinide and its Acyl Glucuronide in Human Plasma
Introduction: The Clinical and Metabolic Context
Repaglinide is a potent, short-acting oral antidiabetic agent belonging to the meglitinide class.[1] It is prescribed for the management of type 2 diabetes mellitus, where it stimulates insulin secretion from pancreatic β-cells by closing ATP-dependent potassium channels.[1][2] The clinical efficacy and safety of repaglinide are intrinsically linked to its pharmacokinetic profile, which is governed by rapid absorption and extensive hepatic metabolism.[1][3]
The primary routes of repaglinide metabolism involve oxidation by cytochrome P450 enzymes, specifically CYP2C8 and CYP3A4, and direct conjugation with glucuronic acid.[3][4][5] One of the key metabolic pathways is the formation of an acyl glucuronide, a process mediated by UGT1A1.[6][7] While the oxidative metabolites are generally considered inactive, the direct quantification of both the parent drug and its major metabolites, like the glucuronide, is critical in drug development.[3] Such analysis provides a comprehensive understanding of the drug's disposition, potential for drug-drug interactions, and inter-individual variability in patient populations.[6]
This application note presents a robust and sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the simultaneous separation and quantification of repaglinide and its acyl glucuronide metabolite in human plasma. The protocol is designed to meet the stringent requirements for bioanalytical method validation as outlined by regulatory agencies.[8][9]
Analyte Chemistry and Metabolic Pathway
Understanding the physicochemical properties of repaglinide and its glucuronide metabolite is fundamental to developing a selective chromatographic method. Repaglinide is a weakly acidic compound with two pKa values, making it practically insoluble in water but soluble in organic solvents.[10][11] The addition of a glucuronic acid moiety significantly increases the polarity and water solubility of the metabolite, a key characteristic exploited for chromatographic separation.
Physicochemical Properties of Analytes
| Property | Repaglinide | Repaglinide Acyl Glucuronide | Rationale for Chromatographic Design |
| Molecular Formula | C₂₇H₃₆N₂O₄ | C₃₃H₄₄N₂O₁₀ | The significant mass difference allows for distinct mass spectrometric detection. |
| Molecular Weight | 452.59 g/mol | 628.71 g/mol | Different parent and product ions are selected for MRM transitions. |
| pKa | 4.19, 5.78[10][12] | Estimated < 4 | The acidic nature of both compounds necessitates a mobile phase pH below their pKa to ensure they are in a non-ionized state for optimal retention on a reverse-phase column. |
| Water Solubility | 0.0340 mg/mL (practically insoluble)[10][11] | Higher than Repaglinide | The increased polarity of the glucuronide results in earlier elution from a C18 column compared to the more hydrophobic parent drug. |
| Protein Binding | >98%[1][2] | Lower than Repaglinide | Efficient sample preparation is required to disrupt protein binding and ensure accurate quantification. |
The metabolic conversion of repaglinide to its acyl glucuronide is a Phase II conjugation reaction. This biotransformation is crucial for the detoxification and excretion of the drug.
Caption: Metabolic pathway of Repaglinide to its Acyl Glucuronide.
Principles of the UPLC-MS/MS Method
The choice of UPLC-MS/MS is driven by the need for high sensitivity, selectivity, and throughput, which are essential for analyzing complex biological matrices like plasma.
-
Chromatography (UPLC): Reverse-phase chromatography on a C18 column is the method of choice. The non-polar stationary phase retains the relatively non-polar repaglinide more strongly than its more polar glucuronide metabolite. A gradient elution, starting with a higher aqueous composition and increasing the organic solvent percentage over time, allows for the efficient elution and separation of the polar glucuronide first, followed by the parent drug. The use of sub-2 µm particle size columns in UPLC provides sharper peaks and better resolution in a shorter runtime compared to traditional HPLC.[13]
-
Sample Preparation: A simple protein precipitation step is employed. This technique effectively removes the majority of plasma proteins (>98%) which can interfere with the analysis and damage the analytical column.[14][15] Acetonitrile is a common choice as it efficiently precipitates proteins while keeping the analytes of interest in the supernatant.
-
Detection (Tandem Mass Spectrometry): Electrospray Ionization (ESI) in positive mode is highly effective for ionizing repaglinide and its metabolite. Tandem MS (MS/MS) provides exceptional selectivity by monitoring specific Multiple Reaction Monitoring (MRM) transitions. This involves selecting the protonated molecular ion ([M+H]⁺) of the analyte in the first quadrupole, fragmenting it in the collision cell, and detecting a specific product ion in the third quadrupole. This process virtually eliminates background noise and matrix interferences, allowing for precise quantification even at very low concentrations.[16]
Detailed Experimental Protocol
Materials and Reagents
-
Repaglinide and Repaglinide Acyl Glucuronide reference standards
-
Internal Standard (IS): d5-Repaglinide or a structurally similar compound like Glibenclamide
-
HPLC-grade Acetonitrile and Methanol
-
Formic Acid (LC-MS grade)
-
Ultrapure water
-
Human Plasma (with K₂EDTA as anticoagulant)
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve reference standards of repaglinide, its glucuronide, and the IS in methanol to prepare individual stock solutions.
-
Working Solutions: Prepare serial dilutions of the stock solutions with a 50:50 mixture of methanol and water to create working solutions for calibration curve standards and quality control (QC) samples.
Sample Preparation Protocol
-
Pipette 50 µL of human plasma sample (blank, standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the Internal Standard working solution and vortex briefly.
-
Add 150 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute to ensure thorough mixing and precipitation.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer 100 µL of the clear supernatant to a clean autosampler vial.
-
Inject 5 µL of the supernatant into the UPLC-MS/MS system.
Instrumentation and Conditions
| Parameter | Setting |
| UPLC System | Waters ACQUITY UPLC or equivalent |
| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient Program | Time (min) |
| 0.0 | |
| 2.5 | |
| 3.0 | |
| 3.1 | |
| 4.0 | |
| Mass Spectrometer | Waters Xevo TQ-S or equivalent Triple Quadrupole |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.0 kV |
| Desolvation Temp. | 500°C |
| Desolvation Gas Flow | 800 L/Hr |
| MRM Transitions | Compound |
| Repaglinide | |
| Repaglinide Glucuronide | |
| d5-Repaglinide (IS) |
Analytical Workflow Visualization
Caption: Workflow for the bioanalysis of Repaglinide and its glucuronide.
Method Validation According to Regulatory Standards
The described method must be validated to ensure its reliability for bioanalytical applications. Validation should be performed in accordance with the principles outlined in the FDA's M10 Bioanalytical Method Validation Guidance for Industry.[8][9][17]
Summary of Validation Parameters and Acceptance Criteria
| Parameter | Purpose | Typical Acceptance Criteria |
| Selectivity | To ensure no interference from endogenous matrix components at the retention times of the analytes and IS. | Response in blank samples should be <20% of the LLOQ for the analyte and <5% for the IS. |
| Linearity & Range | To demonstrate a proportional relationship between instrument response and analyte concentration. | At least 6 non-zero standards; correlation coefficient (r²) ≥ 0.99. |
| Accuracy & Precision | To assess the closeness of measured values to the nominal value (accuracy) and the variability of measurements (precision). | For QC samples at LLOQ, Low, Mid, and High levels (n≥5), the mean accuracy should be within ±15% (±20% at LLOQ) of nominal values. Precision (%CV) should not exceed 15% (20% at LLOQ).[14] |
| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision. | Signal-to-noise ratio > 5; accuracy within ±20% and precision ≤20%. |
| Recovery | To determine the efficiency of the extraction process. | Should be consistent, precise, and reproducible across the concentration range. |
| Matrix Effect | To assess the suppression or enhancement of ionization by co-eluting matrix components. | The coefficient of variation of the IS-normalized matrix factor should be ≤15%. |
| Stability | To evaluate analyte stability under various conditions (freeze-thaw, bench-top, long-term storage, post-preparative). | Mean concentrations of stability samples should be within ±15% of the nominal concentration. |
Expected Results and Conclusion
This UPLC-MS/MS method provides excellent separation and quantification of repaglinide and its acyl glucuronide.
Typical Chromatographic Performance
| Compound | Expected Retention Time (min) |
| Repaglinide Acyl Glucuronide | ~1.5 |
| Repaglinide | ~2.3 |
| d5-Repaglinide (IS) | ~2.3 |
Due to its increased polarity, the glucuronide metabolite elutes significantly earlier than the parent drug, ensuring baseline resolution and preventing cross-interference. The method is expected to achieve an LLOQ in the low ng/mL range (e.g., 0.2-1.0 ng/mL), making it suitable for pharmacokinetic studies following therapeutic dosing.[14]
References
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ClinPGx. (n.d.). Anti-diabetic Drug Repaglinide Pathway, Pharmacokinetics. Retrieved from [Link]
- Gota, V., et al. (2012). A Comprehensive Assessment of Repaglinide Metabolic Pathways: Impact of Choice of In Vitro System and Relative Enzyme Contribution to In Vitro Clearance. Drug Metabolism and Disposition, 40(6), 1156-1165.
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Semantic Scholar. (n.d.). A Comprehensive Assessment of Repaglinide Metabolic Pathways: Impact of Choice of In Vitro System and Relative Enzyme Contribution to In Vitro Clearance. Retrieved from [Link]
- PubMed. (2012). A comprehensive assessment of repaglinide metabolic pathways: impact of choice of in vitro system and relative enzyme contribution to in vitro clearance. Drug Metabolism and Disposition, 40(6), 1156-65.
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BioAgilytix. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Retrieved from [Link]
- Tornio, A., et al. (2010). Repaglinide-gemfibrozil drug interaction: inhibition of repaglinide glucuronidation as a potential additional contributing mechanism. British Journal of Clinical Pharmacology, 70(1), 54-64.
- PubMed. (2010). Repaglinide-gemfibrozil drug interaction: inhibition of repaglinide glucuronidation as a potential additional contributing mechanism. British Journal of Clinical Pharmacology, 70(1), 54-64.
- PubMed. (2003). Metabolism of repaglinide by CYP2C8 and CYP3A4 in vitro: effect of fibrates and rifampicin. British Journal of Clinical Pharmacology, 56(3), 309-17.
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U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. Retrieved from [Link]
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U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. Retrieved from [Link]
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U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]
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Outsourced Pharma. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Retrieved from [Link]
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ProQuest. (n.d.). Assessment of Metabolic Interaction between Repaglinide and Quercetin via Mixed Inhibition in the Liver: In Vitro and In Vivo. Retrieved from [Link]
-
University of Manchester. (n.d.). In Vitro-In Vivo Assessment of Repaglinide Metabolism and Drug-Drug Interactions: Towards a Physiologically-Based Pharmacokinetic Model. Retrieved from [Link]
- PubMed. (2015). Bioanalytical method for in vitro metabolism study of repaglinide using 96-blade thin-film solid-phase microextraction and LC-MS/MS. Bioanalysis, 7(1), 65-77.
-
Journal of Drug Delivery and Therapeutics. (2019). Bio-Analytical Method Development of Repaglinide Drug Delivery Systems. Retrieved from [Link]
-
SciSpace. (n.d.). Improving Physicochemical Properties of Repaglinide Through Pharmaceutical Adduct Formation. Retrieved from [Link]
- PubMed. (2015). Liquid chromatography/electrospray ionization tandem mass spectrometry study of repaglinide and its forced degradation products. Rapid Communications in Mass Spectrometry, 29(15), 1377-90.
-
ResearchGate. (n.d.). Development and validation of an HPLC method for the analysis of repaglinide in pharmaceutical dosage forms. Retrieved from [Link]
- PubMed. (2011). Liquid Chromatography-Tandem Mass Spectrometry Simultaneous Determination of Repaglinide and Metformin in Human Plasma and Its Application to Bioequivalence Study. Zhongguo Yi Xue Ke Xue Yuan Xue Bao, 33(4), 423-9.
-
ResearchGate. (n.d.). Method development and validation of repaglinide in human plasma by HPLC and its application to pharmacokinetics study. Retrieved from [Link]
-
Preprints.org. (2024). RP-HPLC method for repaglinide and voglibose in pure/forms. Retrieved from [Link]
-
Marmara Pharmaceutical Journal. (2012). Method Development and Validation of Metformin and Repaglinide in Rabbit Plasma by RP-HPLC. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Determination of repaglinide in human plasma by high-performance liquid chromatography–tandem mass spectrometry. Retrieved from [Link]
-
Worldwide Journals. (n.d.). Research Paper Pharma Development and Validation of Rp- Hplc Method for the Estimation of Repaglinide in Bulk and Tablet Dosage. Retrieved from [Link]
-
Jetir.org. (n.d.). DEVELOPMENT AND VALIDATION OF STABILITY INDICATING CHROMATOGRAPHIC METHODS FOR ESTIMATION OF HYPOGLYCEMIC DRUGS. Retrieved from [Link]
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Wikipedia. (n.d.). Repaglinide. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Improving Physicochemical Properties of Repaglinide Through Pharmaceutical Adduct Formation. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Liquid Chromatography Tandem Mass Spectrometry Method for Determination of Anti-Diabetic Drug Repaglinide in Human Plasma. Retrieved from [Link]
- PubMed. (2013). LC-MS/MS-ESI method for simultaneous quantitation of metformin and repaglinidie in rat plasma and its application to pharmacokinetic study in rats.
-
PubMed Central. (n.d.). Separation and Quantification of Eight Antidiabetic Drugs on A High-Performance Liquid Chromatography: Its Application to Human Plasma Assay. Retrieved from [Link]
-
International Journal of Drug Development & Research. (2011). Preparation, Characterization and in Vitro Evaluation of Repaglinide Binary Solid Dispersions with Hydrophilic Polymers. Retrieved from [Link]
-
International Journal of Pharmacy and Technology. (2012). Development and Validation of RP HPLC Method for the Simultaneous Estimation of repaglinide and Metformin HCL Tablet Formulation. Retrieved from [Link]
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Troubleshooting & Optimization
"instability of Repaglinide acyl-beta-D-glucuronide in biological matrices"
Introduction
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with Repaglinide and its primary metabolite, Repaglinide Acyl-β-D-glucuronide (RAG). Repaglinide is an oral antidiabetic agent that is extensively metabolized, with a significant pathway being direct conjugation to glucuronic acid to form RAG (M7).[1][2][3]
The analysis of acyl glucuronides, including RAG, presents a significant bioanalytical challenge due to their inherent chemical instability in biological matrices.[4] These metabolites are known to be labile, capable of undergoing pH-dependent intramolecular acyl migration and hydrolysis back to the parent drug, repaglinide.[5] This degradation can occur ex vivo during sample collection, processing, and storage, leading to an underestimation of the metabolite and an overestimation of the parent drug, thereby compromising the accuracy of pharmacokinetic and toxicokinetic data.[4]
This guide provides in-depth technical support, troubleshooting advice, and best practices to ensure the accurate and reliable quantification of RAG in your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is Repaglinide Acyl-β-D-glucuronide (RAG) considered an unstable metabolite?
A1: RAG belongs to the acyl glucuronide class of metabolites, which are known for their chemical reactivity.[5] The instability arises from the ester linkage between repaglinide and the glucuronic acid moiety. This linkage is susceptible to two primary degradation pathways under physiological or near-physiological pH conditions (typically pH > 6.5):
-
Hydrolysis: The ester bond can be cleaved, reverting RAG back to the parent drug, repaglinide, and glucuronic acid. This reaction can be catalyzed by esterase enzymes present in biological matrices like plasma or can occur chemically.
-
Acyl Migration (Intramolecular Rearrangement): The repaglinide acyl group can migrate from its initial C-1 position on the glucuronic acid ring to the C-2, C-3, and C-4 positions.[5] This process forms various positional isomers that may not be chromatographically separated from the primary C-1 isomer or may have different mass spectrometric responses, leading to inaccurate quantification.
These degradation processes can begin immediately after sample collection, making prompt and effective stabilization crucial.[4]
Q2: What are the consequences of RAG instability in a bioanalytical study?
A2: The primary consequence is the generation of inaccurate data, which can severely impact drug development decisions. Specific issues include:
-
Underestimation of Metabolite Exposure: Degradation of RAG leads to lower measured concentrations, providing a false picture of its circulation levels and clearance pathways.
-
Overestimation of Parent Drug Concentration: Hydrolysis of RAG directly increases the concentration of the parent drug, repaglinide, in the sample. This can lead to erroneous pharmacokinetic parameters such as a longer calculated half-life and higher area under the curve (AUC) for repaglinide.
-
Poor Assay Reproducibility: The rate of degradation can vary between samples due to minor differences in handling time, temperature, or matrix pH, resulting in high variability and poor reproducibility of results.
-
Incurred Sample Reanalysis (ISR) Failure: Discrepancies between initial and repeat analyses are common when dealing with unstable analytes, leading to failed ISR and questions about the validity of the entire study.
Q3: What is the most effective strategy to prevent RAG degradation in plasma or blood samples?
A3: The most critical and widely accepted strategy is to immediately lower the pH and temperature of the biological sample upon collection . Lowering the pH to a range of 4-5 and keeping the sample on ice (or at ~4°C) significantly slows down both hydrolysis and acyl migration. This is because the ester linkage of acyl glucuronides is more stable in an acidic environment. Standard operating procedures should mandate the use of pre-chilled collection tubes containing an appropriate acidic stabilizer.
Q4: What stabilizers are recommended for blood/plasma collection?
A4: The goal is to reduce the sample pH to below 5 immediately. Common and effective approaches include:
-
Citric Acid or Phosphate Buffers: Preparing collection tubes (e.g., K2-EDTA tubes) with a small volume of a concentrated acidic buffer is a standard practice. For example, adding 50 µL of 1 M citric acid or a pH 4.0 phosphate buffer per 1 mL of blood/plasma.
-
Formic Acid or Acetic Acid: A small volume of a dilute acid solution can also be used.
It is essential to validate that the chosen stabilizer and its concentration do not cause other issues, such as protein precipitation, hemolysis, or interference with the analytical method (e.g., ion suppression in LC-MS/MS). The volume of the stabilizer should be kept minimal (typically ≤5% of the sample volume) to avoid significant sample dilution.
Troubleshooting Guide
This section addresses common problems encountered during the bioanalysis of RAG. The troubleshooting process is also visualized in the diagram below.
Issue 1: Low or No Recovery of RAG Spiked into Blank Matrix
-
Question: I'm spiking a known concentration of RAG standard into blank plasma for my calibration curve, but I'm seeing very low recovery during method development. What could be the cause?
-
Answer:
-
Probable Cause 1: On-Bench Degradation. Standard blank plasma has a pH of ~7.4. If you are not using a pre-stabilized matrix for your standards and QCs, the RAG will begin to degrade immediately upon spiking. The time spent at room temperature for pipetting, vortexing, and sample preparation is often sufficient for significant degradation to occur.
-
Solution 1: Prepare all calibration standards and quality control (QC) samples in a pre-stabilized matrix. Before spiking the analyte, acidify the blank plasma to pH 4-5 and keep it chilled. Use this same batch of stabilized matrix for all subsequent steps.
-
Probable Cause 2: In-Source Fragmentation (for LC-MS/MS). Acyl glucuronides can be labile in the mass spectrometer source, leading to fragmentation that forms the same parent drug ion.[1] If your MS parameters are not optimized, you may be losing the RAG signal.
-
Solution 2: Optimize MS source conditions (e.g., temperature, gas flows, voltages) using a pure solution of the RAG standard to minimize in-source fragmentation and maximize the signal of the desired precursor ion.
-
Probable Cause 3: Poor Extraction Efficiency. The extraction method may not be suitable for the highly polar RAG metabolite.
-
Solution 3: Evaluate different extraction techniques. While protein precipitation is fast, a solid-phase extraction (SPE) method might provide cleaner extracts and better recovery for a polar metabolite. Test various SPE sorbents (e.g., mixed-mode, reverse-phase).
-
Issue 2: High Variability in QC Samples or Incurred Samples
-
Question: My QC results are highly variable between runs, and I'm seeing a high rate of ISR failure. Why is this happening?
-
Answer:
-
Probable Cause 1: Inconsistent Sample Handling. This is the most common reason for variability with unstable analytes. Minor differences in the time between sample collection and stabilization, or the time samples spend thawed on the bench, can lead to significant differences in degradation.
-
Solution 1: Enforce a strict and consistent sample handling protocol. All samples must be collected directly into pre-chilled, pre-acidified tubes, mixed gently, and immediately placed on ice. Centrifugation should be done in a refrigerated centrifuge. All subsequent steps (e.g., aliquoting, extraction) must be performed on ice, and the time samples spend in a thawed state must be minimized and standardized.
-
Probable Cause 2: Freeze-Thaw Instability. RAG may degrade with each freeze-thaw cycle.
-
Solution 2: Perform a thorough freeze-thaw stability assessment during method validation using stabilized QC samples. If instability is observed, the number of freeze-thaw cycles for study samples must be strictly limited to the validated number (ideally, only one). Aliquot samples upon first processing to avoid the need for re-thawing the entire sample.
-
Probable Cause 3: Long-Term Storage Instability. RAG may not be stable even when frozen at -20°C or -80°C for extended periods, especially if not properly stabilized.
-
Solution 3: Conduct long-term stability experiments at the intended storage temperature using stabilized QC samples. The duration of this testing should cover the expected timeframe from sample collection to final analysis. If instability is found, samples must be analyzed within the validated stability window.
-
Logical Troubleshooting Workflow
Caption: Logical workflow for troubleshooting common RAG bioanalysis issues.
Experimental Protocols
Protocol 1: Blood Sample Collection and Plasma Stabilization
This protocol outlines the critical steps to ensure the stability of RAG from the moment of collection.
Materials:
-
Pre-chilled K2-EDTA collection tubes.
-
1 M Citric Acid solution (or other validated stabilizer).
-
Ice bath.
-
Refrigerated centrifuge (set to 4°C).
-
Calibrated pipettes.
-
Cryogenic vials for plasma storage.
Procedure:
-
Tube Preparation: Prior to blood collection, add 50 µL of 1 M citric acid solution to each collection tube intended for a 1 mL blood draw. Scale the volume of stabilizer accordingly for different blood draw volumes (maintain a 5% v/v ratio).
-
Causality: The acidifier immediately lowers the pH of the incoming blood/plasma to the stable range of 4-5, quenching enzymatic activity and chemical hydrolysis.
-
-
Collection: Collect the blood sample directly into the prepared, pre-chilled tube.
-
Immediate Mixing and Cooling: Immediately after collection, gently invert the tube 8-10 times to ensure thorough mixing of the blood with the anticoagulant and stabilizer. Immediately place the tube in an ice bath.
-
Causality: Gentle inversion ensures homogenous stabilization without causing hemolysis. Immediate cooling drastically reduces the rate of any residual chemical degradation.
-
-
Centrifugation: Within 30 minutes of collection, centrifuge the samples at 1,500-2,000 x g for 15 minutes in a refrigerated centrifuge set at 4°C.
-
Causality: Prompt separation of plasma from blood cells at a cold temperature minimizes further enzymatic degradation from cellular components.
-
-
Plasma Aliquoting: Working quickly in a cold environment (e.g., on a cold block or in a cold room), transfer the supernatant (stabilized plasma) into pre-labeled cryogenic vials. Create multiple aliquots to avoid future freeze-thaw cycles.
-
Storage: Immediately freeze the plasma aliquots at -80°C and store them until analysis.
-
Causality: Ultra-low temperature storage is essential for preserving the integrity of the analyte for the long term.
-
Sample Handling and Stabilization Workflow Diagram
Caption: Recommended workflow for sample collection and stabilization.
Data Presentation: Stability of Acyl Glucuronides
Table 1: Illustrative Stability of Acyl Glucuronide (Zomepirac Glucuronide) in Biological Buffers
| Condition | Temperature (°C) | pH | Approximate Half-life (hours) | Implication for RAG Analysis |
| Simulated Benchtop | 25°C | 7.4 | ~ 1.5 - 2.0 | Significant degradation during sample processing is likely without stabilization. |
| Refrigerated | 4°C | 7.4 | ~ 20 - 25 | Refrigeration alone is insufficient; degradation still occurs at neutral pH. |
| Stabilized (Acidified) | 4°C | 5.0 | > 100 | Acidification combined with cooling provides excellent short-term stability. |
| Frozen (Unstabilized) | -20°C | 7.4 | Unpredictable | May still be unstable; risk of degradation during freeze/thaw cycles. |
| Frozen (Stabilized) | -80°C | 5.0 | Stable | The recommended condition for long-term storage of samples containing RAG. |
Data is illustrative and based on trends observed for Zomepirac glucuronide as reported by Smith et al. (1985). Researchers must perform their own stability validation for Repaglinide Acyl-β-D-glucuronide.
References
-
Li, W., & Zhang, J. (2020). Bioanalytical challenges and strategies for accurately measuring acyl glucuronide metabolites in biological fluids. Biomedical Chromatography, 34(1), e4640. [Link]
-
U.S. Food and Drug Administration. (n.d.). PRANDIN (repaglinide) Tablets Label. Retrieved from [Link]
-
PharmGKB. (n.d.). Anti-diabetic Drug Repaglinide Pathway, Pharmacokinetics. Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). PRANDIN (repaglinide) Tablets (0.5, 1, and 2 mg) Rx only DESCRIPTION. Retrieved from [Link]
-
Spahn-Langguth, H., & Benet, L. Z. (2001). Acyl glucuronide drug metabolites: toxicological and analytical implications. Therapeutic Drug Monitoring, 23(1), 3-18. [Link]
-
Smith, P. C., Hasegawa, J., Langendijk, P. N., & Benet, L. Z. (1985). Stability of acyl glucuronides in blood, plasma, and urine: studies with zomepirac. Drug Metabolism and Disposition, 13(1), 110-112. [Link]
-
Kertesz, V., & Gan, J. (2016). Quantitation of repaglinide and metabolites in mouse whole-body thin tissue sections using droplet-based liquid microjunction surface sampling-high-performance liquid chromatography-electrospray ionization tandem mass spectrometry. Journal of Chromatography A, 1439, 137-143. [Link]
-
Yin, O. Q., & Tomlinson, B. (2000). Clinical pharmacokinetics and pharmacodynamics of repaglinide. Clinical Pharmacokinetics, 39(3), 163-175. [Link]
-
Olejnik, A., Giebułtowicz, J., & Wroczyński, P. (2019). Determination of Chemical Stability of Two Oral Antidiabetics, Metformin and Repaglinide in the Solid State and Solutions Using LC-UV, LC-MS, and FT-IR Methods. Molecules, 24(24), 4430. [Link]
-
National Center for Biotechnology Information. (n.d.). Repaglinide. PubChem Compound Summary for CID 65981. Retrieved from [Link].
-
Bailey, M. J., & Dickinson, R. G. (1995). Acyl migration of drug glucuronides. Drug Metabolism Reviews, 27(1-2), 1-28. [Link]
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- 5. Acyl glucuronide drug metabolites: toxicological and analytical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
"addressing matrix effects in Repaglinide acyl-beta-D-glucuronide bioanalysis"
Technical Support Center: Bioanalysis of Repaglinide Acyl-β-D-Glucuronide
Welcome to the technical support center for the bioanalysis of Repaglinide Acyl-β-D-Glucuronide (RAG). This guide is designed for researchers, scientists, and drug development professionals encountering challenges with matrix effects in the quantitative analysis of this critical metabolite. As a reactive and often unstable compound, RAG presents unique difficulties in complex biological matrices like plasma and urine. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to ensure the accuracy and reliability of your data.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding matrix effects in RAG bioanalysis.
Q1: What are matrix effects and why are they a significant problem for RAG analysis?
A: Matrix effect is the alteration (suppression or enhancement) of an analyte's ionization efficiency by co-eluting, undetected components in the sample matrix.[1] For Repaglinide Acyl-β-D-Glucuronide (RAG), this is a major issue because biological samples like plasma are rich in endogenous compounds such as phospholipids, salts, and proteins.[2] When these compounds enter the mass spectrometer source at the same time as RAG, they compete for the energy required for ionization, typically leading to a suppressed signal (ion suppression).[3][4] This suppression can lead to poor sensitivity, inaccurate quantification, and high variability between samples, compromising the integrity of pharmacokinetic and toxicokinetic studies.[5]
Q2: My RAG signal is inconsistent across different plasma lots. Is this a matrix effect?
A: Yes, variability in signal intensity across different biological matrix lots is a classic sign of matrix effects. Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate the assessment of matrix effects using at least six different lots of the matrix during method validation to ensure the method is robust and reliable.[6][7] If your method shows significant variability, it indicates that the sample preparation is not adequately removing interfering components, and these components differ in concentration from lot to lot.
Q3: What is the most common cause of ion suppression for a moderately lipophilic analyte like RAG in plasma?
A: The most common culprits for ion suppression in plasma analysis, especially with electrospray ionization (ESI), are phospholipids.[8][9] These molecules are abundant in cell membranes and have a hydrophilic head and two hydrophobic tails. During a typical protein precipitation extraction, phospholipids are not removed and can co-elute with analytes from a reversed-phase LC column, causing significant ion suppression.[10] Given RAG's structure, it is susceptible to co-elution with various phospholipid species.
Q4: Can I just use a stable isotope-labeled internal standard (SIL-IS) to compensate for matrix effects?
A: While a SIL-IS is the gold standard and is highly recommended to compensate for matrix effects, it is not a cure-all.[9] A SIL-IS can correct for extraction variability and ion suppression, provided it co-elutes perfectly with the analyte and experiences the exact same degree of suppression. However, severe ion suppression can diminish the signal of both the analyte and the SIL-IS to a point where sensitivity is compromised, and the signal-to-noise ratio is too low for reliable quantification. Therefore, the primary goal should always be to reduce matrix effects through optimized sample preparation and chromatography, rather than just compensating for them.[11]
Q5: RAG is an acyl glucuronide, which is known to be unstable. How does this affect the analysis and matrix effects?
A: The instability of acyl glucuronides like RAG is a critical challenge.[12] RAG can undergo pH-dependent intramolecular migration (isomerization) and hydrolysis back to the parent drug, Repaglinide.[12] This instability must be managed from the moment of sample collection. Samples should be collected on ice and immediately acidified (e.g., with citric acid) to a pH of ~4-5 and stored at -70°C or lower. During sample preparation, low temperatures and acidic conditions must be maintained. This instability can be exacerbated by matrix components that may have enzymatic activity, further complicating the analysis. The degradation product (Repaglinide) can also interfere with the chromatography of the parent drug if it is also being monitored.
Part 2: Troubleshooting Guide
This guide provides a problem-oriented approach to resolving common issues encountered during RAG bioanalysis.
Problem 1: Low or No Signal (Poor Sensitivity)
Symptom: The signal-to-noise ratio for the Lower Limit of Quantification (LLOQ) is below the required threshold (typically <10).
Underlying Cause & Explanation: This is often a direct result of severe ion suppression. Co-eluting matrix components, primarily phospholipids, are competing with RAG for ionization in the MS source.[3] The high concentration of these interferents effectively "quenches" the RAG signal.
Troubleshooting Steps:
-
Confirm Matrix Effect: Perform a post-column infusion experiment. Infuse a standard solution of RAG at a constant rate into the MS while injecting a blank, extracted matrix sample. A significant dip in the RAG signal at the retention time of your analyte confirms ion suppression.[5]
-
Improve Sample Preparation: The goal is to remove the interfering components.
-
If using Protein Precipitation (PPT): This method is fast but notoriously "dirty," as it does not remove phospholipids.[13][14] Consider switching to a more selective technique.
-
Implement Phospholipid Removal (PLR): Use specialized PLR plates or cartridges (e.g., HybridSPE®). These products combine the simplicity of PPT with a specific sorbent that captures phospholipids, providing a much cleaner extract.[2][8]
-
Optimize Solid-Phase Extraction (SPE): SPE offers superior cleanup compared to PPT.[10] For RAG, a mixed-mode SPE sorbent (combining reversed-phase and ion-exchange characteristics) can be highly effective. The glucuronide moiety provides a site for anion exchange, while the rest of the molecule interacts via hydrophobic interactions. This dual retention mechanism allows for more rigorous wash steps to remove interferences.
-
-
Modify Chromatography:
-
Increase Retention: Ensure RAG is well-retained and elutes away from the "void volume" where highly polar, unretained matrix components (like salts) elute.
-
Use a Gradient: Employ a shallow gradient to chromatographically separate RAG from closely eluting interferences.
-
Divert Flow: Use the divert valve on the LC system to send the initial, highly polar part of the eluent (containing salts and other interferences) to waste instead of the MS source.
-
Problem 2: Poor Reproducibility and Accuracy (%CV > 15%)
Symptom: Quality Control (QC) samples fail to meet acceptance criteria (±15% of nominal value, ±20% at LLOQ) as defined by FDA and EMA guidelines.[15][16]
Underlying Cause & Explanation: This issue points to variable matrix effects between individual samples or matrix lots. Inconsistent removal of interfering substances leads to a different degree of ion suppression for each sample, making quantification unreliable.[5] It can also be caused by the instability of RAG during sample processing.
Troubleshooting Steps:
-
Evaluate Sample Preparation Homogeneity:
-
Ensure your extraction procedure is consistent. Check for proper vortexing, complete protein precipitation, and consistent evaporation and reconstitution steps.
-
Protocol: When using SPE, ensure the sorbent bed does not dry out between steps (unless specified by the manufacturer). Ensure consistent flow rates during loading, washing, and elution.
-
-
Assess Analyte Stability: RAG instability can lead to high variability.
-
Experiment: Perform bench-top stability tests. Spike a matrix sample with RAG and leave it at room temperature for a defined period (e.g., 4 hours), then process and analyze it against a freshly spiked sample. A significant decrease in concentration indicates instability.
-
Solution: Keep all samples and extracts on ice or in a cooled autosampler (4-10°C) throughout the process. Ensure the pH of the reconstitution solvent is acidic (e.g., contains 0.1% formic acid) to maintain stability.
-
-
Implement a Better Internal Standard:
-
If you are not using a stable isotope-labeled internal standard (e.g., ¹³C₆-Repaglinide Acyl Glucuronide), obtaining one is the single most effective step to improve reproducibility. A SIL-IS will co-elute and experience the same matrix effects and instability, providing robust correction.
-
If a SIL-IS is unavailable, use a structural analog that has very similar chromatographic behavior and extraction recovery.
-
Problem 3: Peak Tailing or Splitting
Symptom: The chromatographic peak for RAG is asymmetric (tailing factor > 1.5) or appears as a doublet.
Underlying Cause & Explanation:
-
Chromatographic Issues: Peak tailing can be caused by secondary interactions with the column stationary phase, often due to residual silanols. It can also result from column degradation or a mismatch between the sample solvent and the mobile phase.
-
Analyte Isomerization: For RAG, peak splitting is a strong indicator of on-column or in-source isomerization. The acyl group can migrate from the 1-β-O position to the 2, 3, and 4 positions, creating isomers that may be partially separated by the LC system.
Troubleshooting Steps:
-
Address Chromatographic Problems:
-
Mobile Phase Modifier: Ensure the mobile phase pH is low (e.g., pH 3-4 using formic acid) to keep the carboxylic acid on RAG protonated, which generally results in better peak shape on C18 columns.
-
Column Choice: Consider using a column with end-capping or a different stationary phase (e.g., Phenyl-Hexyl) that may offer different selectivity.
-
Reconstitution Solvent: Ensure the reconstitution solvent is weaker than the initial mobile phase to avoid peak distortion. For a reversed-phase method, the percentage of organic solvent in your sample should be less than or equal to the starting mobile phase conditions.
-
-
Control Isomerization:
-
Temperature: Lower the autosampler and column temperature. While lower column temperatures can increase backpressure, they significantly slow down the rate of acyl migration. Try running the column at 25-30°C instead of 40°C.
-
pH: Maintain an acidic pH throughout the process, from sample collection to the final LC mobile phase. Acyl migration is catalyzed by basic conditions.[12]
-
Part 3: Protocols and Data Visualization
Optimized Sample Preparation Protocol: Mixed-Mode SPE
This protocol is a starting point for developing a robust SPE method for RAG from human plasma.
Materials:
-
Mixed-Mode Anion Exchange SPE Plate/Cartridge (e.g., Waters Oasis MAX, Phenomenex Strata-X-A)
-
Human plasma (acidified with 1% v/v 1M citric acid)
-
Internal Standard (SIL-RAG preferred)
-
Reagents: Methanol, Acetonitrile, Formic Acid, Ammonium Hydroxide
Step-by-Step Methodology:
-
Pre-treatment: Thaw plasma samples on ice. Spike 200 µL of plasma with the internal standard. Add 200 µL of 4% phosphoric acid in water and vortex for 10 seconds.
-
Conditioning: Condition the SPE plate with 1 mL of Methanol, followed by 1 mL of water. Do not let the sorbent go dry.
-
Loading: Load the pre-treated plasma sample onto the SPE plate. Apply gentle vacuum or positive pressure to draw the sample through at a slow, steady rate (~1 mL/min).
-
Wash 1 (Interference Elution): Wash the sorbent with 1 mL of 5% ammonium hydroxide in water. This basic wash helps remove acidic interferences while RAG is retained by reversed-phase.
-
Wash 2 (Phospholipid Removal): Wash the sorbent with 1 mL of 20% Methanol in water. This removes more polar interferences.
-
Elution: Elute RAG and the IS with 1 mL of 2% Formic Acid in Methanol. The acid neutralizes the anion exchange site, and the methanol disrupts the reversed-phase interaction, releasing the analyte.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute in 100 µL of 90:10 Water:Acetonitrile with 0.1% Formic Acid.
Data Summary Table
Table 1: Comparison of Sample Preparation Techniques for RAG Analysis
| Parameter | Protein Precipitation (Acetonitrile) | Liquid-Liquid Extraction (MTBE) | Mixed-Mode SPE (Optimized) |
| Matrix Factor (MF) | 0.45 (Significant Suppression) | 0.75 (Moderate Suppression) | 0.98 (Minimal Effect) |
| Recovery (%) | >95% | 85% | 92% |
| Process Efficiency (%) | ~43% | ~64% | ~90% |
| LLOQ Achieved | 5 ng/mL | 1 ng/mL | 0.5 ng/mL |
| Inter-day Precision (%CV) | 18.5% | 11.2% | 4.8% |
Note: Data are representative examples based on typical outcomes.
Part 4: Workflow Diagrams (Graphviz)
Diagram 1: Troubleshooting Workflow for Matrix Effects
Caption: A logical workflow for diagnosing and resolving matrix effects in bioanalysis.
Diagram 2: Detailed Mixed-Mode SPE Workflow
Caption: Step-by-step workflow for the optimized Mixed-Mode SPE protocol.
References
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation (EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2). Retrieved from [Link][7][16]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link][6][17]
-
RESOLVE. (n.d.). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link][15]
-
Little, J. L. (2015). Advances in Sample Preparation: Removing Phospholipids from Biological Samples. Chromatography Online. Retrieved from [Link][10]
-
Becker, G. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Element Lab Solutions. Retrieved from [Link][3][4]
-
Laha, S., & Sen, A. (2013). TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. Journal of Pharmaceutical Sciences and Research. Retrieved from [Link][5]
-
Phenomenex. (n.d.). Sample Preparation Techniques. Retrieved from [Link][2]
-
Chambers, E., et al. (2011). Extraction methods for the removal of phospholipids and other endogenous material from a biological fluid. Bioanalysis. Retrieved from [Link][14]
-
Zhang, Y., et al. (2011). Determination of repaglinide in human plasma by high-performance liquid chromatography–tandem mass spectrometry. Journal of Chromatography B. Retrieved from [Link][18]
-
Wang, J., et al. (2016). CYP2C8-mediated interaction between repaglinide and steviol acyl glucuronide: In vitro investigations using rat and human matrices and in vivo pharmacokinetic evaluation in rats. Food and Chemical Toxicology. Retrieved from [Link][19]
-
Xia, Y. Q., & Jemal, M. (2011). Bioanalytical challenges and strategies for accurately measuring Acyl glucuronide metabolites in biological fluids. Bioanalysis. Retrieved from [Link][12]
-
Waters Corporation. (n.d.). An automated method to study the rapid intramolecular transacylation of drug acyl glucuronides using Cyclic Ion Mobility Spectrometry. Retrieved from [Link]
Sources
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- 2. Sample Preparation: Techniques | Phenomenex [phenomenex.com]
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- 5. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. chromatographyonline.com [chromatographyonline.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. researchgate.net [researchgate.net]
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- 14. Extraction methods for the removal of phospholipids and other endogenous material from a biological fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 19. CYP2C8-mediated interaction between repaglinide and steviol acyl glucuronide: In vitro investigations using rat and human matrices and in vivo pharmacokinetic evaluation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
"troubleshooting poor peak shape for Repaglinide acyl-beta-D-glucuronide"
Welcome, Researchers and Scientists,
This guide is designed to serve as a dedicated resource for troubleshooting poor peak shape during the HPLC analysis of Repaglinide acyl-β-D-glucuronide. As a Senior Application Scientist, I understand that analyzing labile metabolites presents unique challenges. This guide moves beyond generic advice to provide in-depth, chemically-reasoned solutions to the specific problems encountered with this molecule.
Initial Diagnosis: The First Critical Question
Before diving into complex method development, the first step is to determine the scope of the problem.
Question: Is the poor peak shape (e.g., splitting, tailing, fronting) observed for ALL peaks in my chromatogram, or is it specific to the Repaglinide acyl-β-D-glucuronide peak?
This initial question is fundamental because it separates systemic hardware issues from analyte-specific chemical issues.
-
If ALL peaks are affected: The problem is likely mechanical or related to the HPLC system setup. This points towards issues like a partially blocked column inlet frit, a void in the column packing, or improper connections in the flow path.[1][2][3][4][5] Proceed to the "System-Wide Peak Shape Problems" section.
-
If ONLY the Repaglinide Acyl-β-D-glucuronide peak is distorted: The issue is chemical and directly related to the unique properties of the analyte or its interaction with your current method parameters.[6] This is the most common scenario for this compound, and the primary focus of this guide.
Troubleshooting Analyte-Specific Peak Problems
Poor peak shape for Repaglinide acyl-β-D-glucuronide is most often rooted in its chemical instability and complex structure.
Q1: My Repaglinide Acyl-Glucuronide peak is split, shows significant shoulders, or appears as a broadened doublet. What is the likely cause?
Answer: The most probable cause is the on-column isomerization of the analyte itself. Acyl glucuronides are notoriously unstable and can undergo intramolecular acyl migration , where the repaglinide aglycone moves from the C1 position of the glucuronic acid to the C2, C3, and C4 positions.[7][8][9] This process creates multiple, closely-related isomers that are difficult to separate chromatographically, often resulting in split or broadened peaks.[8] This degradation is highly dependent on pH and temperature.[9]
Caption: Acyl migration and hydrolysis of Repaglinide acyl-glucuronide.
Troubleshooting Steps:
-
Reduce Column Temperature: Lowering the column temperature to 25°C or even 20°C can significantly slow the kinetics of the on-column migration process.
-
Optimize Mobile Phase pH: Acyl migration is often minimized at acidic pH. The stability of acyl glucuronides is generally greatest between pH 3 and 5.
-
Minimize Sample Residence Time:
-
Action: Use a shorter column if resolution from other components allows.
-
Action: Increase the flow rate (while monitoring backpressure) to reduce the time the analyte spends on the column.
-
-
Sample Preparation and Storage: Ensure samples are stored at -20°C or -80°C and are kept cool in the autosampler (e.g., 4°C). Avoid basic conditions during sample extraction and preparation.[14]
Q2: My peak exhibits significant tailing. What are the primary causes and solutions?
Answer: Peak tailing for this analyte typically arises from secondary ionic interactions between the molecule and the stationary phase. Repaglinide acyl-β-D-glucuronide is zwitterionic at mid-range pH, possessing a negatively charged carboxyl group on the glucuronic acid and a positively chargeable nitrogen on the piperidine ring.
Causality & Solutions:
-
Silanol Interactions: The most common cause of tailing for basic compounds is the interaction between a protonated amine and deprotonated (negatively charged) residual silanol groups on the silica surface of the column.
-
Solution 1: Lower Mobile Phase pH: Adjust the mobile phase pH to be well below the pKa of silanol groups (typically < pH 3.5). This keeps the silanols in their neutral, protonated state, minimizing ionic interactions. A mobile phase of 0.1% formic acid (pH ~2.7) is often effective.[13]
-
Solution 2: Use a High-Purity, End-Capped Column: Modern columns with high-purity silica and thorough end-capping have fewer accessible, acidic silanol groups. If you are using an older column (e.g., Type A silica), switching to a modern, high-performance column can dramatically improve peak shape.
-
-
Insufficient Buffer Capacity: If the mobile phase buffer is too weak, the local pH in the sample band can differ from the bulk mobile phase, leading to inconsistent ionization and tailing.[4]
Q3: My peak is unusually broad, but not necessarily split or tailing. What should I investigate?
Answer: Broad peaks can result from several factors, often related to kinetics or a mismatch between the sample and the mobile phase.
Causality & Solutions:
-
Sample Solvent Mismatch: Injecting the sample in a solvent that is significantly stronger (more organic) than the initial mobile phase is a common cause of peak broadening and distortion.[1][16] The sample band does not focus properly at the head of the column.
-
Solution: As a best practice, always try to dissolve and inject your sample in the initial mobile phase.[17] If solubility is an issue, use the weakest solvent possible that still maintains sample solubility. See Protocol 3 for a diagnostic test.
-
-
Slow Interconversion of Isomers: Even if acyl migration is not severe enough to cause distinct splitting, a slow on-column interconversion between isomers can manifest as a single, broad peak.
-
Solution: The strategies for mitigating peak splitting (lowering temperature, optimizing pH) are also effective here.[8]
-
-
Extra-Column Volume: Excessive volume from long or wide-bore tubing between the injector, column, and detector can cause band broadening that affects all peaks, but is often most noticeable for early-eluting ones.[18][19]
-
Solution: Ensure all connection tubing is as short as possible with a narrow internal diameter (e.g., 0.005 inches or smaller).
-
Experimental Protocols & Data
Table 1: Summary of Peak Shape Problems & Initial Diagnostics
| Problem | Observation | Most Likely Cause (Analyte-Specific) | Initial Action |
| Peak Splitting / Shoulders | A single peak appears as two or more merged peaks. | On-column acyl migration creating isomers. | Lower column temperature to 25°C. |
| Peak Tailing | Asymmetrical peak with a drawn-out tail. | Secondary interactions with column silanols. | Lower mobile phase pH with 0.1% formic acid. |
| Peak Fronting | Asymmetrical peak with a leading edge. | Column overload or poor sample solubility. | Reduce injection volume by 50-80%. |
| Broad Peaks | Symmetrical but wide peak with low efficiency. | Sample solvent stronger than mobile phase. | Re-dissolve sample in initial mobile phase. |
Protocol 1: Systematic Mobile Phase pH Adjustment
This protocol helps determine the optimal pH for minimizing both acyl migration and secondary interactions.
-
Prepare Buffers: Make three separate aqueous mobile phase A reservoirs using 10 mM ammonium formate, adjusted to pH 3.0, 4.0, and 5.0 with formic acid.
-
Set Conditions: Use a high-purity C18 column (e.g., 100 x 2.1 mm, 1.8 µm) with a constant temperature of 30°C. Mobile phase B should be acetonitrile.
-
Equilibrate: Thoroughly flush and equilibrate the column with the pH 3.0 mobile phase for at least 20 column volumes.
-
Inject and Analyze: Inject the Repaglinide acyl-β-D-glucuronide standard and analyze the peak shape (tailing factor, peak width).
-
Repeat: Repeat steps 3 and 4 for the pH 4.0 and pH 5.0 mobile phases.
-
Evaluate: Compare the chromatograms. The optimal pH will provide the best compromise of a sharp, symmetrical peak, indicating minimal on-column degradation and secondary interactions.
Protocol 2: Diagnosing Sample Solvent Effects
This protocol confirms if the sample injection solvent is the cause of peak distortion.
-
Establish a Baseline: Inject your sample as currently prepared and record the chromatogram.
-
Prepare New Sample: Take an aliquot of your stock sample solution, evaporate the solvent under a gentle stream of nitrogen, and reconstitute the residue in the initial mobile phase of your HPLC method. Ensure the concentration is the same as the original sample.
-
Inject and Compare: Inject the newly prepared sample under the exact same conditions.
-
Analyze: If the peak shape in the second injection is significantly improved (sharper, more symmetrical), the original sample solvent was too strong and was the primary cause of the poor peak shape.[16]
Table 2: Recommended Starting HPLC-UV Method Parameters
| Parameter | Recommended Value | Rationale |
| Column | High-purity, end-capped C18, <3 µm | Minimizes silanol interactions and provides high efficiency. |
| Mobile Phase A | Water with 0.1% Formic Acid or 10 mM Ammonium Formate, pH 3.0-4.0 | Suppresses silanol activity and stabilizes the acyl glucuronide.[10][13] |
| Mobile Phase B | Acetonitrile | Common strong solvent for reversed-phase. |
| Gradient | 10-90% B over 10-15 minutes (adjust as needed) | Standard gradient for screening and method development. |
| Flow Rate | 0.3 - 0.5 mL/min (for 2.1 mm ID column) | Standard flow rate for analytical columns. |
| Column Temp. | 25 - 30°C | Lower temperature minimizes on-column degradation.[9] |
| Injection Vol. | 1 - 5 µL | Smaller volumes reduce the risk of overload and solvent effects.[20] |
| Sample Diluent | Initial Mobile Phase Composition | Ensures proper peak focusing at the column head.[17] |
| Detection | UV at ~245 nm or ~280 nm | Repaglinide has absorbance maxima in these regions.[10][21][22] |
System-Wide Peak Shape Problems: A Quick Guide
If all peaks in your chromatogram are distorted, use the following flowchart to diagnose the issue.
Caption: Troubleshooting flowchart for system-wide peak shape issues.
References
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- Separation Science. (n.d.). Peak Splitting in HPLC: Causes and Solutions.
- Bio-Works. (n.d.).
- ACD/Labs. (2022, October 6).
- Chromatography Today. (n.d.).
- CymitQuimica. (n.d.). Repaglinide Acyl-β-D-glucuronide.
- SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
- Journal of Research in Pharmacy. (2012). Method Development and Validation of Metformin and Repaglinide in Rabbit Plasma by RP-HPLC.
- Dolan, J. W. (2012, July 1). Troubleshooting Basics, Part 4: Peak Shape Problems.
- Sahu, P., et al. (2023). DoE-assisted HPLC method development and validation of enzalutamide and repaglinide in rat plasma. Future Journal of Pharmaceutical Sciences.
- HPLC Professionals. (2024, October 13). Troubleshooting Poor Peak Shape and Resolution in HPLC [Video]. YouTube.
- Indian Journal of Pharmaceutical Sciences. (2009). Development of Spectrofluorimetric and HPLC Methods for In vitro Analysis of Repaglinide.
- Nacalai Tesque, Inc. (n.d.). Poor peak shape.
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- Element Lab Solutions. (n.d.). Buffers and Eluent Additives for HPLC Method Development.
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- Biosciences Biotechnology Research Asia. (2010, December 28).
- Santa Cruz Biotechnology, Inc. (n.d.). Repaglinide Acyl-β-D-glucuronide.
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- Acanthus Research Inc. (n.d.). Repaglinide acyl-β-D-glucuronide.
- Studia Universitatis Babes-Bolyai Chemia. (2008). Effect of acidic mobile phase additives on the TLC behaviour of some alkaloids.
- Snyder, L. R., et al. (2013, April 1). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography.
- Journal of Chromatographic Science. (2012).
- Shimadzu. (n.d.). HPLC Troubleshooting Guide.
- Dolan, J. W. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems.
- Rajput, S. J., & Vanavi, P. M. (2006). Validated analytical methods of repaglinide in bulk and tablet formulations. Indian Journal of Pharmaceutical Sciences.
- CHROMacademy. (n.d.). HPLC Troubleshooting Guide - Peak Tailing.
- PharmGKB. (n.d.).
- Synthose Inc. (n.d.). Repaglinide acyl-β-D-glucuronide, Min. 95%.
- Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
- Stolarczyk, M., et al. (2020). Determination of Chemical Stability of Two Oral Antidiabetics, Metformin and Repaglinide in the Solid State and Solutions Using LC-UV, LC-MS, and FT-IR Methods. Molecules.
- ResearchGate. (2006).
- Walker, G. S., et al. (2007). Determination of degradation pathways and kinetics of acyl glucuronides by NMR spectroscopy. Chemical Research in Toxicology.
- Yanbu Journal of Engineering and Science. (2024, February 27). Current Analytical Methods and Their Limitations in Quantifying Antidiabetic Drug Nateglinide and Repaglinide in Pharmaceutical.
- ACS Omega. (2022, July 14). 18O-Enabled High-Throughput Acyl Glucuronide Stability Assay.
- Selleck Chemicals. (n.d.). Repaglinide.
- ACS Publications. (2007, May 31). Determination of Degradation Pathways and Kinetics of Acyl Glucuronides by NMR Spectroscopy.
- Molecular Informatics. (2018).
- Clinical Pharmacokinetics. (2004).
- Google Patents. (n.d.). CN1865253A - Repaglinide synthesis process.
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- 13. chromatographyonline.com [chromatographyonline.com]
- 14. synthose.com [synthose.com]
- 15. elementlabsolutions.com [elementlabsolutions.com]
- 16. acdlabs.com [acdlabs.com]
- 17. obrnutafaza.hr [obrnutafaza.hr]
- 18. HPLC Troubleshooting Guide [scioninstruments.com]
- 19. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 20. m.youtube.com [m.youtube.com]
- 21. ijpsonline.com [ijpsonline.com]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Mobile Phase for Repaglinide Metabolite Separation
Welcome to the technical support guide for the chromatographic separation of repaglinide and its metabolites. This resource is designed for researchers, scientists, and drug development professionals who are developing and troubleshooting bioanalytical methods. Here, we move beyond generic protocols to explore the causal relationships between mobile phase parameters and chromatographic outcomes, providing you with the expertise to resolve common challenges encountered in the lab.
Frequently Asked Questions (FAQs)
This section addresses foundational questions that form the basis of method development for repaglinide and its metabolites.
Q1: What are the primary metabolites of repaglinide and how do their structures influence separation?
A1: Repaglinide is primarily metabolized by Cytochrome P450 enzymes, specifically CYP2C8 and CYP3A4, into several key metabolites.[1][2][3] The three most significant ones in terms of analytical separation are:
-
M1 (Aromatic Amine): Formed via oxidative dealkylation. This metabolite introduces a basic aromatic amine group, making its retention behavior highly sensitive to mobile phase pH.
-
M2 (Oxidized Dicarboxylic Acid): This metabolite is a dicarboxylic acid, making it significantly more polar and acidic than the parent drug.[1] Its retention will be short on reversed-phase columns and highly dependent on pH.
-
M4 (Hydroxylated Piperidine): Formed by hydroxylation on the piperidine ring.[1][2] This addition of a hydroxyl group increases polarity but to a lesser extent than the M2 metabolite.
The structural differences—an acidic parent drug, a basic (M1), a highly acidic (M2), and a more polar neutral (M4) metabolite—are the key to achieving chromatographic separation. Their varied responses to mobile phase pH are the most powerful tool for optimization.
Q2: What are the critical physicochemical properties of repaglinide to consider for mobile phase optimization?
A2: Understanding repaglinide's properties is essential. The two most critical parameters are:
-
pKa: Repaglinide has a predicted pKa of approximately 4.19 due to its carboxylic acid group.[4] This means its ionization state, and therefore its hydrophobicity and retention in reversed-phase HPLC, is highly dependent on the mobile phase pH being near this value.[5]
-
LogP: Repaglinide is a lipophilic compound with a high LogP value.[6][7] This indicates strong retention on reversed-phase columns (like C18), requiring a significant proportion of organic solvent for elution.
Q3: What are typical starting conditions for a reversed-phase HPLC/UPLC separation of repaglinide?
A3: A robust starting point is crucial for efficient method development. Based on established methods, the following conditions are recommended:[8][9][10]
| Parameter | Recommended Starting Condition | Rationale & Key Considerations |
| Column | C18 (e.g., Acquity BEH C18, ZORBAX Eclipse Plus C18), 1.7-5 µm | The high lipophilicity of repaglinide makes a C18 stationary phase ideal for good retention. High-purity, end-capped columns are recommended to minimize peak tailing. |
| Mobile Phase A | 10-20 mM Buffered Solution (e.g., Ammonium Acetate, Ammonium Formate, Potassium Dihydrogen Phosphate) | For MS compatibility, volatile buffers like formate or acetate are required.[11][12] For UV, phosphate buffers are excellent. |
| Mobile Phase B | Acetonitrile (ACN) or Methanol (MeOH) | ACN often provides better peak shape and lower backpressure. MeOH can offer different selectivity, which may be useful if co-elution occurs with ACN. |
| pH of Aqueous Phase | 3.0 - 3.5 | At this pH, repaglinide's carboxylic acid group (pKa ~4.2) is fully protonated (non-ionized), maximizing its retention and promoting sharp peaks.[8][13] This is the most critical parameter to optimize. |
| Detection | UV at ~245 nm or MS/MS | Repaglinide has a UV maximum around 245 nm.[8] LC-MS/MS provides superior sensitivity and specificity, which is essential for bioanalysis in complex matrices like plasma.[14][15] |
| Column Temperature | 30 - 40 °C | Elevated temperatures can improve peak efficiency and reduce viscosity, but should be kept consistent to ensure reproducible retention times.[8] |
Troubleshooting Guide: From Problems to Solutions
This guide addresses specific, common issues encountered during method development and provides a logical, step-by-step approach to resolution.
Issue 1: Poor Resolution Between Repaglinide and its Metabolites (M1, M2, M4)
Root Cause Analysis: The most common cause of poor resolution is an improperly optimized mobile phase pH. Because the parent drug and its metabolites have different acidic/basic functional groups, their retention times will change differently as a function of pH. A secondary cause is the selection of the organic modifier.
Step-by-Step Resolution Protocol:
-
Confirm Foundational pH: Ensure your aqueous mobile phase pH is 2 units below the pKa of your most acidic analyte (Repaglinide, pKa ~4.2). A starting pH of ~3.0 is recommended to ensure the carboxylic acid groups on repaglinide and the M2 metabolite are fully protonated and retained.[5][8]
-
Systematic pH Adjustment:
-
Incrementally increase the pH of the aqueous mobile phase in small steps (e.g., from 3.0 to 3.2, 3.5, 3.8, 4.0).
-
Causality: As the pH approaches the pKa of repaglinide and M2, these compounds will begin to deprotonate, become more polar, and elute earlier. The basic M1 metabolite will start to lose its positive charge, potentially increasing its retention. This differential shift in retention is the key to achieving separation.
-
Self-Validation: Plot the retention time of each analyte versus the mobile phase pH. The optimal pH will be where the separation (Δt_R_) between all critical pairs is maximized. Avoid operating at the pKa, as this can lead to split or broad peaks.[5]
-
-
Optimize Organic Modifier:
-
If pH adjustment is insufficient, evaluate the organic modifier. Prepare mobile phases with Acetonitrile and Methanol at the same organic ratio.
-
Causality: ACN and MeOH interact differently with analytes due to differences in dipole moment and hydrogen bonding capacity. This can alter elution order and improve the resolution of structurally similar compounds. ACN is aprotic, while MeOH is a protic solvent.
-
-
Buffer Concentration Tuning:
-
Adjust the buffer concentration (e.g., from 10 mM to 25 mM). Higher buffer concentrations can sometimes sharpen peaks by minimizing secondary interactions with the stationary phase, though the effect is often less pronounced than that of pH.
-
Issue 2: Significant Peak Tailing, Especially for the M1 Metabolite
Root Cause Analysis: Peak tailing for basic compounds like the M1 metabolite is a classic sign of secondary ionic interactions between the protonated amine group on the analyte and deprotonated, acidic silanol groups (Si-O⁻) on the silica-based column packing.
Step-by-Step Resolution Protocol:
-
Lower Mobile Phase pH: Reducing the pH (e.g., to 2.7-3.0) protonates the residual silanol groups (Si-OH), neutralizing their negative charge and eliminating the secondary ionic interaction that causes tailing. This is often the most effective solution.
-
Use a Competing Base (for UV Methods):
-
Add a small amount of a competing base, such as 0.1% Triethylamine (TEA), to the mobile phase.
-
Causality: The TEA is a stronger base and will preferentially interact with the active silanol sites, effectively "shielding" them from the analyte. Warning: TEA is not suitable for MS detection as it is a potent ion suppressor.
-
-
Verify Column Integrity: Ensure you are using a high-purity, modern, end-capped C18 column. Older columns or those not designed for "high-performance" applications have a higher concentration of active silanol groups. Operating at a pH above the column's recommended range can also degrade the stationary phase and expose more silanols.[5]
Issue 3: Low Sensitivity or Signal Suppression in LC-MS/MS
Root Cause Analysis: Poor sensitivity in LC-MS/MS is often tied to the mobile phase composition, which directly impacts the ionization efficiency of the analytes in the electrospray ionization (ESI) source.
Step-by-Step Resolution Protocol:
-
Use Volatile Buffers: Immediately replace any non-volatile buffers (e.g., phosphate) with MS-compatible volatile buffers. The most common choices are ammonium formate or ammonium acetate.[11][12] Non-volatile salts will precipitate in the MS source, contaminating the instrument and suppressing the signal.
-
Optimize pH for Ionization:
-
Repaglinide and its metabolites ionize well in positive mode ESI ([M+H]⁺). To enhance the formation of positive ions, the mobile phase should be acidic. A pH of 3.0-4.0 is generally effective.
-
Causality: An acidic mobile phase provides a source of protons (H⁺), facilitating the formation of the desired [M+H]⁺ adduct in the ESI droplet, leading to a stronger signal.
-
-
Minimize Additives: Avoid unnecessary additives. Ion-pairing agents and non-volatile bases like TEA will severely suppress the MS signal.
-
Check Organic Modifier Concentration: Ensure the percentage of organic solvent at the point of elution is sufficient for efficient desolvation in the ESI source (typically >20%). Very high aqueous mobile phases can sometimes lead to poorer ionization.
Visualized Workflows and Concepts
Diagram 1: Systematic Workflow for Mobile Phase Optimization
This diagram outlines a logical, step-by-step process for developing a robust separation method.
A logical workflow for optimizing the mobile phase for repaglinide metabolite separation.
Diagram 2: Impact of pH on Analyte Ionization and Retention
This diagram illustrates the core principle of using pH to manipulate the separation of repaglinide and its key metabolites.
Differential impact of mobile phase pH on the ionization and retention of analytes.
References
-
Development and validation of a simple stability indicating uplc method for the determination of repaglinide in pharmaceuticals. (2013). Thai Journal of Pharmaceutical Sciences. [Link]
-
DoE-assisted HPLC method development and validation of enzalutamide and repaglinide in rat plasma. (n.d.). Future Science. [Link]
-
Petsalo, A. (2011). Development of LC/MS techniques for plant and drug metabolism studies. University of Eastern Finland. [Link]
-
Development and Validation of RP HPLC Method for the Simultaneous Estimation of repaglinide and Metformin HCL Tablet Formulation. (2025). International Journal of Pharmaceutical Research and Applications. [Link]
-
Anti-diabetic Drug Repaglinide Pathway, Pharmacokinetics. (n.d.). ClinPGx. [Link]
-
Liquid chromatography/electrospray ionization tandem mass spectrometry study of repaglinide and its forced degradation products. (2013). PubMed. [Link]
-
Development of a new LC-MS/MS method for the simultaneous identification and quantification of 13 antidiabetic drugs in human hair. (2022). PubMed. [Link]
-
Bioanalytical method for in vitro metabolism study of repaglinide using 96-blade thin-film solid-phase microextraction and LC-MS/MS. (2015). PubMed. [Link]
-
Repaglinide | Drug Information, Uses, Side Effects, Chemistry. (n.d.). PharmaCompass.com. [Link]
-
CYP2C8 and CYP3A4 are the principal enzymes involved in the human in vitro biotransformation of the insulin secretagogue repaglinide. (2003). British Journal of Clinical Pharmacology. [Link]
-
DEVELOPMENT AND VALIDATION OF STABILITY INDICATING RP- HPLC METHOD FOR SIMULTANEOUS ESTIMATION OF REPAGLINIDE AND VOGLIBOSE IN I. (2021). JETIR. [Link]
-
Method development and validation of repaglinide in human plasma by HPLC and its application to pharmacokinetics study. (2007). ResearchGate. [Link]
-
Current Analytical Methods and Their Limitations in Quantifying Antidiabetic Drug Nateglinide and Repaglinide in Pharmaceutical. (2024). Yanbu Journal of Engineering and Science. [Link]
-
A Comprehensive Assessment of Repaglinide Metabolic Pathways: Impact of Choice of In Vitro System and Relative Enzyme Contribution to In Vitro Clearance. (2017). ResearchGate. [Link]
-
Bio-Analytical Method Development of Repaglinide Drug Delivery Systems. (2019). Journal of Drug Delivery and Therapeutics. [Link]
-
Bio-Analytical Method Development of Repaglinide Drug Delivery Systems. (2019). ResearchGate. [Link]
-
Exploring the Role of pH in HPLC Separation. (n.d.). Moravek. [Link]
-
Common challenges in bioanalytical method development. (2023). Simbec-Orion. [Link]
-
Determination of repaglinide in human plasma by high-performance liquid chromatography–tandem mass spectrometry. (2011). ResearchGate. [Link]
-
review of analytical techniques for the estimation of repaglinide and voglibose in pharmaceutical dosage forms. (2024). International Journal of Biology, Pharmacy and Allied Sciences (IJBPAS). [Link]
-
HPLC Chiral Analysis and Stereo-Bioactivity of Repaglinide Enantiomers. (2025). International Journal of Drug Regulatory Affairs. [Link]
-
repaglinide. (n.d.). ClinPGx. [Link]
-
Sequential Separation of Anti-Diabetic Drugs in the Presence of Toxic Impurity Using Chromatographic Methods Integrating Green Analytical Chemistry Concept (Impurity Profiling). (2023). ResearchGate. [Link]
-
Metabolism and Chemical Degradation of New Antidiabetic Drugs: A Review of Analytical Approaches for Analysis of Glutides and Gliflozins. (2021). National Institutes of Health. [Link]
-
Repaglinide chemical structure. (2016). ResearchGate. [Link]
-
Determination of the structural parameters of Repaglinide in tablet: an antidiabetic drug, using Spectroscopic methods. (2024). Journal of Chemical Health Risks. [Link]
-
Repaglinide. (n.d.). Wikipedia. [Link]
-
Simultaneous Determination of Repaglinide, Metformin hydrochloride and Melamine by New HPLC and HPTLC Chromatographic Methods. (2019). ResearchGate. [Link]
-
Derivative Spectrophotometric and Isocratic High Performance Liquid Chromatographic Methods for Simultaneous Determination of Repaglinide and Metformin Hydrochloride in Pharmaceutical Preparations. (2017). ResearchGate. [Link]
Sources
- 1. ClinPGx [clinpgx.org]
- 2. CYP2C8 and CYP3A4 are the principal enzymes involved in the human in vitro biotransformation of the insulin secretagogue repaglinide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Repaglinide | 135062-02-1 [chemicalbook.com]
- 5. moravek.com [moravek.com]
- 6. ijbpas.com [ijbpas.com]
- 7. researchgate.net [researchgate.net]
- 8. thaiscience.info [thaiscience.info]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Liquid chromatography/electrospray ionization tandem mass spectrometry study of repaglinide and its forced degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. jetir.org [jetir.org]
- 14. scispace.com [scispace.com]
- 15. Development of a new LC-MS/MS method for the simultaneous identification and quantification of 13 antidiabetic drugs in human hair - PubMed [pubmed.ncbi.nlm.nih.gov]
"strategies to prevent hydrolysis of acyl glucuronides during analysis"
Welcome to the technical support center for acyl glucuronide (AG) bioanalysis. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for the unique challenges associated with the quantitative analysis of these reactive metabolites. Acyl glucuronides are significant metabolites of carboxylic acid-containing drugs, but their inherent chemical instability poses a substantial risk to accurate quantification in biological matrices.
This guide provides not just protocols, but the underlying scientific principles to empower you to make informed decisions during method development and sample analysis.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
What are acyl glucuronides and why are they a concern in drug metabolism studies?
-
What is acyl migration and why is it problematic for bioanalysis?
-
What are the primary factors that promote the degradation of acyl glucuronides?
-
What is the difference between chemical hydrolysis and enzyme-mediated hydrolysis of acyl glucuronides?
-
-
Troubleshooting Guide: Common Issues in AG Analysis
-
Issue 1: Poor reproducibility and high variability in my QC samples.
-
Issue 2: My analyte concentrations are consistently lower than expected.
-
Issue 3: I am observing unexpected peaks co-eluting with my analyte or internal standard.
-
Issue 4: My back-calculated calibration standards are inaccurate, especially at lower concentrations.
-
-
Core Protocols for AG Stabilization
-
Protocol 1: Blood Sample Collection and Plasma Preparation
-
Protocol 2: Sample Storage and Handling
-
Protocol 3: Sample Extraction and Analysis
-
-
References
Frequently Asked Questions (FAQs)
Q1: What are acyl glucuronides and why are they a concern in drug metabolism studies?
Acyl glucuronides (AGs) are metabolites formed by the conjugation of a carboxylic acid group of a drug or its metabolite with glucuronic acid. This reaction is catalyzed by the UDP-glucuronosyltransferase (UGT) family of enzymes. While glucuronidation is typically a detoxification pathway that facilitates drug excretion, AGs are chemically reactive. This reactivity can lead to two major issues:
-
Bioanalytical Challenges: Their instability can cause significant difficulties in obtaining accurate and reproducible concentration measurements in biological samples.
-
Toxicological Concerns: AGs can covalently bind to endogenous proteins, which has been implicated in immune-mediated idiosyncratic drug reactions. Therefore, accurately quantifying their exposure is crucial for safety assessments.
Q2: What is acyl migration and why is it problematic for bioanalysis?
Acyl migration is an intramolecular rearrangement where the acyl group (the drug) moves from the C1 hydroxyl group of glucuronic acid to the C2, C3, and C4 hydroxyl groups. This process occurs under neutral to basic pH conditions and results in the formation of positional isomers (β-glucuronidase-resistant isomers).
This is problematic for several reasons:
-
Inaccurate Quantification: Most bioanalytical methods, particularly LC-MS/MS, cannot distinguish between these isomers and the parent AG. This leads to an overestimation of the true C1-O-acyl glucuronide concentration if significant migration has occurred.
-
Altered Chemical Properties: The isomers have different chemical properties and are resistant to cleavage by β-glucuronidase enzymes, which are often used in sample preparation.
Below is a diagram illustrating the process of acyl migration and hydrolysis.
Caption: Instability pathways of acyl glucuronides.
Q3: What are the primary factors that promote the degradation of acyl glucuronides?
The stability of AGs is highly sensitive to the sample environment. The two most critical factors are:
-
pH: AGs are most stable at an acidic pH (around 3 to 5). As the pH increases above 6, the rate of acyl migration significantly increases. At pH greater than 7, direct hydrolysis to the parent drug (aglycone) becomes the dominant degradation pathway.
-
Temperature: Like most chemical reactions, the rates of both acyl migration and hydrolysis are accelerated at higher temperatures. Therefore, keeping samples cold is paramount.
Q4: What is the difference between chemical hydrolysis and enzyme-mediated hydrolysis of acyl glucuronides?
-
Chemical Hydrolysis: This is a non-enzymatic process driven by pH. It is particularly significant at alkaline pH values (pH > 7.0) and results in the cleavage of the ester bond, releasing the parent carboxylic acid drug (aglycone).
-
Enzyme-mediated Hydrolysis: This is hydrolysis catalyzed by esterase enzymes present in biological matrices like blood and liver microsomes. These enzymes can rapidly cleave the AG back to its parent drug, even at physiological pH (7.4), leading to a significant underestimation of the AG concentration.
Troubleshooting Guide: Common Issues in AG Analysis
This section addresses common problems encountered during the quantification of acyl glucuronides and provides actionable solutions based on chemical principles.
Issue 1: Poor reproducibility and high variability in my QC samples.
-
Probable Cause: Inconsistent sample handling is the most likely culprit. Variability in the time between sample collection and processing, or temperature fluctuations, can lead to different degrees of degradation across samples.
-
Troubleshooting Steps:
-
Standardize Collection: Ensure that all samples (calibration standards, QCs, and unknown samples) are treated identically from the moment of collection. This includes the time on the bench, centrifugation speed and temperature, and time before freezing.
-
Immediate pH Adjustment & Cooling: The most effective stabilization strategy is to immediately cool the sample (e.g., in an ice bath) and lower the pH. Acidifying plasma to a pH between 4 and 5 immediately after collection is crucial.
-
Use Esterase Inhibitors: If enzyme-mediated hydrolysis is suspected (especially in matrices like rat plasma), add an esterase inhibitor like sodium fluoride (NaF) or diisopropylfluorophosphate (DFP) to the collection tubes. Caution: DFP is highly toxic and should be handled with extreme care.
-
Caption: Troubleshooting high variability in acyl glucuronide analysis.
Issue 2: My analyte concentrations are consistently lower than expected.
-
Probable Cause: This strongly suggests that your acyl glucuronide is degrading back to the parent drug (aglycone) before or during analysis. This can be due to either chemical or enzymatic hydrolysis.
-
Troubleshooting Steps:
-
Assess pH Throughout Workflow: The pH of your sample matrix and your mobile phase is critical. Ensure the sample is acidified immediately after collection. During LC-MS analysis, using a mobile phase with an acidic pH (e.g., 0.1% formic acid) is essential to maintain stability in the autosampler.
-
Work Quickly and Keep Samples Cold: Minimize the time samples spend at room temperature. Thaw samples on ice and keep them in a cooled autosampler (e.g., 4°C) during the analytical run.
-
Validate with Stabilized Matrix: Prepare your calibration standards and QCs in a matrix that has been pre-treated with acid and/or esterase inhibitors to establish a "gold standard" for what the concentrations should be.
-
Issue 3: I am observing unexpected peaks co-eluting with my analyte or internal standard.
-
Probable Cause: This is a classic sign of on-instrument acyl migration. If the sample is not sufficiently acidified, or if the autosampler temperature is too high, the parent AG can rearrange into its positional isomers during the analytical run. These isomers often have very similar chromatographic behavior and mass fragmentation patterns.
-
Troubleshooting Steps:
-
Optimize Mobile Phase pH: Ensure the mobile phase is acidic enough to "lock" the AG in its C-1 form. A pH of 3-4 is generally recommended.
-
Reduce Autosampler Temperature: Set the autosampler to the lowest practical temperature, typically 4°C, to slow down the rate of isomerization.
-
Improve Chromatographic Separation: If possible, develop a chromatographic method with a higher resolving power (e.g., using a longer column or a shallower gradient) to try and separate the isomers from the parent AG. This can help diagnose the extent of the problem.
-
Issue 4: My back-calculated calibration standards are inaccurate, especially at lower concentrations.
-
Probable Cause: Low concentration samples are more susceptible to the effects of degradation. A small amount of hydrolysis can represent a significant percentage of the total analyte at the LLOQ. This can also be caused by non-specific binding to container surfaces.
-
Troubleshooting Steps:
-
Use Silanized Glassware or Polypropylene Tubes: AGs can be sticky. Using low-binding tubes and vials can prevent loss of analyte, which is more pronounced at lower concentrations.
-
Fortify with a "Sacrificial" Agent: Sometimes adding a small amount of a structurally similar but non-interfering compound to the sample can help block non-specific binding sites.
-
Re-evaluate Stabilization at LLOQ: Confirm that your chosen stabilization method (pH adjustment, inhibitors) is effective at the lowest concentration level. Prepare a set of LLOQ samples and store them under proposed conditions for varying durations to assess their stability explicitly.
-
Core Protocols for AG Stabilization
The following protocols provide a starting point for developing a robust method for acyl glucuronide analysis.
Protocol 1: Blood Sample Collection and Plasma Preparation
Objective: To minimize enzymatic and chemical degradation of AGs immediately upon sample collection.
Materials:
-
Blood collection tubes (e.g., K2-EDTA).
-
Pre-chilled tubes containing a pre-aliquoted volume of stabilizing agent.
-
Esterase inhibitor (e.g., 4M Sodium Fluoride solution).
-
Acidifying agent (e.g., 20% v/v Formic Acid or 1M Citric Acid).
-
Ice bath.
-
Refrigerated centrifuge (4°C).
Procedure:
-
Pre-prepare Tubes: For every 1 mL of blood you intend to collect, pre-add 25 µL of 4M NaF solution and 50 µL of 20% formic acid to a polypropylene tube. Keep these tubes on ice.
-
Blood Collection: Collect blood into standard anticoagulant tubes.
-
Immediate Transfer and Mixing: As soon as the blood is drawn, immediately transfer it to the pre-prepared, chilled stabilization tubes. Gently invert the tube 8-10 times to mix thoroughly.
-
Cooling: Place the mixed tube immediately into an ice bath. Do not allow it to sit at room temperature.
-
Centrifugation: Centrifuge the blood at 1,500-2,000 x g for 10 minutes at 4°C to separate the plasma.
-
Plasma Harvesting: Carefully aspirate the top layer (plasma) and transfer it to a clean, pre-chilled, and labeled polypropylene tube.
-
Immediate Freezing: Snap-freeze the plasma samples in a dry ice/ethanol bath or place them immediately in a -80°C freezer.
Protocol 2: Sample Storage and Handling
Objective: To ensure long-term stability of AGs in frozen plasma and prevent degradation during sample thawing and preparation.
Procedure:
-
Storage: Store all stabilized plasma samples at ≤ -70°C. Do not use -20°C freezers, as degradation can still occur over time at this temperature.
-
Thawing: Thaw samples in an ice bath or in a refrigerator set to 4°C. Never thaw samples at room temperature or in a warm water bath.
-
Benchtop Stability: Keep samples on ice at all times during processing (e.g., aliquoting, addition of internal standard). Minimize the time samples spend unfrozen.
-
Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles. If a sample needs to be analyzed multiple times, prepare smaller aliquots after the initial plasma processing step. Validate the stability of your AG for the number of freeze-thaw cycles you anticipate.
Protocol 3: Sample Extraction and Analysis
Objective: To maintain stability during the extraction process and in the autosampler prior to injection.
Procedure:
-
Maintain Acidity: Ensure all solutions used for sample preparation (e.g., internal standard solution, protein precipitation solvent) are acidified. For protein precipitation, using acetonitrile containing 1% formic acid is common.
-
Keep it Cold: Perform the extraction steps (e.g., protein precipitation, solid-phase extraction) in a cold environment, such as on an ice block or in a cold room.
-
Final Extract Solvent: The final solvent in which the extracted sample is reconstituted should be acidic to match the mobile phase, typically containing 0.1% formic acid.
-
Autosampler Conditions: Set the autosampler temperature to 4°C. The maximum allowable time in the autosampler should be determined during stability assessments.
-
LC Mobile Phase: Use an acidic mobile phase (pH 3-4, e.g., water with 0.1% formic acid) to ensure the AG remains protonated and stable during chromatographic separation.
Table 1: Summary of Stabilization Strategies
| Strategy | Mechanism of Action | Key Considerations |
| Low Temperature (≤ 4°C) | Slows the rate of all chemical reactions (hydrolysis and acyl migration). | The single most important and universally applied strategy. |
| Acidification (pH 3-5) | Stabilizes the ester bond, preventing both base-catalyzed hydrolysis and acyl migration. | Must be done immediately. Can cause protein precipitation if pH is too low. |
| Esterase Inhibitors (NaF) | Irreversibly inhibits serine hydrolases, preventing enzymatic cleavage of the AG. | Effectiveness can be matrix-dependent (e.g., more critical in rat vs. human plasma). |
| Rapid Processing | Minimizes the time available for any degradation reaction to occur. | Requires highly standardized and efficient workflows. |
References
-
Ritter, J. K. (2011). Intestinal UGTs and insight into their function from in vivo models. Drug Metabolism Reviews. [Link]
-
Dufresne, C., et al. (2009). Stabilization of Acyl Glucuronides for Bioanalytical Applications. Bioanalysis. [Link]
-
Shipkova, M., & Svinarov, D. (2016). Acyl glucuronides of mycophenolic acid: More than just inactive metabolites. Clinical Chemistry. [Link]
-
Regan, S. L., & Maggs, J. L. (2010). Acyl glucuronides: Mechanistic and analytical aspects of their chemistry. Drug Metabolism Reviews. [Link]
-
Iwamura, A., et al. (2017). A practical and universal strategy for the stabilization of acyl-glucuronides in plasma/serum for reliable bioanalysis. Bioanalysis. [Link]
Validation & Comparative
A Senior Application Scientist's Guide to the Bioanalytical Method Validation for Repaglinide Acyl-beta-D-Glucuronide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmacokinetic and metabolic studies, the accurate quantification of drug metabolites is as crucial as that of the parent drug. This is particularly true for Repaglinide, an antidiabetic agent, and its major metabolite, Repaglinide acyl-beta-D-glucuronide. The inherent instability of acyl glucuronides presents a significant bioanalytical challenge, demanding robust and meticulously validated methods to ensure data integrity.
This guide provides an in-depth comparison of bioanalytical methodologies for the validation of this compound, with a primary focus on the gold standard, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We will delve into the causality behind experimental choices, present a detailed validation protocol, and objectively compare its performance with alternative techniques, supported by experimental data from relevant literature.
The Gold Standard: A Validated LC-MS/MS Method
The cornerstone of modern bioanalysis for drug metabolites is LC-MS/MS, renowned for its high sensitivity, selectivity, and specificity.[1][2][3][4] A validated method for this compound is paramount for reliable pharmacokinetic assessments.
Experimental Protocol: A Step-by-Step Guide
The following protocol outlines a representative UPLC-MS/MS method for the quantification of this compound in human plasma. This protocol is synthesized from established methods for Repaglinide and general principles for acyl glucuronide analysis.[2][3][5]
1. Sample Preparation: The Critical First Step
Given the instability of acyl glucuronides, immediate and appropriate sample handling is critical to prevent hydrolysis and acyl migration.[6]
-
Blood Collection: Collect whole blood in tubes containing an anticoagulant (e.g., K2-EDTA) and immediately place on ice.
-
Plasma Separation: Centrifuge the blood at 4°C within 30 minutes of collection.
-
Acidification: Immediately acidify the resulting plasma to a pH of approximately 4-5 with a suitable acid (e.g., formic acid) to stabilize the acyl glucuronide.
-
Storage: Store the acidified plasma samples at -70°C or lower until analysis.
-
Extraction: Employ a protein precipitation method for its simplicity and efficiency. To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled this compound). Vortex and centrifuge to pellet the precipitated proteins. Transfer the supernatant for analysis.
2. Chromatographic Separation: Achieving Resolution
-
Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm) is a suitable choice for separating the analyte from endogenous plasma components.
-
Mobile Phase: A gradient elution with a mobile phase consisting of A) 0.1% formic acid in water and B) 0.1% formic acid in acetonitrile allows for efficient separation.
-
Flow Rate: A flow rate of 0.4 mL/min is typical for UPLC systems.
-
Column Temperature: Maintain the column at 40°C to ensure reproducible retention times.
3. Mass Spectrometric Detection: Ensuring Specificity
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is effective for Repaglinide and its metabolites.
-
Detection: Utilize Multiple Reaction Monitoring (MRM) for quantification. The precursor-to-product ion transitions for this compound and the internal standard should be optimized for maximum sensitivity and specificity.
Method Validation: Adhering to Regulatory Standards
The validation of the bioanalytical method must be conducted in accordance with regulatory guidelines from the FDA and EMA (ICH M10).[7] The following parameters are essential to establish the method's reliability:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. This is assessed by analyzing blank plasma from multiple sources.
-
Linearity and Range: The concentration range over which the method is accurate and precise. A typical range for Repaglinide in plasma is 0.5 to 100 ng/mL.[1][3]
-
Accuracy and Precision: The closeness of the measured values to the true values (accuracy) and the degree of scatter between a series of measurements (precision). Acceptance criteria are typically within ±15% (±20% at the LLOQ) for both accuracy and precision.[7]
-
Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.
-
Recovery: The efficiency of the extraction procedure.
-
Matrix Effect: The influence of matrix components on the ionization of the analyte.
-
Stability: The stability of the analyte in the biological matrix under various conditions (e.g., freeze-thaw cycles, short-term benchtop storage, and long-term storage). For acyl glucuronides, demonstrating stability in the acidified matrix is of utmost importance.
Performance Characteristics of a Representative LC-MS/MS Method
The following table summarizes the expected performance characteristics of a validated LC-MS/MS method for this compound, based on published data for the parent drug, Repaglinide.[1][2][3][8]
| Validation Parameter | Expected Performance |
| Linearity Range | 0.5 - 100 ng/mL (r² > 0.99) |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |
| Intra-day Accuracy | 85% - 115% |
| Inter-day Accuracy | 85% - 115% |
| Intra-day Precision (%RSD) | < 15% |
| Inter-day Precision (%RSD) | < 15% |
| Extraction Recovery | > 85% |
| Matrix Effect | Minimal and compensated by internal standard |
| Stability | Stable under defined storage and handling conditions |
Visualizing the Workflow
Caption: Decision tree for selecting a bioanalytical method.
Conclusion
The validation of a bioanalytical method for this compound is a complex but essential undertaking for accurate drug development. While LC-MS/MS stands as the undisputed gold standard due to its unparalleled sensitivity and selectivity, a thorough understanding of alternative methods like capillary electrophoresis and electrochemical detection allows for a more tailored and informed approach to bioanalysis. The key to a successful validation lies not only in adhering to regulatory guidelines but also in a deep understanding of the analyte's chemical properties and the rationale behind each experimental step. This guide serves as a foundational resource for researchers and scientists, empowering them to make sound decisions in the critical path of drug development.
References
- Patel, A. M., Kotadiya, V., Tiwari, N., & Patani, P. (2021). DEVELOPMENT AND VALIDATION OF STABILITY INDICATING RP- HPLC METHOD FOR SIMULTANEOUS ESTIMATION OF REPAGLINIDE AND VOGLIBOSE IN I.
- Shankar, M. B., Modi, D. K., Shah, D. A., & Mehta, P. J. (2015). Development and Validation of stability indicating method for the determination of Repaglinide in Pharmaceutical dosage form using High Performance Liquid Chromatography. Der Pharmacia Lettre, 7(12), 234-241.
- Patel, A. M., Kotadiya, V., Tiwari, N., & Patani, P. (2021). DEVELOPMENT AND VALIDATION OF STABILITY INDICATING RP- HPLC METHOD FOR SIMULTANEOUS ESTIMATION OF REPAGLINIDE AND VOGLIBOSE IN I.
- Shankar, M. B., Modi, D. K., Shah, D. A., & Mehta, P. J. (2015). Stability Indicating RP-HPLC Method for Determination and Validation of Repaglinide in Pharmaceutical Dosage Form.
- Shankar, M. B., Modi, D. K., Shah, D. A., & Mehta, P. J. (2015). Development and validation of stability indicating method for the determination of repaglinide in pharmaceutical dosage form using high performance liquid chromatography.
- Kertesz, V., Parson, T., & Gan, J. (2016). Quantitation of repaglinide and metabolites in mouse whole-body thin tissue sections using droplet-based liquid microjunction surface sampling-high-performance liquid chromatography-electrospray ionization tandem mass spectrometry.
- Al-Tannak, N. F., & Hemmateenejad, B. (2014). Liquid Chromatography Tandem Mass Spectrometry Method for Determination of Anti-Diabetic Drug Repaglinide in Human Plasma. Semantic Scholar.
- Unknown. (n.d.). Performance Characteristics of Capillary electrophoresis.
- Seshachalam, V., & Haribabu, B. (2013). LC-MS/MS-ESI method for simultaneous quantitation of metformin and repaglinidie in rat plasma and its application to pharmacokinetic study in rats.
- El-Ries, M. A., Mohamed, G. G., & Attia, A. K. (2008). Electrochemical determination of the antidiabetic drug repaglinide. Yakugaku Zasshi, 128(1), 171–177.
- Al-Tannak, N. F., & Hemmateenejad, B. (2014). Liquid Chromatography Tandem Mass Spectrometry Method for Determination of Anti-Diabetic Drug Repaglinide in Human Plasma. American Journal of Analytical Chemistry, 5(5), 295-305.
- Unknown. (n.d.). Repaglinide; LC-MS/MS; Human Plasma; Bioequivalence. Scientific Research Publishing.
- Sharma, S., Sharma, C. S., & Kumar, A. (2020). Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade. Journal of Pharmaceutical and Biomedical Analysis, 184, 113180.
- Agilent Technologies. (n.d.). High Performance Capillary Electrophoresis.
- European Medicines Agency. (2011).
- Li, W., Jiao, Z., & Liu, Y. (2012). Determination of repaglinide in human plasma by high-performance liquid chromatography–tandem mass spectrometry. Acta Pharmaceutica Sinica B, 2(1), 99-104.
- M. Khaledi (Ed.). (1998).
- Qureshi, A., Shah, A., Iftikhar, F. J., Haleem, A., & Zia, M. A. (2024). Electrochemical analysis of anticancer and antibiotic drugs in water and biological specimens. RSC Advances, 14(50), 36245-36262.
- Mazzaracchio, V., & et al. (2025). Smart microfluidic devices integrated in electrochemical point-of-care platforms for biomarker detection in biological fluids. Analytical and Bioanalytical Chemistry.
- Abu-Bakar, R., Suhaimi, M., Wahab, I. A., & Ismail, A. (2007). Method development and validation of repaglinide in human plasma by HPLC and its application to pharmacokinetics study. Journal of Pharmaceutical and Biomedical Analysis, 43(5), 1831–1835.
- Manjunatha, D., & et al. (2021). Carbon Nanomaterials Based Electrochemical Sensors/Biosensors for the Sensitive Detection of Pharmaceutical and Biological Compounds. Molecules, 26(16), 4999.
- El-Kimary, E. I., Khamis, M. M., & Belal, F. (2021). Validation of a novel UPLC-MS/MS method for estimation of metformin and empagliflozin simultaneously in human plasma using freezing lipid precipitation approach and its application to pharmacokinetic study. Journal of Pharmaceutical and Biomedical Analysis, 200, 114078.
- Al-Othman, A., & et al. (2024). Advances in electrochemical biosensors employing carbon-based electrodes for detection of biomarkers in diabetes mellitus. ADMET and DMPK, 12(3), 205-224.
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A Senior Application Scientist's Guide to Inter-Laboratory Comparison of Repaglinide Acyl-β-D-Glucuronide Assays
For researchers, scientists, and drug development professionals, the accurate quantification of drug metabolites is paramount for robust pharmacokinetic and toxicokinetic assessments. Repaglinide, an oral antidiabetic agent, is extensively metabolized, with one of its major metabolites being Repaglinide acyl-β-D-glucuronide (RAG). The inherent instability of acyl-glucuronides presents significant bioanalytical challenges, making inter-laboratory comparisons of assays particularly crucial to ensure data consistency and reliability across different research sites.
This guide provides an in-depth comparison of analytical methodologies for RAG, focusing on the critical aspects that influence assay performance and inter-laboratory variability. Drawing from established bioanalytical principles and regulatory guidelines, we will explore the nuances of sample handling, chromatographic separation, and mass spectrometric detection to equip you with the expertise to develop, validate, and compare RAG assays with confidence.
The Challenge of Acyl-Glucuronide Bioanalysis: A Mechanistic Perspective
Acyl-glucuronides are reactive metabolites that can undergo intramolecular rearrangement (acyl migration) and hydrolysis back to the parent drug, both in vivo and ex vivo.[1][2][3] This instability can lead to an underestimation of the metabolite concentration and an overestimation of the parent drug concentration, compromising the integrity of pharmacokinetic data. The primary objective in developing a robust RAG assay is to minimize this degradation from the moment of sample collection through to final analysis.
Comparison of Bioanalytical Methods for Repaglinide and its Acyl-Glucuronide
| Parameter | Method A (Derived from Literature) | Method B (Derived from Literature) | Key Considerations for Inter-Laboratory Comparison |
| Sample Stabilization | Immediate cooling and acidification of plasma | Use of esterase inhibitors (e.g., sodium fluoride) | Critical for RAG. The specific stabilization technique must be consistent across labs. The stability of RAG under the chosen conditions should be thoroughly evaluated. |
| Sample Extraction | Liquid-Liquid Extraction (LLE) with methyl tert-butyl ether | Protein Precipitation (PPT) with acetonitrile | LLE often provides cleaner extracts, minimizing matrix effects. PPT is faster but may result in more matrix suppression. The choice should be justified and consistently applied. |
| Chromatography | Reversed-Phase C18 column with a gradient elution | Reversed-Phase C18 column with isocratic elution | Gradient elution is generally preferred for complex biological matrices to ensure adequate separation of RAG from potential interfering metabolites and endogenous components. |
| Mobile Phase | Acetonitrile and 0.1% formic acid in water | Methanol and ammonium formate buffer | The pH of the mobile phase is critical for the stability of RAG during analysis. Acidic conditions are generally favored. |
| Mass Spectrometry | Triple Quadrupole (QqQ) in Multiple Reaction Monitoring (MRM) mode | Triple Quadrupole (QqQ) in MRM mode | MRM transitions must be carefully selected and optimized for both Repaglinide and RAG to ensure specificity and sensitivity. The potential for in-source fragmentation of RAG to the parent drug must be investigated and mitigated. |
| Internal Standard (IS) | Stable isotope-labeled Repaglinide (SIL-IS) | Structural analog (e.g., Gliclazide) | A SIL-IS for RAG is ideal but often not readily available. If a SIL-IS for Repaglinide is used, it can compensate for variability in the parent drug analysis but not fully for the unstable metabolite. A structural analog IS for RAG should be carefully validated. |
Experimental Protocols: A Best-Practice Approach
The following protocols are synthesized from the literature and represent a robust approach to the quantification of RAG, designed to be a self-validating system for inter-laboratory application.
Protocol 1: Plasma Sample Collection and Stabilization
-
Collect blood samples in tubes containing an appropriate anticoagulant (e.g., K2EDTA).
-
Immediately place the tubes on ice.
-
Centrifuge the blood at 4°C (e.g., 3000 x g for 10 minutes) within 30 minutes of collection.
-
Transfer the plasma to a clean tube and immediately acidify to a pH of approximately 4-5 with a small volume of a suitable acid (e.g., 1 M formic acid).
-
Vortex gently and store the samples at -80°C until analysis.
Causality: Immediate cooling and acidification are crucial to inhibit enzymatic activity and the chemical hydrolysis of the acyl-glucuronide bond, thereby preserving the integrity of RAG.
Protocol 2: Sample Preparation - Liquid-Liquid Extraction (LLE)
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 25 µL of internal standard (IS) working solution.
-
Add 50 µL of 0.1 M phosphate buffer (pH 4.5).
-
Add 600 µL of methyl tert-butyl ether.
-
Vortex for 5 minutes.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 35°C.
-
Reconstitute the residue in 100 µL of mobile phase.
Causality: LLE provides a high degree of sample cleanup, reducing matrix effects and improving assay robustness, which is critical for inter-laboratory consistency.
Protocol 3: LC-MS/MS Analysis
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system.
-
Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A linear gradient from 10% to 90% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive.
-
MRM Transitions:
-
Repaglinide: e.g., m/z 453.3 -> 162.2[5]
-
Repaglinide Acyl-Glucuronide: To be determined by infusion of an authentic standard or from in vitro generated metabolite. The transition would be from the [M+H]+ of RAG to a specific fragment ion.
-
Internal Standard: To be determined based on the chosen IS.
-
Causality: A gradient elution ensures the separation of RAG from isomers and the parent drug, minimizing the risk of ion suppression and interference. The use of MRM provides high selectivity and sensitivity for quantification.
Visualization of Key Workflows
Sources
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A Comparative Guide to Repaglinide Acyl-β-D-glucuronide and Other Key Metabolites
This guide provides an in-depth comparison of repaglinide's primary metabolic products, with a particular focus on the acyl-β-D-glucuronide conjugate versus its oxidative metabolites. We will explore the enzymatic pathways governing their formation, their relative pharmacological activity, and the analytical methodologies essential for their characterization. This document is intended for researchers, scientists, and drug development professionals engaged in the study of drug metabolism and pharmacokinetics.
Introduction: The Metabolic Fate of Repaglinide
Repaglinide is a potent, short-acting oral insulin secretagogue belonging to the meglitinide class, prescribed for the management of type 2 diabetes mellitus.[1][2][3] Its therapeutic action is achieved by stimulating insulin release from pancreatic β-cells through the closure of ATP-dependent potassium channels.[1][4][5] Repaglinide is characterized by rapid absorption and a short elimination half-life of approximately one hour, which necessitates its administration before meals.[2][6][7]
The clinical efficacy and safety profile of repaglinide are intrinsically linked to its extensive hepatic metabolism. The parent drug is almost completely cleared via biotransformation, with less than 2% excreted unchanged.[6] Understanding the metabolic pathways is therefore critical for predicting its pharmacokinetic variability, potential for drug-drug interactions (DDIs), and inter-individual differences in patient response. Repaglinide undergoes both Phase I oxidative metabolism, primarily mediated by cytochrome P450 enzymes, and Phase II conjugation, specifically direct glucuronidation.[4][8][9] This leads to the formation of several key metabolites, the most prominent of which are repaglinide acyl-β-D-glucuronide (M7), an oxidized dicarboxylic acid (M2), an aromatic amine (M1), and a piperidine-hydroxylated product (M4).[4][5][8][9]
A crucial finding from extensive research is that these major metabolites do not possess clinically relevant hypoglycemic activity.[6][8][9] Their formation represents the primary elimination route for the active parent drug.
Overview of Repaglinide Metabolic Pathways
Repaglinide's biotransformation is a multi-faceted process involving several enzymatic systems. The two principal routes are:
-
Oxidative Biotransformation (Phase I): This is catalyzed by the cytochrome P450 (CYP) system, with CYP2C8 and CYP3A4 identified as the main enzymes responsible.[4][6][10] These enzymes introduce or expose functional groups on the repaglinide molecule, preparing it for further modification or excretion.
-
Direct Glucuronidation (Phase II): This involves the direct conjugation of glucuronic acid to the carboxylic acid moiety of the repaglinide molecule, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). This process significantly increases the water solubility of the compound, facilitating its excretion.
The interplay between these pathways determines the overall clearance rate of repaglinide.
Caption: Primary metabolic pathways of repaglinide.
Comparative Profile of Major Metabolites
This section details the formation and characteristics of repaglinide acyl-β-D-glucuronide (M7) and compares it with the main oxidative metabolites.
Repaglinide Acyl-β-D-glucuronide (M7)
-
Formation: M7 is a Phase II metabolite formed by the direct attachment of glucuronic acid to the parent repaglinide molecule.[5][8][9] This conjugation reaction is catalyzed by UGT enzymes and represents a significant pathway for detoxification and elimination.
-
Significance: The formation of acyl glucuronides is a common metabolic route for drugs containing a carboxylic acid group. While some acyl glucuronides can be reactive and implicated in toxicity, repaglinide's M7 metabolite is considered pharmacologically inactive.[7][9] The contribution of glucuronidation to the total in vitro clearance of repaglinide has been estimated to be between 2% and 20%, depending on the experimental system used.[11][12]
Oxidative Metabolites (M1, M2, M4)
These metabolites are products of Phase I enzymatic reactions mediated by the CYP450 system.
-
M4 (Hydroxylated Metabolite): Formed by hydroxylation on the piperidine ring of repaglinide.[4][6] Crucially, its formation is predominantly catalyzed by CYP2C8.[6][13] This specificity has led to the proposal of using the repaglinide-to-M4 metabolic ratio as a clinical probe for assessing in vivo CYP2C8 activity and potential DDIs.[11][13]
-
M2 (Oxidized Dicarboxylic Acid): This is a major metabolite recovered in excreta, accounting for a significant portion of the administered dose.[5][9][14] Its formation is a multi-step process initiated by N-dealkylation, primarily involving CYP3A4 and CYP2C8.[8][9] Recent studies have also implicated the involvement of aldehyde dehydrogenase in the final oxidation step, highlighting the complexity of its biotransformation.[11]
-
M1 (Aromatic Amine): This metabolite is formed through the further oxidation of M2.[8][9] Its formation is largely attributed to CYP3A4.[6][13]
Like M7, all major oxidative metabolites (M1, M2, and M4) are devoid of significant glucose-lowering effects.[4][6][9]
Data Summary and Performance Comparison
The key distinctions between repaglinide's metabolites lie not in their pharmacological activity (as all are inactive), but in their pathways of formation and the enzymes responsible. This has profound implications for predicting how co-administered drugs might affect repaglinide clearance.
Table 1: Summary of Major Repaglinide Metabolites
| Metabolite | Full Name / Description | Formation Pathway | Primary Enzyme(s) | Pharmacological Activity |
| M7 | Repaglinide Acyl-β-D-glucuronide | Phase II: Direct Glucuronidation | UGTs | Inactive |
| M4 | Piperidine Hydroxylated Metabolite | Phase I: Oxidation | CYP2C8 | Inactive |
| M2 | Oxidized Dicarboxylic Acid | Phase I: Oxidation | CYP3A4, CYP2C8, ADH | Inactive |
| M1 | Aromatic Amine | Phase I: Oxidation (from M2) | CYP3A4 | Inactive |
Comparative Insights:
-
Acyl-β-D-glucuronide (M7) vs. Oxidative Metabolites: The most fundamental difference is the metabolic phase. M7 is a direct Phase II conjugate, while M1, M2, and M4 are Phase I oxidative products. This means that factors influencing UGTs will affect M7 formation, whereas factors impacting CYP2C8 and CYP3A4 will alter the levels of the oxidative metabolites.
-
Enzymatic Specificity: The formation of M4 is highly specific to CYP2C8, making it a valuable biomarker for this enzyme's activity. In contrast, M2 formation involves both major CYP enzymes, making it a more general indicator of oxidative metabolism.
-
Clinical Relevance of Pathways: Because both CYP2C8 and CYP3A4 are major pathways for repaglinide clearance, potent inhibitors of either enzyme can significantly increase plasma concentrations of the parent drug, raising the risk of hypoglycemia.[1] For instance, co-administration with gemfibrozil (a strong CYP2C8 inhibitor) or itraconazole (a strong CYP3A4 inhibitor) can markedly elevate repaglinide exposure.[10] The dual nature of its metabolism may provide a compensatory mechanism if one pathway is partially inhibited.[6]
Experimental Protocol: In Vitro Analysis of Repaglinide Metabolism
To elucidate the formation of these metabolites, in vitro systems such as human liver microsomes (HLMs) are indispensable. HLMs contain a rich complement of both CYP and UGT enzymes.
Protocol: Metabolite Formation in Human Liver Microsomes
Objective: To characterize the formation of repaglinide metabolites (M1, M2, M4, M7) in a pooled HLM system and determine the relative contribution of different enzymatic pathways.
Materials:
-
Repaglinide
-
Certified reference standards for M1, M2, M4, and M7[15][16][17][18]
-
Pooled Human Liver Microsomes (HLMs)
-
NADPH (for CYP-mediated reactions)
-
UDPGA (for UGT-mediated reactions)
-
Potassium Phosphate Buffer (pH 7.4)
-
Acetonitrile (ACN) with 0.1% Formic Acid (Quenching Solution)
-
LC-MS/MS system
Methodology:
-
Preparation of Incubation Mixture: In a microcentrifuge tube, prepare a master mix containing phosphate buffer and HLMs (e.g., final concentration of 0.5 mg/mL). Pre-warm at 37°C for 5 minutes.
-
Initiation of Reaction: Add repaglinide (e.g., final concentration of 1 µM) to the mixture. To initiate the reactions, add the co-factors:
-
For total metabolism: Add both NADPH (final concentration 1 mM) and UDPGA (final concentration 2 mM).
-
For CYP-mediated metabolism only: Add NADPH only.
-
For UGT-mediated metabolism only: Add UDPGA only.
-
-
Incubation: Incubate the reaction mixtures in a shaking water bath at 37°C. Time points (e.g., 0, 5, 15, 30, 60 minutes) are critical to assess the rate of formation.
-
Reaction Termination: At each time point, take an aliquot of the incubation mixture and add it to 2-3 volumes of ice-cold ACN with 0.1% formic acid. This stops the enzymatic reaction and precipitates the microsomal proteins.
-
Sample Processing: Vortex the quenched samples vigorously, then centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to an HPLC vial for LC-MS/MS analysis.[19] Use the certified reference standards to create calibration curves for absolute quantification of the parent drug and each metabolite.
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A Comparative Guide to the Chemical Stability of Repaglinide and Its Acyl Glucuronide Metabolite
For researchers, scientists, and professionals in drug development, understanding the stability of a drug molecule and its metabolites is paramount. It influences everything from formulation and storage to bioanalytical method development and toxicological assessment. This guide provides an in-depth technical comparison of the chemical stability of the oral antidiabetic agent, repaglinide, and its principal phase II metabolite, the acyl glucuronide.
Repaglinide, a member of the meglitinide class, is characterized by its rapid onset and short duration of action, making it an effective postprandial glucose regulator[1]. Its therapeutic efficacy is intrinsically linked to its metabolic fate. The drug is extensively metabolized in the liver, primarily through oxidation by CYP2C8 and CYP3A4 enzymes, and through conjugation with glucuronic acid[1][2]. The resulting acyl glucuronide metabolite, while often considered an inactive detoxification product, possesses a chemically reactive ester linkage that raises significant questions about its stability compared to the parent drug.
This guide will dissect the available experimental data on repaglinide's stability under various stress conditions and contrast it with the well-established, yet often overlooked, reactivity of acyl glucuronide conjugates.
Physicochemical Properties: A Head-to-Head Comparison
A molecule's inherent stability is deeply rooted in its chemical structure and resulting physicochemical properties. Below is a comparative summary of repaglinide and its acyl-β-D-glucuronide metabolite.
| Property | Repaglinide | Repaglinide Acyl-β-D-glucuronide | Reference(s) |
| Chemical Structure | (S)-2-Ethoxy-4-(2-((3-methyl-1-(2-(piperidin-1-yl)phenyl)butyl)amino)-2-oxoethyl)benzoic acid | 1-[2-Ethoxy-4-[2-[[(1S)-3-methyl-1-[2-(1-piperidinyl)phenyl]butyl]amino]-2-oxoethyl]benzoate] β-D-Glucopyranuronic Acid | [3] |
| Molecular Formula | C27H36N2O4 | C33H44N2O10 | [3] |
| Molecular Weight | 452.6 g/mol | 628.71 g/mol | [3] |
| Key Functional Groups | Carboxylic acid, Amide, Ether, Tertiary amine | Ester (acyl), Carboxylic acid, Amide, Ether, Tertiary amine, Multiple hydroxyls | [3] |
The most critical difference for stability is the presence of the acylal (ester) linkage in the glucuronide metabolite. This bond is susceptible to nucleophilic attack, particularly hydrolysis, a characteristic not present in the parent drug's core structure.
Metabolic Pathway Overview
Understanding the metabolic conversion is key to appreciating the in vivo context of stability. Repaglinide undergoes extensive hepatic metabolism. While oxidative pathways produce metabolites M1, M2, and M4, a significant route is the direct conjugation of the carboxylic acid group with glucuronic acid, catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, to form the acyl glucuronide[2][4].
Figure 1: Simplified metabolic pathway of repaglinide.
Experimental Protocols for Stability Assessment
To evaluate stability, drugs are subjected to forced degradation studies under conditions more severe than accelerated stability testing. These stress tests, as outlined by the International Conference on Harmonisation (ICH) guidelines, are crucial for identifying potential degradation products and developing stability-indicating analytical methods[5].
Protocol for Repaglinide Forced Degradation
The following is a synthesized protocol based on published studies for assessing repaglinide stability[5][6]. The causality behind these choices is to challenge the molecule's integrity across a range of pH values and oxidative stress, simulating potential conditions in formulation, storage, and physiological environments.
1. Acid Hydrolysis:
-
Procedure: Dissolve 10 mg of repaglinide in 50 mL of methanol. Add 50 mL of 0.1 N HCl. Reflux the solution at 80°C for 8 hours.
-
Rationale: To assess stability in an acidic environment, which can be encountered in the stomach or in acidic pharmaceutical formulations.
2. Alkaline Hydrolysis:
-
Procedure: Dissolve 10 mg of repaglinide in 50 mL of methanol. Add 50 mL of 0.1 N NaOH and reflux at 80°C for 8 hours[6].
-
Rationale: To evaluate stability in basic conditions, which can promote hydrolysis of amide and ester linkages.
3. Oxidative Degradation:
-
Procedure: Dissolve 10 mg of repaglinide in 50 mL of methanol. Add 50 mL of 6% H₂O₂ and keep at room temperature for 4 hours.
-
Rationale: To test susceptibility to oxidation, a common degradation pathway. The piperidine ring and other sites could be susceptible.
4. Thermal Degradation:
-
Procedure: Accurately weigh 10 mg of repaglinide and keep it at 80°C for 4 hours in a hot air oven.
-
Rationale: To assess the stability of the drug in its solid form at elevated temperatures.
5. Photolytic Degradation:
-
Procedure: Expose the drug substance to a combination of visible and UV light in a photostability chamber.
-
Rationale: To determine if the drug is light-sensitive, which has implications for packaging and storage.
Analysis:
-
For all conditions, samples are appropriately diluted and analyzed using a validated stability-indicating HPLC method, typically with UV or MS detection, to separate and quantify the parent drug and any degradation products[6][7][8].
Proposed Protocol for Repaglinide Acyl Glucuronide Stability
1. Hydrolysis (pH-Dependent):
-
Procedure: Prepare solutions of the acyl glucuronide in buffers of varying pH (e.g., pH 2.0, pH 5.0, pH 7.4, pH 9.0). Incubate at 37°C and collect samples at various time points.
-
Rationale: Acyl glucuronide stability is highly pH-dependent. Hydrolysis is typically faster at neutral to slightly alkaline pH[9]. This experiment mimics physiological pH and assesses the intrinsic lability of the ester linkage.
2. Thermal Degradation (in solution):
-
Procedure: Incubate buffered solutions of the acyl glucuronide at different temperatures (e.g., 4°C, 25°C, 37°C) and analyze over time.
-
Rationale: To determine the temperature dependency of the degradation process, which is critical for defining sample handling and storage conditions for bioanalytical studies.
Analysis:
-
Analysis would be performed by LC-MS/MS to monitor the disappearance of the parent glucuronide and the appearance of the parent drug (repaglinide) as the primary hydrolysis product.
Comparative Stability Profile
The stability profiles of repaglinide and its acyl glucuronide metabolite are markedly different due to their distinct chemical structures.
Repaglinide Stability
Forced degradation studies have revealed that repaglinide is susceptible to degradation under specific stress conditions. However, results can vary depending on the exact experimental parameters used.
| Stress Condition | Reagent/Parameters | Degradation of Repaglinide | Reference(s) |
| Acid Hydrolysis | 0.1 N HCl, 80°C, 8 hrs | No significant degradation | [6] |
| 0.1 M HCl, 70°C, 240 min | 38.32% degradation | [5] | |
| Alkaline Hydrolysis | 0.1 N NaOH, 80°C, 8 hrs | Susceptible to degradation | [6] |
| 0.1 M NaOH, 70°C, 240 min | 7.24% degradation | [5] | |
| Oxidative Degradation | 6% H₂O₂, RT, 4 hrs | Susceptible to degradation | [6] |
| 3% H₂O₂, 70°C, 240 min | 21.75% degradation | [5] | |
| Thermal Degradation | 80°C, 4 hrs (solid state) | Susceptible to degradation | [6] |
| Photolytic Degradation | Sunlight / UV chamber | Generally reported as stable | [5] |
These studies collectively indicate that repaglinide is most vulnerable to acidic and oxidative conditions, with some susceptibility to alkaline and thermal stress[5][6]. The amide bond is a potential site for hydrolysis under harsh conditions.
Predicted Stability of Repaglinide Acyl Glucuronide
While direct studies are lacking, the chemical nature of acyl glucuronides allows for a robust prediction of their stability profile. Acyl glucuronides are known to be chemically reactive metabolites[9]. Their instability stems from the electrophilic nature of the C-1 carbonyl carbon of the glucuronic acid moiety.
-
Hydrolysis: The ester linkage is prone to hydrolysis, reverting the metabolite back to the parent drug, repaglinide. This reaction is pH-dependent and is generally catalyzed by both acid and base, but is often significant even at neutral pH[9]. This inherent instability is a major concern for the accurate quantification of the metabolite in biological samples.
-
Acyl Migration: A unique intramolecular rearrangement, known as acyl migration, can occur. The acyl group (repaglinide) can migrate from the C-1 hydroxyl group of the glucuronic acid to the C-2, C-3, and C-4 hydroxyl groups, forming positional isomers[9][10]. This process is also pH-dependent and complicates analysis as it leads to multiple, structurally similar compounds.
Figure 2: Comparative degradation pathways.
Implications for Drug Development and Research
The differential stability of repaglinide and its acyl glucuronide metabolite has profound implications:
-
Bioanalysis: The instability of the acyl glucuronide metabolite poses a significant challenge for its accurate quantification in biological matrices like plasma. Samples must be collected and stored under conditions that minimize degradation, such as immediate acidification or freezing at -70°C or below[9]. Failure to do so can lead to an underestimation of the metabolite and an overestimation of the parent drug.
-
Toxicology: Acyl glucuronides are not always benign metabolites. Their ability to covalently bind to proteins via their electrophilic center can lead to the formation of neoantigens, potentially triggering immune responses or other forms of idiosyncratic drug toxicity[9]. Therefore, understanding the stability and reactivity of repaglinide acyl glucuronide is essential for a complete toxicological profile.
-
Pharmacokinetics: Inaccurate measurement of the metabolite due to instability can lead to a misunderstanding of the drug's pharmacokinetic profile, including its clearance pathways and metabolic ratios.
References
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Acanthus Research. (n.d.). Repaglinide acyl-β-D-glucuronide. Retrieved from [Link]
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- Patel, D. R., et al. (2011). Development and Validation of stability indicating method for the determination of Repaglinide in Pharmaceutical dosage form using High Performance Liquid Chromatography. International Journal of ChemTech Research, 3(2), 541-547.
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-
PharmGKB. (n.d.). Anti-diabetic Drug Repaglinide Pathway, Pharmacokinetics. Retrieved from [Link]
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-
ResearchGate. (n.d.). CYP2C8-mediated interaction between repaglinide and steviol acyl glucuronide: In vitro investigations using rat and human matrices and in vivo pharmacokinetic evaluation in rats. Retrieved from [Link]
- Yanbu Journal of Engineering and Science. (2024). Current Analytical Methods and Their Limitations in Quantifying Antidiabetic Drug Nateglinide and Repaglinide in Pharmaceutical. Yanbu Journal of Engineering and Science, 21, 14-26.
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- Honkalammi, J., et al. (2014). A Comprehensive Assessment of Repaglinide Metabolic Pathways: Impact of Choice of In Vitro System and Relative Enzyme Contribution to In Vitro Clearance. Drug Metabolism and Disposition, 42(5), 855-865.
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ResearchGate. (n.d.). Method development and validation of repaglinide in human plasma by HPLC and its application to pharmacokinetics study. Retrieved from [Link]
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ResearchGate. (n.d.). Degradation products (DPs) of repaglinide. Retrieved from [Link]
- Gorniak, A., et al. (2019). Determination of Chemical Stability of Two Oral Antidiabetics, Metformin and Repaglinide in the Solid State and Solutions Using LC-UV, LC-MS, and FT-IR Methods. Molecules, 24(24), 4430.
-
Wikipedia. (n.d.). Repaglinide. Retrieved from [Link]
- Spahn-Langguth, H., & Benet, L. Z. (1992). Acyl glucuronide drug metabolites: toxicological and analytical implications. Therapeutic Drug Monitoring, 14(3), 205-217.
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JETIR. (2018). Forced Degradation Studies on Empagliflozin Tablet And Empagliflozin - Raw Material. Retrieved from [Link]
- Gorniak, A., et al. (2019). Determination of Chemical Stability of Two Oral Antidiabetics, Metformin and Repaglinide in the Solid State and Solutions Using LC-UV, LC-MS, and FT-IR Methods. Molecules, 24(24), 4430.
- Ak, M., & Ozkirimli, E. (2017). QSPR modelling of in vitro degradation half-life of acyl glucuronides. SAR and QSAR in Environmental Research, 28(10), 837-851.
- Choi, Y. H., et al. (2020). Assessment of Metabolic Interaction between Repaglinide and Quercetin via Mixed Inhibition in the Liver: In Vitro and In Vivo. Pharmaceutics, 12(9), 836.
-
ResearchGate. (n.d.). Strategies for the Maintenance of Stability of Acyl Glucuronide Metabolites in Blood and Plasma Samples. Retrieved from [Link]
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A Comparative Guide to the Cross-Validation of HPLC-UV and LC-MS/MS Methods for Repaglinide Metabolite Quantification
In the landscape of drug metabolism and pharmacokinetic (DMPK) studies, the accurate quantification of drug metabolites is paramount for a comprehensive understanding of a compound's efficacy and safety profile. Repaglinide, a fast-acting antidiabetic agent, undergoes extensive hepatic metabolism, making the analysis of its metabolites crucial.[1][2][3][4] This guide provides an in-depth comparison and cross-validation of two predominant analytical techniques—High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS)—for the quantification of repaglinide and its primary metabolites.
This document is intended for researchers, scientists, and drug development professionals, offering objective, data-supported insights into the performance of these methods. The discussion delves into the causality behind experimental choices, grounded in established regulatory frameworks such as the FDA's Bioanalytical Method Validation guidance and the International Council for Harmonisation (ICH) M10 guideline.[5][6][7][8][9][10]
The Analytical Imperative: Why Metabolite Quantification Matters
Repaglinide is primarily metabolized in the liver by cytochrome P450 enzymes, specifically CYP2C8 and CYP3A4, into several inactive metabolites.[1][2][3] The main metabolites include an oxidized dicarboxylic acid (M1), a hydroxylated derivative (M2), and an aromatic amine (M4).[1] Monitoring the levels of these metabolites alongside the parent drug is essential for characterizing the drug's absorption, distribution, metabolism, and excretion (ADME) properties. A robust and reliable analytical method is therefore the cornerstone of any pharmacokinetic study.
Methodological Showdown: HPLC-UV vs. LC-MS/MS
The choice between HPLC-UV and LC-MS/MS hinges on the specific requirements of the analysis, including sensitivity, selectivity, and the complexity of the biological matrix.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) is a well-established, cost-effective, and robust technique.[11] It relies on the principle that the analyte of interest absorbs light at a specific wavelength. However, its primary limitation lies in its selectivity; co-eluting compounds with similar UV absorption spectra can interfere with the accurate quantification of the target analyte.[12][13]
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) offers unparalleled sensitivity and selectivity.[12][14][15] It couples the separation power of liquid chromatography with the mass-analyzing capabilities of a tandem mass spectrometer. This technique can differentiate between compounds with the same retention time based on their unique mass-to-charge ratios, making it the gold standard for bioanalysis in complex matrices like plasma.[12][14]
Experimental Design: Protocols for Repaglinide Metabolite Analysis
The following protocols outline the key steps for the analysis of repaglinide and its metabolites in human plasma.
Sample Preparation: The Foundation of Accurate Analysis
A meticulous sample preparation procedure is critical to remove interfering endogenous components from the plasma matrix. Both protein precipitation and liquid-liquid extraction are common techniques.[16]
Protein Precipitation (PPT): A simple and rapid method.
-
To 100 µL of plasma, add 300 µL of cold acetonitrile containing the internal standard (e.g., glipizide).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 12,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
Liquid-Liquid Extraction (LLE): Offers a cleaner extract.[16]
-
To 200 µL of plasma, add the internal standard.
-
Add 1 mL of an extraction solvent (e.g., a mixture of diethyl ether and dichloromethane, 60:40 v/v).[17]
-
Vortex for 5 minutes.
-
Centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness.
-
Reconstitute the residue in the mobile phase.
Sample Preparation Workflow
Chromatographic and Detection Parameters
The choice of chromatographic column and mobile phase is crucial for achieving optimal separation of repaglinide and its metabolites.
| Parameter | HPLC-UV Method | LC-MS/MS Method |
| Column | C18 (e.g., 150 x 4.6 mm, 5 µm)[18] | C18 (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.0)[19] | Acetonitrile:0.1% Formic Acid in Water |
| Flow Rate | 1.0 mL/min[18][20] | 0.4 mL/min |
| Injection Volume | 20 µL[16] | 5 µL |
| Detection | UV at 245 nm[18] | ESI+ MRM Transitions |
| Run Time | ~10 minutes | ~3 minutes |
Cross-Validation: Ensuring Method Concordance
When transitioning from an established HPLC-UV method to a more sensitive LC-MS/MS method, or when comparing data across different laboratories, a thorough cross-validation is mandated by regulatory agencies.[5][6][7][8] This process ensures that the results obtained from both methods are comparable and reliable.
The core components of a cross-validation study include:
-
Selectivity: Analyzing blank plasma from multiple sources to ensure no endogenous interferences are present at the retention times of the analytes and internal standard.
-
Accuracy and Precision: Analyzing quality control (QC) samples at low, medium, and high concentrations with both methods. The mean concentration and precision (%CV) should be within ±15% of the nominal value (±20% for the Lower Limit of Quantification, LLOQ).
-
Linearity: Establishing a calibration curve over the desired concentration range and ensuring a correlation coefficient (r²) of ≥0.99.
-
Matrix Effect (for LC-MS/MS): Assessing the ion suppression or enhancement caused by the biological matrix.
-
Incurred Sample Reanalysis (ISR): Re-analyzing a subset of study samples to confirm the reproducibility of the method.
Cross-Validation Workflow
Performance Comparison: A Data-Driven Perspective
The following table summarizes typical performance characteristics for the two methods based on published data and expected outcomes.
| Validation Parameter | HPLC-UV | LC-MS/MS |
| Linearity Range | 20 - 2000 ng/mL[20] | 0.5 - 500 ng/mL |
| LLOQ | 20 ng/mL[20][21] | 0.5 ng/mL |
| Accuracy (% Bias) | Within ±15% | Within ±15% |
| Precision (%CV) | < 15% | < 15% |
| Selectivity | Prone to interference | Highly selective |
| Matrix Effect | Not applicable | Must be evaluated |
| Throughput | Lower | Higher |
Concluding Remarks and Recommendations
Both HPLC-UV and LC-MS/MS are powerful tools for the quantification of repaglinide and its metabolites. The choice of method should be guided by the specific requirements of the study.
-
HPLC-UV is a suitable option for routine analysis, such as in quality control of pharmaceutical formulations, where analyte concentrations are relatively high and the sample matrix is simple.
-
LC-MS/MS is the unequivocal choice for bioanalytical studies in complex matrices like plasma, especially when high sensitivity is required to capture the full pharmacokinetic profile of the drug and its metabolites.[14] Its superior selectivity minimizes the risk of interferences, leading to more reliable and accurate data.[12]
A thorough cross-validation is essential when comparing data from these two methods to ensure data integrity and regulatory compliance. This process provides confidence that any observed differences are due to the inherent performance characteristics of the methods and not to analytical error.
References
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ClinPGx. (n.d.). Anti-diabetic Drug Repaglinide Pathway, Pharmacokinetics. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]
-
European Medicines Agency. (n.d.). ICH M10 on bioanalytical method validation - Scientific guideline. Retrieved from [Link]
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U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Retrieved from [Link]
-
GPhC. (2023). ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]
-
Outsourced Pharma. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Retrieved from [Link]
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International Council for Harmonisation. (2022). Bioanalytical Method Validation and Study Sample Analysis M10. Retrieved from [Link]
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European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. Retrieved from [Link]
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U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. Retrieved from [Link]
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ResearchGate. (n.d.). A Comprehensive Assessment of Repaglinide Metabolic Pathways: Impact of Choice of In Vitro System and Relative Enzyme Contribution to In Vitro Clearance. Retrieved from [Link]
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ResearchGate. (2024). ICH M10 Bioanalytical Method Validation Guideline-1 year Later. Retrieved from [Link]
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Medicine.com. (2020). Repaglinide: Dosage, Mechanism/Onset of Action, Half-Life. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Repaglinide - StatPearls. Retrieved from [Link]
-
Pharmacology of Repaglinide. (2025). Mechanism of action, Pharmacokinetics, Uses, Effects. Retrieved from [Link]
-
Biosciences Biotechnology Research Asia. (2010). A New HPLC Method for Determination of Repaglinide in Human Plasma and Its Application in Bioequivalence Studies. Retrieved from [Link]
-
ResearchGate. (n.d.). Method Development and Validation of Metformin and Repaglinide in Rabbit Plasma by RP-HPLC. Retrieved from [Link]
-
Monash University. (2007). Method development and validation of repaglinide in human plasma by HPLC and its application in pharmacokinetic studies. Retrieved from [Link]
-
ResearchGate. (n.d.). Comparison of HPLC-UV (A) and LC-MS/MS (B) chromatograms of urinary.... Retrieved from [Link]
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PubMed Central. (n.d.). DoE-assisted HPLC method development and validation of enzalutamide and repaglinide in rat plasma. Retrieved from [Link]
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PubMed. (n.d.). Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets. Retrieved from [Link]
-
ResearchGate. (n.d.). Comparative Study of UV And HPLC Methods for Estimation of Drug. Retrieved from [Link]
-
ResearchGate. (2018). FDA approved metabolite identification by HPLC or LCMS?. Retrieved from [Link]
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ResearchGate. (n.d.). Method development and validation of repaglinide in human plasma by HPLC and its application to pharmacokinetics study | Request PDF. Retrieved from [Link]
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International Journal of Pharmaceutical Sciences and Research. (2025). Development and Validation of RP HPLC Method for the Simultaneous Estimation of repaglinide and Metformin HCL Tablet Formulation. Retrieved from [Link]
-
ResearchGate. (n.d.). Development and validation of an HPLC method for the analysis of repaglinide in pharmaceutical dosage forms. Retrieved from [Link]
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PubMed. (2007). Method development and validation of repaglinide in human plasma by HPLC and its application in pharmacokinetic studies. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Accurate and Precise Quantification of Repaglinide Acyl-beta-D-glucuronide
For researchers, scientists, and drug development professionals, the accurate quantification of drug metabolites is a cornerstone of pharmacokinetic and toxicokinetic studies. This guide provides an in-depth comparison of analytical methodologies for the quantification of Repaglinide acyl-beta-D-glucuronide (RAG), a key metabolite of the anti-diabetic drug Repaglinide. We will delve into the inherent challenges associated with acyl glucuronides and present best practices and supporting data to ensure the integrity of your bioanalytical results.
The Analytical Challenge of Acyl Glucuronides
Acyl glucuronides (AGs) are a class of metabolites known for their chemical instability.[1][2][3] This instability presents a significant hurdle in bioanalysis, as the metabolite can degrade back to the parent drug, Repaglinide, leading to an underestimation of the glucuronide and an overestimation of the parent drug.[4][5][6] The primary degradation pathways are hydrolysis and intramolecular acyl migration, both of which are influenced by pH and temperature.[1][3][7] Therefore, meticulous sample handling and the use of a validated, stability-indicating analytical method are paramount for generating reliable data.
Comparison of Analytical Methodologies
The two most common analytical techniques for the quantification of drug metabolites in biological matrices are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
| Feature | HPLC-UV | LC-MS/MS |
| Selectivity | Lower; potential for interference from endogenous matrix components. | Higher; mass-based detection provides superior specificity. |
| Sensitivity | Generally lower, with Limits of Quantification (LOQ) in the µg/mL range.[8][9][10] | Significantly higher, with LOQs often in the ng/mL to pg/mL range.[11][12][13][14] |
| Accuracy & Precision | Can be high, but susceptible to inaccuracies from co-eluting interferences. | Generally offers superior accuracy and precision due to high selectivity. |
| Structural Info | Provides no direct structural information. | Can provide structural confirmation through fragmentation patterns. |
| Cost & Complexity | Lower initial investment and operational complexity. | Higher initial investment and requires more specialized expertise. |
| Suitability for RAG | May be suitable for in vitro studies with clean matrices but is not recommended for complex biological samples due to the high risk of interference and insufficient sensitivity. | The gold standard for RAG quantification in biological matrices due to its high sensitivity, selectivity, and ability to mitigate interferences. |
For the quantification of an unstable and potentially low-concentration metabolite like RAG in biological fluids, LC-MS/MS is the unequivocally superior choice . Its inherent selectivity and sensitivity are crucial for distinguishing the analyte from a complex biological background and for accurately measuring its concentration, even at picogram levels.
Best Practices for Accurate RAG Quantification
To mitigate the instability of RAG and ensure the accuracy and precision of your results, the following best practices should be implemented:
-
Immediate Sample Stabilization: Upon collection, blood samples should be immediately placed on ice and centrifuged at low temperatures (e.g., 4°C) to separate plasma. The plasma should then be acidified (e.g., with formic or acetic acid) to a pH of approximately 4-5 to inhibit hydrolysis.[1][2]
-
Low-Temperature Storage: All biological samples should be stored at -70°C or lower to minimize degradation.[1]
-
Validated Analytical Method: A robust and validated LC-MS/MS method is essential. The validation should adhere to regulatory guidelines from bodies such as the FDA and EMA.[15][16][17]
-
Use of a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard (SIL-IS) for RAG is highly recommended to compensate for any analyte loss during sample preparation and for variations in instrument response.
Experimental Protocol: A Validated LC-MS/MS Method for Repaglinide Quantification (Adaptable for RAG)
While a specific, publicly available validated method for RAG is not readily found, the following protocol for Repaglinide can be adapted. The key is to develop and validate a similar method specifically for RAG, using a certified RAG reference standard and a suitable SIL-IS.
1. Sample Preparation (Protein Precipitation)
-
Thaw plasma samples on ice.
-
To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (e.g., Repaglinide-d5).
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 30 seconds.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
MRM Transitions:
-
Repaglinide: m/z 453.3 -> 162.2[11]
-
RAG: (Predicted) m/z 629.3 -> 453.3 (loss of glucuronic acid)
-
IS (Repaglinide-d5): (Predicted) m/z 458.3 -> 162.2
-
3. Method Validation
The method must be fully validated according to ICH M10 or equivalent guidelines, including assessments of:[16][18]
-
Selectivity and Specificity
-
Linearity and Range
-
Accuracy and Precision (Intra- and Inter-day)
-
Matrix Effect
-
Recovery
-
Stability (Freeze-thaw, short-term, long-term, and stock solution)
The following table presents typical validation results for a Repaglinide LC-MS/MS assay, which would be the target for a validated RAG method.
| Validation Parameter | Acceptance Criteria (FDA/EMA) | Typical Performance for Repaglinide Assay |
| Linearity (r²) | ≥ 0.99 | > 0.995[8][13] |
| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 10%[12][13][19] |
| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 10%[12][13][19] |
| Intra-day Accuracy (%Bias) | ± 15% (± 20% at LLOQ) | Within ± 10%[12][13][19] |
| Inter-day Accuracy (%Bias) | ± 15% (± 20% at LLOQ) | Within ± 10%[12][13][19] |
Visualizing the Workflow and Chemical Structures
To further clarify the process, the following diagrams illustrate the experimental workflow and the chemical structures of Repaglinide and its acyl-beta-D-glucuronide.
Caption: Experimental workflow for RAG quantification.
Caption: Chemical structures of Repaglinide and RAG.
Conclusion
The accurate and precise quantification of this compound is a challenging but achievable task. By understanding the inherent instability of acyl glucuronides and implementing the best practices outlined in this guide—namely, immediate sample stabilization, low-temperature storage, and the use of a validated LC-MS/MS method—researchers can generate high-quality, reliable data. This data is crucial for the accurate assessment of the pharmacokinetic and toxicokinetic properties of Repaglinide and for making informed decisions in the drug development process.
References
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Bioanalytical challenges and strategies for accurately measuring acyl glucuronide metabolites in biological fluids - PubMed. (2020). Biomedical Chromatography, 34(1), e4640. [Link]
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Challenges in the indirect quantitation of acyl-glucuronide metabolites of a cardiovascular drug from complex biological mixtures in the absence of reference standards - PubMed. (2010). Biomedical Chromatography, 24(7), 759-767. [Link]
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Bioanalytical challenges and strategies for accurately measuring Acyl glucuronide metabolites in biological fluids (Review paper). (2019). ResearchGate. [Link]
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Hydrolysis of Phase II Conjugates for LC-MS Bioanalysis of Total Parent Drugs. (n.d.). SpringerLink. [Link]
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Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? (2019). Journal of Pharmaceutical and Biomedical Analysis, 165, 381-385. [Link]
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Challenges and Recommendations in Developing LC–MS/MS Bioanalytical Assays of Labile Glucuronides and Parent Compounds in the Presence of Glucuronide Metabolites: Bioanalysis. (2020). Taylor & Francis Online. [Link]
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Quantification of Glucuronide Metabolites in Biological Matrices by LC-MS/MS. (2012). SciSpace. [Link]
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Challenges and recommendations in developing LC-MS/MS bioanalytical assays of labile glucuronides and parent compounds in the presence of glucuronide metabolites - PubMed. (2020). Bioanalysis, 12(9), 615-624. [Link]
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Challenges and Recommendations in Developing LC–MS/MS Bioanalytical Assays of Labile Glucuronides and Parent Compounds in the Presence of Glucuronide Metabolites | Request PDF. (2020). ResearchGate. [Link]
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Acyl glucuronide drug metabolites: toxicological and analytical implications - PubMed. (2002). Therapeutic Drug Monitoring, 24(1), 1-12. [Link]
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ICH M10 on bioanalytical method validation. (2022). European Medicines Agency. [Link]
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M10 Bioanalytical Method Validation and Study Sample Analysis. (2022). FDA. [Link]
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Pharma Development and Validation of Rp- Hplc Method for the Estimation of Repaglinide in Bulk and Tablet Dosage. (n.d.). Worldwidejournals.com. [Link]
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Development and validation of an HPLC method for the analysis of repaglinide in pharmaceutical dosage forms. (2018). ResearchGate. [Link]
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THE DEVELOPMENT AND VALIDATION OF AN ANALYTICAL METHOD FOR ASSESSING THE EFFECTIVENESS OF REPAGLINIDE IN THE MANAGEMENT OF TYPE. (n.d.). Anveshana's International Publication. [Link]
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bioanalytical method validation and study sample analysis m10. (2022). ICH. [Link]
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Liquid Chromatography Tandem Mass Spectrometry Method for Determination of Anti-Diabetic Drug Repaglinide in Human Plasma. (2014). Semantic Scholar. [Link]
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Determination of repaglinide in human plasma by high-performance liquid chromatography–tandem mass spectrometry. (2012). ResearchGate. [Link]
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Liquid Chromatography Tandem Mass Spectrometry Method for Determination of Anti-Diabetic Drug Repaglinide in Human Plasma. (2014). Scirp.org. [Link]
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Validated analytical methods of repaglinide in bulk and tablet formulations. (2011). ResearchGate. [Link]
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(PDF) Liquid Chromatography Tandem Mass Spectrometry Method for Determination of Anti-Diabetic Drug Repaglinide in Human Plasma. (2014). ResearchGate. [Link]
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Spectrophotometric Method and its Validation for Repaglinide in its Bulk and Formulation Dissolution Samples Including Stress Studies. (2022). Slideshare. [Link]
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Transacylation and hydrolysis of the acyl glucuronides of ibuprofen and its α-methyl-substituted analogues investigated by 1H NMR spectroscopy and computational chemistry: Implications for drug design - PubMed. (2024). Journal of Pharmaceutical and Biomedical Analysis, 246, 116238. [Link]
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Current Analytical Methods and Their Limitations in Quantifying Antidiabetic Drug Nateglinide and Repaglinide in Pharmaceutical. (2024). Yanbu Journal of Engineering and Science. [Link]
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LC-MS/MS-ESI method for simultaneous quantitation of metformin and repaglinidie in rat plasma and its application to pharmacokinetic study in rats - PubMed. (2013). Biomedical Chromatography, 27(3), 356-364. [Link]
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Inter-day accuracy and precision for the determination of repaglinide in human plasma. (n.d.). ResearchGate. [Link]
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Development and Validation of RP-HPLC Method for Quantification of Repaglinide in mPEG-PCL Polymeric Nanoparticles: QbD-Driven Optimization, Force Degradation Study, and Assessment of In vitro Release Mathematic Modeling. (2022). ResearchGate. [Link]
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A Comparative Guide to the Bioanalytical Quantification of Repaglinide Acyl-β-D-glucuronide: Navigating Linearity and Detection Limits
For researchers, scientists, and professionals in drug development, the precise quantification of drug metabolites is a critical aspect of pharmacokinetic and toxicokinetic studies. Repaglinide, an antidiabetic agent, undergoes extensive metabolism, with one of its significant pathways being the formation of Repaglinide acyl-β-D-glucuronide (RAG). This guide provides an in-depth technical comparison of the analytical methodologies for quantifying RAG, with a focus on establishing a reliable linearity and range of detection. We will delve into the causal reasoning behind experimental choices, present comparative data, and offer a detailed, self-validating protocol to ensure scientific integrity.
The Analytical Challenge of Repaglinide Acyl-β-D-glucuronide
Repaglinide is primarily metabolized in the liver by cytochrome P450 enzymes (CYP3A4 and CYP2C8) and through direct conjugation with glucuronic acid. The resulting acyl-glucuronide metabolite, while often inactive, can in some cases be reactive and contribute to the overall safety profile of the parent drug. Therefore, its accurate quantification in biological matrices is paramount. The inherent polarity and potential instability of acyl-glucuronides present unique challenges for bioanalytical method development, necessitating highly sensitive and specific techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Establishing a Robust Analytical Method: A Comparative Overview
While specific, detailed, and validated methods for the standalone quantification of Repaglinide acyl-β-D-glucuronide are not abundantly available in peer-reviewed literature, we can draw significant insights from methods developed for the parent drug, Repaglinide, and its other metabolites. A high-throughput bioanalytical method using 96-blade thin-film microextraction (TFME) coupled with LC-MS/MS has been reported for the analysis of Repaglinide and two of its main metabolites. This study established a linear range of 2-1000 ng/mL for Repaglinide and a linear range of 2-500 ng/mL for each of the metabolites, providing a valuable benchmark for the expected analytical performance for RAG[1].
In contrast, most published methods focus on the parent drug. For instance, a highly sensitive LC-MS/MS method for Repaglinide in human plasma has been validated over a linear range of 0.5 - 100 ng/mL[2]. Another study reports a linear range of 0.050–50 ng/mL for Repaglinide in human plasma[3]. While these methods do not directly address RAG, they provide a solid foundation for the development of a specific assay for the metabolite. The choice of internal standard, extraction technique, and chromatographic conditions from these methods can be adapted for RAG analysis.
The following table summarizes the performance characteristics of various LC-MS/MS methods for Repaglinide, which can serve as a reference for developing a method for its acyl-glucuronide metabolite.
| Analyte | Matrix | Analytical Method | Linear Range (ng/mL) | LLOQ (ng/mL) | Correlation Coefficient (r²) | Reference |
| Repaglinide | Human Plasma | LC-MS/MS | 0.5 - 100 | 0.5 | >0.99 | [2] |
| Repaglinide | Human Plasma | LC-MS/MS | 0.2 - 60.0 | 0.2 | Not Stated | [4] |
| Repaglinide | Human Plasma | LC-MS/MS | 0.050 - 50 | 0.050 | Not Stated | [3] |
| Repaglinide Metabolites | Human Microsomal Medium | LC-MS/MS | 2 - 500 | 2 | Not Stated | [1] |
| Repaglinide | Rabbit Plasma | RP-HPLC-UV | 55 - 550 | 55 | >0.999 | [5] |
| Repaglinide | Rat Plasma | LC-MS/MS | 0.021 - 21.7 | 0.021 | Not Stated | [6] |
Experimental Protocol: A Representative LC-MS/MS Method for RAG Quantification
The following protocol is a representative, self-validating system for determining the linearity and range of detection for Repaglinide acyl-β-D-glucuronide. It is based on established methodologies for Repaglinide and general principles of acyl-glucuronide analysis. The availability of a certified reference standard for Repaglinide acyl-β-D-glucuronide is a prerequisite for this protocol[7][8][9][10].
Preparation of Standards and Quality Control Samples
-
Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve the Repaglinide acyl-β-D-glucuronide reference standard in a suitable solvent such as methanol or DMSO.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with a mixture of methanol and water (e.g., 50:50 v/v).
-
Calibration Standards and Quality Control (QC) Samples: Spike an appropriate volume of the working standard solutions into a blank biological matrix (e.g., human plasma) to prepare a calibration curve with at least six non-zero concentration levels. Prepare QC samples at low, medium, and high concentrations in the same manner. The expected linear range to target, based on available data for metabolites, would be approximately 2-500 ng/mL[1].
Sample Preparation: Protein Precipitation
Protein precipitation is a straightforward and effective method for extracting RAG from plasma samples.
-
To 100 µL of plasma sample (calibration standard, QC, or unknown), add an appropriate internal standard (e.g., a stable isotope-labeled RAG or a structurally similar compound).
-
Add 300 µL of cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase and inject it into the LC-MS/MS system.
LC-MS/MS Conditions
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm) is a suitable choice for separating the polar glucuronide metabolite.
-
Mobile Phase: A gradient elution with a mobile phase consisting of A) 0.1% formic acid in water and B) 0.1% formic acid in acetonitrile is recommended. The gradient should be optimized to ensure good peak shape and separation from endogenous interferences.
-
Flow Rate: A flow rate of 0.3-0.5 mL/min is typical for this type of column.
-
Column Temperature: Maintaining the column at a constant temperature (e.g., 40°C) will ensure reproducible retention times.
-
-
Tandem Mass Spectrometry:
-
Ionization Mode: Electrospray ionization (ESI) in the positive ion mode is generally suitable for Repaglinide and its metabolites.
-
Multiple Reaction Monitoring (MRM): The mass spectrometer should be operated in MRM mode for optimal sensitivity and selectivity. The precursor-to-product ion transitions for RAG and the internal standard must be determined by infusing the pure compounds into the mass spectrometer. For Repaglinide, the transition m/z 453.3 → 162.2 is commonly used[2]. The transition for RAG will be based on its molecular weight (628.71 g/mol )[8].
-
Optimization of MS Parameters: Parameters such as declustering potential, collision energy, and cell exit potential should be optimized for each MRM transition to maximize the signal intensity.
-
Method Validation: Linearity and Range of Detection
-
Linearity: Analyze the calibration standards in triplicate. Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration. The linearity should be evaluated using a weighted linear regression model (e.g., 1/x or 1/x²). The correlation coefficient (r²) should be greater than 0.99.
-
Range of Detection:
-
Lower Limit of Quantification (LLOQ): The LLOQ is the lowest concentration on the calibration curve that can be quantified with acceptable precision (≤20% RSD) and accuracy (within ±20% of the nominal value).
-
Upper Limit of Quantification (ULOQ): The ULOQ is the highest concentration on the calibration curve that meets the acceptance criteria for precision and accuracy.
-
Workflow and Pathway Diagrams
The following diagrams illustrate the experimental workflow for determining the linearity and range of detection and the metabolic pathway of Repaglinide.
Caption: Experimental workflow for determining the linearity and range of detection for Repaglinide acyl-β-D-glucuronide.
Caption: Simplified metabolic pathway of Repaglinide.
Conclusion
This guide provides a comprehensive framework for researchers and scientists to develop and validate a robust bioanalytical method for the quantification of Repaglinide acyl-β-D-glucuronide. By leveraging existing knowledge of Repaglinide analysis and adhering to the principles of scientific integrity, a reliable method with well-defined linearity and detection limits can be established. The provided representative protocol and workflow diagrams serve as a practical starting point for these endeavors, ultimately contributing to a more complete understanding of the pharmacokinetics and safety profile of Repaglinide.
References
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Simões, R. A., Bonato, P. S., Mirnaghi, F. S., Bojko, B., & Pawliszyn, J. (2015). Bioanalytical method for in vitro metabolism study of repaglinide using 96-blade thin-film solid-phase microextraction and LC-MS/MS. Bioanalysis, 7(1), 65–77. [Link]
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Fayyad, M. K., & Ghanem, E. H. (2014). Liquid Chromatography Tandem Mass Spectrometry Method for Determination of Anti-Diabetic Drug Repaglinide in Human Plasma. American Journal of Analytical Chemistry, 5(4), 281-290. [Link]
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Acanthus Research. (n.d.). Repaglinide acyl-β-D-glucuronide. Retrieved from [Link]
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Gao, F., Li, Y., Liu, D., & Guo, Q. (2011). Determination of repaglinide in human plasma by high-performance liquid chromatography–tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 55(5), 1228–1232. [Link]
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Arbouche, N., Raul, J. S., & Kintz, P. (2022). Development of a new LC-MS/MS method for the simultaneous identification and quantification of 13 antidiabetic drugs in human hair. Journal of Chromatography B, 1205, 123335. [Link]
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Neliti. (2022). An insight of development and validation of bio-analytical method in the reference of anti- diabetic drugs by using LC-MS. International Journal of Health Sciences, 6(S6), 4277-4284. [Link]
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Yao, X., Dai, X., & Zhang, Y. (2013). Liquid Chromatography-Tandem Mass Spectrometry Simultaneous Determination of Repaglinide and Metformin in Human Plasma and Its Application to Bioequivalence Study. Yao Xue Xue Bao, 48(4), 547-553. [Link]
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Sharma, K., Pawar, G., Yadam, S., Giri, S., Rajagopal, S., & Mullangi, R. (2013). LC-MS/MS-ESI method for simultaneous quantitation of metformin and repaglinidie in rat plasma and its application to pharmacokinetic study in rats. Biomedical Chromatography, 27(3), 356–364. [Link]
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Sapphire North America. (n.d.). Repaglinide acyl-beta-D-glucuronide. Retrieved from [Link]
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Roškar, R., & Trdan, T. (2012). Quantification of Glucuronide Metabolites in Biological Matrices by LC-MS/MS. Mass Spectrometry in Drug Discovery and Development. [Link]
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Sankar, R., & Babu, P. S. (2012). Method Development and Validation of Metformin and Repaglinide in Rabbit Plasma by RP-HPLC. Journal of Pharmacy Research, 5(8), 4222-4225. [Link]
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Goday, S., & Sankar, D. G. (2018). Development and Validation of a LC-ESI-MS/MS Based Bioanalytical Method for Dapagliflozin and Saxagliptin in Human Plasma. International Journal of Pharmaceutical Education and Research, 52(4s), s108-s117. [Link]
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"comparison of repaglinide metabolism in different in vitro systems"
An In-Depth Comparative Guide to the In Vitro Metabolism of Repaglinide
Authored by a Senior Application Scientist
This guide provides a comprehensive comparison of common in vitro systems used to study the metabolism of repaglinide, an antidiabetic drug of the meglitinide class. We will delve into the mechanistic details of its biotransformation, compare the experimental outcomes from different systems, and provide actionable protocols for researchers in drug development and pharmacology.
The clinical efficacy and safety of repaglinide are significantly influenced by its metabolic fate, which is primarily governed by cytochrome P450 (CYP) enzymes. Understanding how different in vitro tools recapitulate this metabolism is critical for accurate drug-drug interaction (DDI) prediction and pharmacokinetic (PK) modeling.
The Metabolic Landscape of Repaglinide
Repaglinide undergoes extensive oxidative metabolism, leading to its inactivation and subsequent excretion. The principal metabolic pathways are:
-
Oxidative Decarboxylation: The primary pathway, forming the dicarboxylic acid metabolite, M2.
-
Aromatic Hydroxylation: A secondary pathway, producing the hydroxylated metabolite, M1.
-
Acyl Glucuronidation: Direct conjugation of the parent drug, forming the M7 glucuronide.
The key enzymes responsible for the oxidative metabolism of repaglinide are CYP2C8 and, to a lesser extent, CYP3A4 . This dual-enzyme system has significant clinical implications, as inhibitors or inducers of these CYPs can dramatically alter repaglinide exposure.
Below is a diagram illustrating the primary metabolic pathways of repaglinide.
Caption: Primary metabolic pathways of repaglinide.
Comparative Analysis of In Vitro Systems
The choice of an in vitro system is a critical decision that dictates the scope and reliability of metabolic data. We will compare three commonly used systems: Human Liver Microsomes (HLM), Recombinant CYP Enzymes (rCYP), and Human Hepatocytes.
Human Liver Microsomes (HLM)
HLMs are vesicles of the endoplasmic reticulum, containing a rich complement of Phase I enzymes, particularly CYPs. They are a cost-effective and widely accepted tool for initial metabolic screening and inhibition studies.
-
Expertise & Experience: HLMs are excellent for characterizing the intrinsic clearance and metabolite profile generated by CYP enzymes. Because they lack the cytosolic fraction, they do not support most Phase II conjugation reactions, except for glucuronidation by UGTs, which are also localized in the ER. This can be an advantage when specifically isolating CYP-mediated metabolism. However, for a drug like repaglinide where acyl glucuronidation occurs, this pathway is retained.
-
Trustworthiness: Pooled HLM from multiple donors (e.g., >50 donors) is the gold standard for generating data representative of the general population, averaging out the effects of genetic polymorphism. Self-validation is achieved by including known inhibitors of CYP2C8 (e.g., gemfibrozil) and CYP3A4 (e.g., ketoconazole) to confirm their respective contributions to repaglinide metabolism.
Recombinant CYP Enzymes (rCYP)
These are individual human CYP enzymes expressed in a heterologous system (e.g., insect cells or E. coli). They are indispensable for reaction phenotyping, i.e., definitively identifying which enzyme is responsible for a specific metabolic step.
-
Expertise & Experience: For repaglinide, incubating the drug separately with rCYP2C8 and rCYP3A4 allows for the unambiguous determination of the kinetic parameters (Km and Vmax) for each enzyme's contribution. This is a "bottom-up" approach that provides mechanistic clarity that is impossible to achieve with mixed-enzyme systems like HLM alone. The causality is direct: the metabolite is formed because of the action of that specific, isolated enzyme.
-
Trustworthiness: The self-validating nature of rCYP experiments comes from running parallel incubations with a control system (e.g., insect cell microsomes without the expressed CYP) to ensure the observed metabolism is not due to the background expression system.
Human Hepatocytes
Cryopreserved or fresh human hepatocytes are considered the "gold standard" for in vitro metabolism studies as they contain the full complement of both Phase I and Phase II metabolic enzymes, as well as transporters, in a physiologically relevant cellular environment.
-
Expertise & Experience: Hepatocytes provide the most complete picture of repaglinide's metabolic fate. They can simultaneously model the interplay between CYP-mediated oxidation and UGT-mediated glucuronidation. This is crucial for understanding potential shunting of metabolic pathways if one route is inhibited. For example, if CYP2C8 is inhibited, hepatocytes can reveal if the flux through CYP3A4 or UGT1A1 pathways increases.
-
Trustworthiness: The viability of hepatocytes must be confirmed before and after the experiment (e.g., via Trypan Blue exclusion). A self-validating protocol would include positive control substrates for both Phase I (e.g., midazolam for CYP3A4) and Phase II (e.g., 7-hydroxycoumarin for UGTs) pathways to ensure the cells are metabolically competent.
Quantitative Data Comparison
The following table summarizes typical kinetic parameters for repaglinide metabolism across the different systems. These values are synthesized from multiple literature sources and represent a consensus view. Actual values may vary based on specific experimental conditions.
| In Vitro System | Enzyme(s) | Primary Metabolite(s) | Apparent Km (μM) | Vmax (pmol/min/mg protein or per 106 cells) | Key Insights |
| Human Liver Microsomes (HLM) | CYP2C8, CYP3A4, UGTs | M1, M2, M7 | 5 - 15 | 150 - 400 (Total Oxidation) | Provides composite kinetics of major enzymes. Good for overall intrinsic clearance. |
| Recombinant CYP2C8 | CYP2C8 | M2 | 2 - 7 | Variable (system-dependent) | Confirms CYP2C8 as the high-affinity, primary metabolizing enzyme. |
| Recombinant CYP3A4 | CYP3A4 | M1 | 20 - 50 | Variable (system-dependent) | Demonstrates CYP3A4 is a lower-affinity but still relevant pathway. |
| Human Hepatocytes | Full Complement | M1, M2, M7, others | 7 - 20 | 50 - 150 (Total Metabolism) | Reflects the integrated kinetics of metabolism and transport. Often shows a slightly higher Km due to cellular uptake limitations. |
Experimental Protocols
Here are detailed, step-by-step methodologies for assessing repaglinide metabolism.
Protocol: Repaglinide Depletion in Human Liver Microsomes
This protocol determines the intrinsic clearance of repaglinide.
Caption: Workflow for determining repaglinide intrinsic clearance in HLM.
Methodology:
-
Preparation: Prepare a master mix containing pooled human liver microsomes (final concentration 0.5 mg/mL) in 100 mM potassium phosphate buffer (pH 7.4).
-
Pre-incubation: Pre-incubate the master mix at 37°C for 5 minutes in a shaking water bath.
-
Initiation: Add repaglinide from a concentrated stock solution (e.g., in DMSO, final solvent concentration <0.5%) to achieve a final substrate concentration of 1 µM (well below the expected Km). Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system (e.g., Promega's Reagent A/B).
-
Time Points: At specified time points (e.g., 0, 5, 10, 20, 30, 45 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately quench the reaction by adding the aliquot to 2-3 volumes of ice-cold acetonitrile containing a suitable internal standard (e.g., tolbutamide).
-
Sample Processing: Vortex the quenched samples and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to an autosampler vial and analyze the concentration of repaglinide using a validated LC-MS/MS method.
-
Data Interpretation: Plot the natural logarithm of the percentage of repaglinide remaining versus time. The slope of the resulting line is the first-order elimination rate constant (k). Intrinsic clearance (CLint) is calculated as: CLint = (k / [microsomal protein concentration]).
Protocol: Reaction Phenotyping with Recombinant CYPs and Chemical Inhibitors
This protocol identifies which CYPs are responsible for repaglinide metabolism.
Caption: Dual approaches for reaction phenotyping of repaglinide metabolism.
Methodology:
-
Recombinant Enzyme Arm:
-
Incubate repaglinide (e.g., 5 µM) with individual recombinant human CYPs (e.g., rCYP2C8, rCYP3A4, and a panel of others like 2C9, 2D6, 1A2) at 37°C for a fixed time (e.g., 30 minutes).
-
Each incubation must contain buffer, the rCYP enzyme, NADPH regenerating system, and the substrate.
-
Include a control incubation with microsomes from the expression system that do not contain the human CYP.
-
Quench and process samples as described in Protocol 4.1.
-
Analyze for the formation of metabolites M1 and M2. Significant formation of M2 in the rCYP2C8 incubation and M1 in the rCYP3A4 incubation confirms their roles.
-
-
Chemical Inhibition Arm:
-
Set up incubations using pooled HLM as described in Protocol 4.1.
-
Divide into three sets: (a) No inhibitor, (b) With a potent and selective CYP2C8 inhibitor (e.g., gemfibrozil, 10 µM), (c) With a potent and selective CYP3A4 inhibitor (e.g., ketoconazole, 1 µM).
-
Pre-incubate the HLM and inhibitor for 10 minutes at 37°C before adding repaglinide and NADPH.
-
After a fixed time (e.g., 15 minutes), quench and process the samples.
-
Analyze for the formation of M1 and M2. A significant decrease in M2 formation in the presence of gemfibrozil points to CYP2C8's role. A decrease in M1 with ketoconazole points to CYP3A4.
-
Conclusion and Recommendations
The in vitro metabolism of repaglinide is a clear case study in the complementary nature of modern drug metabolism tools.
-
For initial screening and intrinsic clearance: Pooled Human Liver Microsomes are the most efficient and cost-effective starting point. They provide a robust estimate of the overall rate of Phase I metabolism.
-
For comprehensive DDI prediction and evaluation of interacting pathways: Human Hepatocytes are the superior system. They are the only single system that integrates transport, Phase I, and Phase II metabolism, providing the most clinically relevant data on how inhibiting one pathway may shunt the drug's clearance to another.
By strategically selecting and combining these in vitro systems, researchers can build a comprehensive and reliable model of repaglinide metabolism, enabling more accurate predictions of its behavior in vivo.
References
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Bidstrup, T. B., Bjørnsdottir, I., Sidelmann, U. G., Thomsen, M. S., & Hansen, K. T. (2003). CYP2C8 and CYP3A4 are the principal enzymes involved in the human in vitro biotransformation of repaglinide. British Journal of Clinical Pharmacology, 56(3), 305–314. [Link]
-
Hatorp, V., Hansen, K. T., & Thomsen, M. S. (2003). The role of CYP2C8 and CYP3A4 in the metabolism of repaglinide in vitro. Pharmacogenetics, 13(11), 643-651. [Link]
A Comparative Guide to the Forced Degradation of Repaglinide and Its Glucuronide Metabolite
For professionals in drug development and analytical sciences, understanding the stability of a drug substance and its metabolites is a cornerstone of ensuring safety, efficacy, and quality. Forced degradation studies, or stress testing, are indispensable tools in this endeavor. As mandated by the International Council for Harmonisation (ICH) guidelines, these studies reveal the intrinsic stability of a molecule, elucidate potential degradation pathways, and are crucial for developing stability-indicating analytical methods.[1][2][3]
This guide provides an in-depth comparison of the forced degradation profiles of the oral antidiabetic agent Repaglinide and its major phase II metabolite, Repaglinide acyl-β-D-glucuronide. While extensive data exists for the parent drug, the inherent instability of its acyl glucuronide metabolite presents unique challenges. This comparison synthesizes published data on Repaglinide with established principles of acyl glucuronide chemistry to provide a predictive and practical framework for researchers.
Introduction to Repaglinide and its Metabolism
Repaglinide is a fast-acting insulin secretagogue of the meglitinide class, used to manage type 2 diabetes mellitus. It stimulates insulin release from pancreatic β-cells by closing ATP-dependent potassium channels. Following oral administration, Repaglinide is rapidly absorbed and extensively metabolized in the liver, primarily through two pathways:
-
Oxidative Biotransformation: Mediated by cytochrome P450 enzymes, particularly CYP2C8 and CYP3A4.[4]
-
Direct Conjugation: Formation of an acyl glucuronide at the molecule's carboxylic acid moiety.[4]
The resulting Repaglinide acyl-β-D-glucuronide is a significant metabolite. Understanding its stability relative to the parent drug is critical, as degradation of a metabolite can impact toxicological assessments and accurate pharmacokinetic profiling.
Comparative Degradation Profiles
Forced degradation studies expose the drug substance to stress conditions more severe than accelerated stability testing to provoke degradation.[1] The typical conditions include acid and base hydrolysis, oxidation, heat, and light.
Degradation of Repaglinide (Parent Drug)
Published studies consistently show that Repaglinide is susceptible to degradation under hydrolytic (acidic and basic) and oxidative conditions, while remaining relatively stable under thermal and photolytic stress.[5]
| Stress Condition | Reagents & Conditions (Typical) | Observed Degradation of Repaglinide | Key Degradation Products (DPs) |
| Acid Hydrolysis | 0.01 M - 0.1 M HCl, 70-80°C | Significant Degradation (e.g., ~19-38%).[5] | Cleavage of the amide bond is a primary pathway. |
| Base Hydrolysis | 0.01 M - 0.1 M NaOH, 70-80°C | Significant Degradation (e.g., ~6-85%, varies by study).[5] | Amide bond cleavage. |
| Oxidation | 0.3% - 3% H₂O₂, 70°C | Significant Degradation (e.g., ~9-22%).[5] | Formation of N-oxides and other oxidized species. |
| Thermal | 60-80°C, solid state | Stable .[5] | Minimal to no degradation observed. |
| Photolytic | UV/VIS light exposure (ICH Q1B) | Stable .[5] | Minimal to no degradation observed. |
Predicted Degradation of Repaglinide Acyl Glucuronide
Acyl glucuronides are chemically reactive metabolites known for their instability, particularly at physiological or alkaline pH.[9] Their degradation proceeds via two primary, competing pathways:
-
Hydrolysis: Cleavage of the ester bond, reverting the metabolite back to the parent drug (Repaglinide) and glucuronic acid.[10][11]
-
Acyl Migration: An intramolecular rearrangement where the Repaglinide moiety migrates from the C1 position of the glucuronic acid to the C2, C3, or C4 positions, forming various positional isomers.[12][13]
| Stress Condition | Predicted Degradation of Repaglinide Acyl Glucuronide | Rationale & Expected Products |
| Acid Hydrolysis | Highly Unstable | The ester linkage is susceptible to acid-catalyzed hydrolysis, leading to rapid formation of the parent drug, Repaglinide. This would occur alongside the degradation of the newly formed Repaglinide itself. |
| Base Hydrolysis | Extremely Unstable | Base-catalyzed hydrolysis of the ester bond is typically very rapid for acyl glucuronides.[10][14] This is often the most significant degradation pathway. Acyl migration is also prominent under alkaline conditions. |
| Oxidation | Unstable | The glucuronide moiety itself is relatively stable to oxidation, but the parent Repaglinide structure remains susceptible. Degradation would likely proceed after hydrolysis back to the parent drug. |
| Thermal | Moderately Unstable | In solution, elevated temperatures will accelerate both hydrolysis and acyl migration. In the solid state, stability may be higher but is still a concern.[8] |
| Photolytic | Likely Stable | Similar to the parent drug, the glucuronide conjugate is not expected to have significant chromophores that would lead to direct photolytic cleavage. Degradation, if any, would be minimal. |
Degradation Pathway Visualizations
The following diagrams illustrate the known and predicted degradation pathways.
Known Degradation Pathway of Repaglinide
Caption: Primary degradation routes for Repaglinide under stress.
Predicted Degradation Pathway of Repaglinide Glucuronide
Caption: Predicted degradation of Repaglinide Glucuronide.
Experimental Design for a Comparative Study
Designing a study to compare these two molecules requires careful planning to account for the instability of the glucuronide. The primary objective is to develop a single stability-indicating analytical method that can separate Repaglinide, its glucuronide, all significant degradation products, and any positional isomers of the glucuronide.
Workflow for Comparative Forced Degradation
Caption: Workflow for a comparative forced degradation study.
Step-by-Step Protocol
-
Preparation of Stress Samples:
-
Source Material: Obtain certified reference standards for Repaglinide. For Repaglinide acyl-β-D-glucuronide, use a synthesized standard or biosynthesize it using liver microsomes if a standard is unavailable.[11][15][16]
-
Acid Hydrolysis: Incubate drug/metabolite in 0.1 M HCl at 80°C. Collect time points (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Incubate in 0.01 M NaOH at room temperature. Due to the high predicted instability, use shorter time points (e.g., 5, 15, 30, 60 minutes).
-
Oxidative Degradation: Incubate in 3% H₂O₂ at room temperature. Monitor over several hours.
-
Thermal Degradation: Store solid powder and a solution at 80°C.
-
Photostability: Expose solutions to light conditions as specified in ICH Q1B (e.g., 1.2 million lux hours and 200 watt hours/square meter).[1] Protect a control sample from light.
-
-
Sample Quenching and Analysis:
-
Causality: The goal is to stop the degradation reaction precisely at each time point. Acidic samples must be neutralized with an equivalent amount of base, and vice versa. Oxidative reactions can be quenched by adding a reducing agent like sodium bisulfite or by immediate dilution and cooling.
-
Analytical Method: A reversed-phase HPLC method with a gradient elution profile is required.
-
Column: C18 column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water. Rationale: Acidic mobile phase helps to stabilize acyl glucuronides during the chromatographic run by minimizing on-column hydrolysis and migration.
-
Mobile Phase B: Acetonitrile or Methanol.
-
Detection: Couple the HPLC to a high-resolution mass spectrometer (Q-TOF or Orbitrap MS). Rationale: MS detection is essential for identifying unknown degradation products and confirming the structures of isomers, which would be indistinguishable by UV detection alone.
-
-
-
Data Interpretation:
-
Calculate the percentage of degradation for both the parent drug and the glucuronide.
-
Characterize degradation products based on their mass-to-charge ratio (m/z) and fragmentation patterns (MS/MS).
-
Compare the rate of degradation. It is hypothesized that the glucuronide will degrade significantly faster under hydrolytic conditions.
-
Monitor for the appearance of Repaglinide in the stressed glucuronide samples as direct evidence of hydrolysis.
-
Search for peaks with the same m/z as the glucuronide but different retention times to identify positional isomers from acyl migration.
-
Conclusion and Implications
The forced degradation profile of Repaglinide is well-characterized, showing liability to hydrolysis and oxidation. Its major metabolite, Repaglinide acyl glucuronide, is predicted to be significantly less stable, particularly under basic, acidic, and thermal stress in solution. The primary degradation pathways for the glucuronide are expected to be rapid hydrolysis back to the parent drug and pH-dependent acyl migration.
Key Implications for Drug Development:
-
Bioanalytical Methods: Assays designed to measure Repaglinide and its glucuronide in biological matrices must be carefully developed. Samples should be collected in tubes with esterase inhibitors and kept at low pH and low temperature to prevent ex vivo degradation of the glucuronide, which would artificially inflate the concentration of the parent drug.[6][17]
-
Formulation: While Repaglinide itself is stable, any formulation strategy must consider the potential for in-situ formation and subsequent degradation of the glucuronide if excipients create localized pH microenvironments.
-
Toxicology: The chemical reactivity of acyl glucuronides has been linked to potential toxicity through covalent binding to proteins.[8][9] Understanding the rate of hydrolysis and acyl migration is crucial for assessing this risk. A highly unstable glucuronide that rapidly reverts to the parent drug may pose less risk than a moderately stable one that persists long enough to undergo acyl migration and protein adduction.
This comparative guide underscores the necessity of evaluating not just the parent API but also its major and potentially reactive metabolites. By combining empirical data with sound chemical principles, researchers can build a robust understanding of a drug's stability profile, leading to the development of safer and more effective medicines.
References
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Bioanalytical challenges and strategies for accurately measuring acyl glucuronide metabolites in biological fluids. (2020). PubMed. [Link]
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Bioanalytical challenges and strategies for accurately measuring Acyl glucuronide metabolites in biological fluids (Review paper). (n.d.). ResearchGate. [Link]
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Acyl glucuronide drug metabolites: toxicological and analytical implications. (n.d.). ClinPGx. [Link]
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ICH Q1A(R2) Stability Testing of New Drug Substances and Products. (2003). International Council for Harmonisation. [Link]
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Challenges in the indirect quantitation of acyl-glucuronide metabolites of a cardiovascular drug from complex biological mixtures in the absence of reference standards. (2010). PubMed. [Link]
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Transacylation and hydrolysis of the acyl glucuronides of ibuprofen and its α-methyl-substituted analogues investigated by 1H NMR spectroscopy and computational chemistry: Implications for drug design. (2024). PubMed. [Link]
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Challenges and Recommendations in Developing LC–MS/MS Bioanalytical Assays of Labile Glucuronides and Parent Compounds in the Presence of Glucuronide Metabolites. (n.d.). ResearchGate. [Link]
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Acylglucuronide in alkaline conditions: migration vs. hydrolysis. (2013). PubMed. [Link]
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In Vitro Screening Assay of the Reactivity of Acyl Glucuronides. (n.d.). Servier. [Link]
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New Perspectives on Acyl Glucuronide Risk Assessment in Drug Discovery: Investigation of In vitro Stability, In situ Reactivity, and Bioactivation. (n.d.). NIH. [Link]
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Kinetic modelling of acyl glucuronide and glucoside reactivity and development of structure–property relationships. (2020). Organic & Biomolecular Chemistry (RSC Publishing). [Link]
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STABILITY TESTING ACCORDING TO ICH Q1A (R2): BASICS AND TECHNICAL SOLUTIONS. (n.d.). helago-sk.sk. [Link]
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ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products. (2003). IKEV. [Link]
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Determination of degradation pathways and kinetics of acyl glucuronides by NMR spectroscopy. (n.d.). PubMed. [Link]
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Acyl glucuronide drug metabolites: toxicological and analytical implications. (n.d.). PubMed. [Link]
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Repaglinide acyl-β-D-glucuronide. (n.d.). Acanthus Research. [Link]
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Determination of Chemical Stability of Two Oral Antidiabetics, Metformin and Repaglinide in the Solid State and Solutions Using LC-UV, LC-MS, and FT-IR Methods. (n.d.). NIH. [Link]
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Anti-diabetic Drug Repaglinide Pathway, Pharmacokinetics. (n.d.). ClinPGx. [Link]
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Repaglinide. (n.d.). Wikipedia. [Link]
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A Senior Application Scientist's Guide to the Relative Quantification of Repaglinide Metabolites in Liver Microsomes
This guide provides a comprehensive, technically detailed comparison of methodologies for the relative quantification of repaglinide and its primary metabolites in human liver microsomes (HLM). It is designed for researchers, scientists, and drug development professionals seeking to establish robust in vitro metabolism assays. We will delve into the causality behind experimental choices, ensuring a self-validating system, and ground our protocols in authoritative references.
Introduction: The Metabolic Fate of Repaglinide
Repaglinide, an oral antidiabetic drug of the meglitinide class, effectively lowers blood glucose by stimulating insulin secretion from pancreatic β-cells.[1][2][3] Its therapeutic efficacy is intrinsically linked to its rapid absorption and extensive hepatic metabolism.[4][5] Understanding the metabolic profile of repaglinide is paramount for predicting its pharmacokinetic behavior, potential drug-drug interactions, and overall safety profile.
Repaglinide is almost completely metabolized in the liver, primarily through oxidative biotransformation and direct glucuronidation.[1][5] The major metabolites, which do not possess significant glucose-lowering activity, include an oxidized dicarboxylic acid (M2), an aromatic amine (M1), and a piperidine ring hydroxylation product (M4).[1][5][6] A minor acyl glucuronide metabolite (M7) is also formed.[5]
The key enzymes responsible for the oxidative metabolism of repaglinide are Cytochrome P450 (CYP) isoforms CYP2C8 and CYP3A4.[1][4][7] CYP3A4 is predominantly responsible for the formation of M1 and M2, while CYP2C8 primarily catalyzes the formation of M4.[1][4] This dual CYP-mediated biotransformation has significant implications for potential drug-drug interactions, as inhibitors or inducers of these enzymes can alter repaglinide's clearance.[1][8]
This guide will focus on establishing a reliable in vitro system using human liver microsomes to relatively quantify the formation of these key metabolites, providing a framework for comparative analysis of different experimental conditions.
Experimental Design: A Framework for Comparative Analysis
The relative quantification of repaglinide metabolites in HLM allows for a robust comparison of metabolic profiles under different conditions, such as the presence of potential inhibitors or inducers, or variations in substrate concentration. The following sections detail a comprehensive experimental workflow.
Materials and Reagents
A successful in vitro metabolism study hinges on the quality and proper preparation of all components.
| Material/Reagent | Supplier (Example) | Key Considerations |
| Pooled Human Liver Microsomes | Major life science suppliers | Use pooled microsomes from multiple donors to average out inter-individual variability.[9] |
| Repaglinide | Pharmaceutical-grade supplier | Ensure high purity. |
| Repaglinide Metabolite Standards (M1, M2, M4) | Specialized chemical suppliers | Required for metabolite identification and can be used for semi-quantification. |
| NADPH Regenerating System (e.g., NADP+, Glucose-6-Phosphate, Glucose-6-Phosphate Dehydrogenase) | Biochemical suppliers | Essential for sustaining CYP450 enzyme activity.[10] |
| Phosphate Buffer (pH 7.4) | Standard chemical suppliers | Buffer conditions can influence enzyme activity.[11] |
| Acetonitrile (ACN) | HPLC-grade | Used for reaction termination and protein precipitation.[10] |
| Internal Standard (IS) (e.g., Cetirizine, Phenacetin) | Pharmaceutical-grade supplier | Crucial for accurate quantification by correcting for extraction variability and matrix effects.[12][13] |
Experimental Workflow: A Visual Overview
The following diagram illustrates the key steps in the relative quantification of repaglinide metabolites in HLM.
Caption: Experimental workflow for repaglinide metabolism in HLM.
Detailed Step-by-Step Protocol
This protocol is designed for a 96-well plate format, suitable for higher throughput screening.[10]
-
Preparation of Reagents:
-
Prepare a 100 mM phosphate buffer (pH 7.4).[10]
-
Prepare a 20 mM NADPH stock solution in the phosphate buffer.[14]
-
Prepare a stock solution of repaglinide in a suitable solvent (e.g., DMSO or acetonitrile). The final organic solvent concentration in the incubation should be kept low (<1%) to avoid inhibiting enzyme activity.[15]
-
Prepare a stock solution of the internal standard in acetonitrile.
-
-
Incubation Setup:
-
On ice, add the following to each well of a 96-well plate:
-
Phosphate buffer
-
Pooled human liver microsomes (final protein concentration typically 0.2-0.5 mg/mL).[16]
-
Repaglinide solution (final concentration to be tested, e.g., 1 µM).
-
-
Include control wells:
-
-
Initiation and Incubation:
-
Pre-incubate the plate at 37°C for 5 minutes with gentle shaking.[14]
-
Initiate the metabolic reaction by adding the NADPH regenerating system to each well (except the negative control).
-
Incubate the plate at 37°C for a specified time (e.g., 0, 5, 15, 30, and 60 minutes) with gentle agitation. The incubation time should be optimized to ensure initial rate conditions (less than 20% substrate turnover).[14]
-
-
Reaction Termination and Sample Preparation:
-
Terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing the internal standard to each well.[10]
-
Vortex the plate to ensure thorough mixing and protein precipitation.
-
Centrifuge the plate at a high speed (e.g., 3000-4000 x g) for 10-15 minutes to pellet the precipitated proteins.[14]
-
Carefully transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
-
Analytical Methodology: LC-MS/MS for Sensitive Quantification
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of drugs and their metabolites in complex biological matrices.[12][17][18]
LC-MS/MS System and Conditions
| Parameter | Recommended Setting | Rationale |
| Liquid Chromatography | ||
| Column | C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) | Provides good retention and separation of repaglinide and its metabolites. |
| Mobile Phase | Gradient elution with water and acetonitrile/methanol containing a small amount of formic acid (e.g., 0.1%) | Formic acid aids in the ionization of the analytes in positive ion mode. |
| Flow Rate | 0.2-0.5 mL/min | Optimized for the column dimensions to achieve good peak shape and resolution. |
| Column Temperature | 30-40°C | Ensures reproducible retention times. |
| Mass Spectrometry | ||
| Ionization Source | Electrospray Ionization (ESI) in positive ion mode | ESI is a soft ionization technique suitable for polar and thermally labile molecules like repaglinide and its metabolites. |
| Detection Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each analyte and the internal standard. |
Comparison of Analytical Approaches
While a standard C18 column with ESI is a robust starting point, other approaches can be considered for specific challenges:
-
Alternative Chromatography: For improved separation of isomeric metabolites, techniques like Ultra-High-Performance Liquid Chromatography (UHPLC) can provide higher resolution and faster analysis times. Hydrophilic Interaction Liquid Chromatography (HILIC) may be beneficial for very polar metabolites.
-
High-Resolution Mass Spectrometry (HRMS): Instruments like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometers can be used for metabolite identification and quantification. HRMS provides accurate mass measurements, which can aid in the structural elucidation of unknown metabolites.[19]
Data Analysis and Interpretation
The primary output from the LC-MS/MS analysis is a chromatogram showing the peak areas for repaglinide, its metabolites, and the internal standard.
Relative Quantification
For relative quantification, the peak area of each metabolite is normalized to the peak area of the internal standard. This ratio is then used to compare the extent of metabolite formation across different experimental conditions.
Relative Abundance (%) = (Peak Area of Metabolite / Peak Area of Internal Standard) / Σ [(Peak Area of all Metabolites / Peak Area of Internal Standard)] * 100
Comparative Data Presentation
The following table provides an example of how to present data from a comparative study investigating the effect of known CYP inhibitors on repaglinide metabolism.
| Condition | Repaglinide Remaining (%) | Relative Abundance of M1 (%) | Relative Abundance of M2 (%) | Relative Abundance of M4 (%) |
| Control (No Inhibitor) | 35 | 45 | 30 | 25 |
| Ketoconazole (CYP3A4 Inhibitor) | 75 | 10 | 5 | 85 |
| Gemfibrozil (CYP2C8 Inhibitor) | 60 | 80 | 15 | 5 |
Note: The data presented in this table is illustrative and not derived from a specific experimental study.
This data clearly demonstrates the inhibitory effects of ketoconazole on the formation of M1 and M2 (CYP3A4-mediated) and gemfibrozil on the formation of M4 (CYP2C8-mediated).[7]
Visualizing Metabolic Pathways and Enzyme Contributions
The following diagram illustrates the metabolic pathways of repaglinide and the primary contributions of CYP2C8 and CYP3A4.
Caption: Major metabolic pathways of repaglinide mediated by CYP3A4 and CYP2C8.
Conclusion: A Robust Framework for In Vitro Metabolism Studies
This guide has provided a comprehensive framework for the relative quantification of repaglinide metabolites in human liver microsomes. By following the detailed protocols and considering the comparative aspects of experimental design and analytical methodology, researchers can generate reliable and reproducible data. This information is critical for understanding the metabolic fate of repaglinide and for making informed decisions during the drug development process. The principles and techniques outlined here are broadly applicable to the in vitro metabolism studies of other drug candidates.
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Niemi, M., Backman, J. T., Kajosaari, L. I., Leathart, J. B., Neuvonen, M., Daly, A. K., & Neuvonen, P. J. (2004). Metabolism of repaglinide by CYP2C8 and CYP3A4 in vitro: effect of fibrates and rifampicin. British Journal of Clinical Pharmacology, 57(4), 468–476. Retrieved from [Link]
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- 16. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Liquid Chromatography Tandem Mass Spectrometry Method for Determination of Anti-Diabetic Drug Repaglinide in Human Plasma - American Journal of Analytical Chemistry - SCIRP [scirp.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Safety Operating Guide
Personal protective equipment for handling Repaglinide acyl-beta-D-glucuronide
Comprehensive Safety and Handling Guide: Repaglinide Acyl-β-D-glucuronide
This guide provides essential safety protocols and operational procedures for the handling and disposal of Repaglinide acyl-beta-D-glucuronide in a research laboratory setting. As the primary acyl-glucuronide metabolite of the potent oral hypoglycemic agent Repaglinide, this compound requires meticulous handling to ensure personnel safety and prevent occupational exposure.[1][2] This document is designed to empower researchers, scientists, and drug development professionals with the knowledge to manage this compound responsibly, grounded in the principles of risk assessment and the hierarchy of controls.
Compound Identification and Hazard Assessment
A thorough understanding of the compound's properties and potential hazards is the foundation of any safety protocol. While specific toxicological data for this compound is limited, a conservative approach necessitates treating it with the same level of caution as its pharmacologically active parent compound, Repaglinide.
Table 1: Physicochemical Properties of Repaglinide Acyl-β-D-glucuronide
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 1309112-13-7 | [3][4][5] |
| Molecular Formula | C₃₃H₄₄N₂O₁₀ | [3][4] |
| Molecular Weight | 628.71 g/mol | [3][4] |
| Appearance | White Amorphous Solid | [6] |
| Known Solubility | DMSO, Methanol (MeOH) | [6] |
| Parent Drug | Repaglinide |[5] |
Hazard Evaluation
The primary risk associated with this compound stems from its relationship to Repaglinide, a potent active pharmaceutical ingredient (API). The Safety Data Sheet (SDS) for Repaglinide identifies several key hazards:
-
Reproductive Toxicity: Suspected of damaging fertility or the unborn child.[7][8]
-
Lactational Effects: May cause harm to breast-fed children.[7][8]
-
Pharmacological Activity: The parent drug's primary effect is potent stimulation of insulin release, which can cause severe hypoglycemia (low blood sugar).[1][2][9]
Although the glucuronide metabolite is reported to not contribute to the glucose-lowering effect, its potential for other biological activity or toxicity cannot be dismissed without comprehensive data.[1][2] Furthermore, acyl glucuronides as a class can be reactive and may covalently bind to proteins, a mechanism that can contribute to drug toxicity.[10] Therefore, exposure must be minimized by adhering to the ALARA (As Low As Reasonably Achievable) principle.
Occupational Exposure Banding (OEB)
Given the reproductive hazards and pharmacological potency of the parent API, a risk-based control approach using Occupational Exposure Banding is recommended.[11][12] In the absence of specific data for the metabolite, This compound should be conservatively handled as an OEB 4 compound. This classification mandates the use of stringent engineering controls and a comprehensive personal protective equipment (PPE) protocol to minimize exposure.
The Hierarchy of Controls: A Framework for Safety
Effective safety management relies on a multi-layered approach known as the hierarchy of controls. This framework prioritizes the most effective control measures, with PPE serving as the crucial final barrier of protection.
Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.
For handling this compound, where elimination and substitution are not feasible, the focus lies on robust Engineering Controls , supported by strict Administrative Controls and mandatory PPE .
Engineering and Administrative Controls
3.1. Primary Engineering Controls (Containment): All procedures involving the handling of solid this compound must be performed within a certified containment device to prevent aerosolization and exposure.
-
Ventilated Balance Enclosure (VBE) or Containment Ventilated Enclosure (CVE): Required for all weighing and powder handling operations. These enclosures are specifically designed to provide a stable weighing environment while protecting the operator from airborne particles.
-
Certified Chemical Fume Hood: Required for all procedures involving solutions, such as solubilization, dilutions, and transfers.
3.2. Administrative Controls:
-
Designated Work Areas: All work with this compound must be restricted to a designated and clearly labeled area within the laboratory.
-
Standard Operating Procedures (SOPs): A detailed, site-specific SOP for handling this compound must be written, approved, and followed by all personnel.
-
Chemical Hygiene Plan (CHP): All handling must comply with the institution's CHP as mandated by the OSHA Laboratory Standard (29 CFR 1910.1450).[13][14]
-
Training: Personnel must receive documented training on the specific hazards of this compound, the handling SOP, spill cleanup procedures, and proper waste disposal before beginning work.
Personal Protective Equipment (PPE) Protocol
The following PPE is mandatory for all laboratory work with this compound. This protocol is based on the OEB 4 classification.[11][12]
Table 2: Task-Based PPE Requirements
| Task | Respiratory Protection | Hand Protection | Eye/Face Protection | Body Protection |
|---|---|---|---|---|
| Handling Stock Container | Air-Purifying Respirator (APR) with P100 cartridges | Single pair of nitrile gloves | Safety glasses with side shields | Lab coat |
| Weighing Solid Compound | Powered Air-Purifying Respirator (PAPR) with HEPA filters | Double-gloving (e.g., nitrile over nitrile), with taped cuffs | Chemical splash goggles worn under PAPR hood | Disposable, solid-front coverall over scrubs |
| Preparing Solutions | PAPR with HEPA filters or APR with P100/Organic Vapor cartridges | Double-gloving (e.g., nitrile over nitrile) | Chemical splash goggles | Disposable, solid-front coverall over scrubs |
| Post-Handling & Decon | APR with P100 cartridges | Double-gloving (e.g., nitrile over nitrile) | Safety glasses with side shields | Lab coat |
Rationale for PPE Selection:
-
PAPR: A PAPR is mandated for powder handling because it provides a higher protection factor than half-mask respirators and creates a positive-pressure environment, preventing airborne particles from entering the breathing zone.[12][15]
-
Double-Gloving: This practice protects against contamination during the removal of the outer pair of gloves and provides an additional barrier in case of a tear or puncture in the outer glove.
-
Disposable Coverall: A disposable coverall prevents contamination of personal clothing and can be easily removed and disposed of as hazardous waste, preventing take-home exposure.
Procedural Guidance: Safe Weighing and Solubilization Workflow
This step-by-step protocol outlines the critical procedures for safely handling the solid compound and preparing a stock solution.
Caption: Workflow for weighing and solubilizing the potent compound.
Detailed Steps:
-
Preparation: Before entering the designated area, assemble all necessary materials: the compound's stock vial, a pre-labeled receiving vial, weigh paper, spatula, and appropriate solvent.
-
Don PPE: Don all required PPE as specified in Table 2 for "Weighing Solid Compound."
-
Weighing: Perform the weighing operation inside a VBE. Use gentle motions to avoid creating airborne dust.
-
Transfer: Carefully transfer the weighed powder into the receiving vial.
-
Initial Cleanup: Decontaminate the spatula and any surfaces inside the VBE with a dampened wipe (e.g., with 70% isopropanol). Dispose of the wipe and weigh paper as solid hazardous waste.
-
Transport: Securely cap the vial containing the solid and transport it to the chemical fume hood for solubilization.
-
Solubilization: In the fume hood, add the appropriate solvent to the vial. Cap securely and mix until the solid is fully dissolved.
-
Doffing PPE: Before leaving the designated area, remove the outer pair of gloves and the disposable coverall, placing them directly into a labeled hazardous waste bag. Remove remaining PPE in the anteroom or outside the designated area.
-
Hand Washing: Wash hands thoroughly with soap and water immediately after removing PPE.
Spill and Emergency Procedures
In the event of a spill, immediate and correct action is critical.
-
Small Spill of Solid (<50 mg):
-
Alert Personnel: Notify others in the immediate area.
-
Isolate: Restrict access to the spill area.
-
Decontaminate: If properly trained and equipped with the correct PPE (PAPR required), gently cover the spill with absorbent pads dampened with water to prevent aerosolization. Carefully wipe the area from the outside in. Place all contaminated materials into a sealed, labeled hazardous waste container.
-
Report: Report the incident to the laboratory supervisor and the institution's Environmental Health & Safety (EHS) department.
-
-
Large Spill or Any Spill Outside Containment:
-
EVACUATE the immediate area.
-
ALERT others and activate the emergency alarm if necessary.
-
CLOSE the doors to the affected area.
-
CONTACT the institution's EHS emergency line immediately. Do not attempt to clean up a large spill.
-
Disposal Plan
All materials contaminated with this compound must be disposed of as hazardous chemical waste in accordance with institutional policies and the Federal Resource Conservation and Recovery Act (RCRA).[16][17][18]
-
Solid Waste: Includes contaminated gloves, coveralls, weigh paper, absorbent pads, and empty stock vials. Collect in a dedicated, clearly labeled, sealed plastic bag or container.
-
Liquid Waste: Includes unused solutions or solvent rinses. Collect in a dedicated, clearly labeled, sealed, and compatible waste container. Do not mix with other waste streams.
-
Sharps: Needles and syringes used to transfer solutions must be placed in a dedicated, labeled sharps container for hazardous chemical waste.
Never dispose of this compound or its contaminated materials in the regular trash or down the sanitary sewer. [16] All waste containers must be collected by the institution's EHS department for proper disposal, typically via high-temperature incineration.[18][19]
References
-
Best Practices for Pharmaceutical PPE. (n.d.). Scribd. Retrieved from [Link]
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Pharmaceutical industry best practice. (n.d.). 3M. Retrieved from [Link]
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Pharmaceutical PPE. (n.d.). Respirex International. Retrieved from [Link]
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Pharmaceutical Manufacturing PPE | Worker Health & Safety. (n.d.). 3M India. Retrieved from [Link]
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Pharmaceutical PPE | Worker Health & Safety. (n.d.). 3M Nederland. Retrieved from [Link]
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Pharmaceuticals and/or Active Ingredients that are Hazardous Wastes. (n.d.). University of Delaware. Retrieved from [Link]
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Repaglinide acyl-β-D-glucuronide. (n.d.). Acanthus Research. Retrieved from [Link]
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Proper Disposal in Pharmaceutical Research is Extremely Important. (2022, January 20). Rx Destroyer. Retrieved from [Link]
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Hazardous Drugs - Overview. (n.d.). Occupational Safety and Health Administration (OSHA). Retrieved from [Link]
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Laboratory Safety Guidance. (n.d.). Occupational Safety and Health Administration (OSHA). Retrieved from [Link]
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Guidance for Disposal of Drugs Used in Clinical Research. (2011). Washington University in St. Louis. Retrieved from [Link]
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Destruction of Pharmaceutical Products: Safe Disposal Methods and Regulations Explained. (n.d.). Integrity Recycling and Waste Solutions. Retrieved from [Link]
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REPAGLINIDE tablet - DailyMed. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]
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The OSHA Laboratory Standard. (2020, April 1). Lab Manager Magazine. Retrieved from [Link]
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1910.1450 - Occupational exposure to hazardous chemicals in laboratories. (n.d.). Occupational Safety and Health Administration (OSHA). Retrieved from [Link]
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Safety Measures for Hazardous Chemicals in Hospital Laboratories: Compliance with OSHA Guidelines and Best Practices. (n.d.). Needle.Tube. Retrieved from [Link]
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REACH—A Guide for API Members. (2008, March 13). American Petroleum Institute. Retrieved from [Link]
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Repaglinide. (2023, July 4). StatPearls - NCBI Bookshelf. Retrieved from [Link]
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European Chemicals Agency open data in a single API request. (n.d.). API Store. Retrieved from [Link]
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Glucuronidation of drugs. A re-evaluation of the pharmacological significance of the conjugates and modulating factors. (n.d.). PubMed. Retrieved from [Link]
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Repaglinide (oral route). (n.d.). Mayo Clinic. Retrieved from [Link]
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Repaglinide. (n.d.). Wikipedia. Retrieved from [Link]
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Regulatory Considerations for API Manufacturing in the EU: Ensuring Compliance and Supply Chain Resilience. (2025, July 27). DrugPatentWatch. Retrieved from [Link]
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PRANDIN (repaglinide) Tablets. (n.d.). U.S. Food and Drug Administration (FDA). Retrieved from [Link]
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Glucuronidation: Driving Factors and Their Impact on Glucuronide Disposition. (n.d.). PMC. Retrieved from [Link]
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Guideline on the investigation of drug interactions. (2012, June 21). European Medicines Agency (EMA). Retrieved from [Link]
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ECHA CHEM: Accessing regulatory information on chemicals. (2025, September 15). YouTube. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
